Ethanimidamide, monoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetic acid;ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2.C2H4O2/c2*1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNCAMOIPYYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-37-3 (Parent) | |
| Record name | Ethanimidamide, monoacetate | |
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DSSTOX Substance ID |
DTXSID2068008 | |
| Record name | Ethanimidamide, monoacetate | |
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Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36896-17-0 | |
| Record name | Ethanimidamide, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36896-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanimidamide, monoacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamidine acetate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83546 | |
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| Record name | Ethanimidamide, acetate (1:1) | |
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| Record name | Ethanimidamide, monoacetate | |
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| Record name | Acetamidine monoacetate | |
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| Record name | ETHANIMIDAMIDE, MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8Y1QR6M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Ethanimidamide Monoacetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethanimidamide monoacetate, a compound of interest in organic synthesis and drug development. Drawing upon established chemical principles and spectroscopic data from related analogs, this document will delve into the core chemical properties, structural features, synthesis, and analytical characterization of this salt.
Introduction to Ethanimidamide and its Acetate Salt
Ethanimidamide, also known as acetamidine, is the simplest amidine derived from acetic acid. Amidines are a class of organic compounds characterized by the –C(=NH)NH2 functional group. They are strong bases and are often utilized as precursors in the synthesis of nitrogen-containing heterocycles.[1] Ethanimidamide itself is typically handled in its more stable salt forms, such as the hydrochloride or, as discussed herein, the monoacetate salt.
Ethanimidamide monoacetate is an ionic compound formed from the protonation of the basic ethanimidamide by acetic acid. This results in the formation of the ethanimidamidium cation and the acetate anion.[2][3] The salt is expected to be a white to off-white crystalline solid with good solubility in polar solvents like water and alcohols, a characteristic driven by its ionic nature and the capacity for hydrogen bonding.[2]
Chemical Structure and Properties
The chemical structure of ethanimidamide monoacetate is dictated by the ionic interaction between the ethanimidamidium cation and the acetate anion.
Molecular Formula and Weight
The constituent parts of the salt are:
-
Ethanimidamide (C₂H₆N₂): Molecular Weight: 58.08 g/mol [3]
-
Acetic Acid (C₂H₄O₂): Molecular Weight: 60.05 g/mol [3]
Therefore, ethanimidamide monoacetate has the following properties:
Structural Representation
The structure consists of the resonance-stabilized ethanimidamidium cation and the acetate anion.
Caption: Structure of Ethanimidamide Monoacetate.
The positive charge on the ethanimidamidium cation is delocalized across the two nitrogen atoms and the central carbon atom, leading to two equivalent C-N bonds. Similarly, the negative charge on the acetate anion is delocalized between the two oxygen atoms.
Physicochemical Properties
While specific experimental data for ethanimidamide monoacetate is not widely published, the following properties can be inferred from its structure and data from related compounds.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid.[2] |
| Solubility | Soluble in polar solvents such as water and alcohols.[2] |
| Melting Point | Expected to be a relatively high-melting solid, typical of organic salts. The related hydrochloride salt melts at 164-166 °C.[4] |
| pKa (of conjugate acid) | The pKa of the ethanimidamidium cation is approximately 12.1, indicating that ethanimidamide is a strong base.[4] |
Synthesis of Ethanimidamide Monoacetate
The synthesis of ethanimidamide monoacetate is a two-step process. The first step involves the formation of the ethanimidamide core, typically via the Pinner reaction, followed by salt formation with acetic acid.
Step 1: Synthesis of Ethanimidamide (via Pinner Reaction)
The Pinner reaction is a classic method for preparing amidines from nitriles.[1] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the amidine.[1]
Caption: Pinner reaction workflow for ethanimidamide synthesis.
Experimental Protocol: Synthesis of Ethanimidamide Hydrochloride
Causality: Anhydrous conditions are critical in the first step to prevent the hydrolysis of the nitrile and the intermediate imino ether to the corresponding amide and ester, respectively. The reaction is typically performed at low temperatures to control the exothermicity and improve the stability of the Pinner salt. The subsequent ammonolysis is the nucleophilic displacement of the ethoxy group by ammonia.
-
Preparation of Pinner Salt: A solution of acetonitrile in anhydrous ethanol is cooled to near 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution. This leads to the precipitation of acetimido ethyl ether hydrochloride.[1]
-
Ammonolysis: The isolated imino ether salt is then treated with an excess of ammonia, typically as a solution in dry ethanol. This reaction converts the imino ether to ethanimidamide hydrochloride, with ethanol as a byproduct.[1] The product can be isolated by filtration after precipitation.
Step 2: Formation of Ethanimidamide Monoacetate
The final step is a straightforward acid-base reaction between the free base ethanimidamide (or its hydrochloride salt with a stoichiometric amount of a stronger base to liberate the free base) and acetic acid.
Experimental Protocol: Formation of the Monoacetate Salt
Causality: The strong basicity of ethanimidamide allows for its direct protonation by acetic acid. The choice of solvent is important to facilitate the reaction and subsequent isolation of the salt, often by precipitation or crystallization upon cooling or addition of a less polar co-solvent.
-
Liberation of Free Base (if starting from hydrochloride): Ethanimidamide hydrochloride is dissolved in a suitable solvent (e.g., methanol). A stoichiometric equivalent of a strong base (e.g., sodium methoxide) is added to neutralize the HCl and liberate the free base. The precipitated sodium chloride is removed by filtration.
-
Salt Formation: To the solution of ethanimidamide free base, one molar equivalent of glacial acetic acid is added slowly with stirring.
-
Isolation: The resulting ethanimidamide monoacetate salt can be isolated by removal of the solvent under reduced pressure or by inducing crystallization, for example, by the addition of a less polar solvent like diethyl ether or by cooling the solution. The product should be a crystalline solid.
Analytical Characterization (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for both the ethanimidamidium cation and the acetate anion.
-
Ethanimidamidium Cation: A singlet for the methyl protons (CH₃), likely in the range of 2.0-2.5 ppm. The N-H protons are expected to be broad and may exchange with solvent protons, making their observation variable.
-
Acetate Anion: A sharp singlet for the methyl protons (CH₃), typically observed around 1.9 ppm.
¹³C NMR: The carbon NMR spectrum will also display signals for both ionic species.
-
Ethanimidamidium Cation: Two signals are expected: one for the methyl carbon (around 20-25 ppm) and one for the amidinium carbon (C=N), which would be significantly downfield (likely >160 ppm).
-
Acetate Anion: Two signals are expected: one for the methyl carbon (around 20-25 ppm) and one for the carboxylate carbon (COO⁻), which would also be downfield (typically in the 170-180 ppm range).
Infrared (IR) Spectroscopy
The IR spectrum will be a composite of the vibrational modes of the ethanimidamidium cation and the acetate anion.
-
N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the NH₂ groups in the cation.
-
C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium system.
-
COO⁻ Asymmetric Stretching: A very strong and characteristic absorption for the carboxylate group of the acetate anion, typically appearing in the range of 1550-1610 cm⁻¹.
-
COO⁻ Symmetric Stretching: A strong absorption for the carboxylate group, usually found between 1400-1450 cm⁻¹.
-
C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations of the methyl groups.
Mass Spectrometry (MS)
Under typical electrospray ionization (ESI) conditions, the mass spectrum would show peaks corresponding to the individual ions.
-
Positive Ion Mode (ESI+): A prominent peak for the ethanimidamidium cation [C₂H₇N₂]⁺ at m/z 59.06.
-
Negative Ion Mode (ESI-): A prominent peak for the acetate anion [C₂H₃O₂]⁻ at m/z 59.01.
Applications and Significance
Ethanimidamide and its salts are valuable building blocks in organic synthesis. They are frequently used in the construction of various nitrogen-containing heterocyclic compounds, such as:
-
Pyrimidines: By reaction with 1,3-dicarbonyl compounds.
-
Imidazoles: Through condensation with α-dicarbonyl compounds.
-
Triazines: Via reaction with appropriate precursors.
These heterocyclic cores are prevalent in many biologically active molecules, making ethanimidamide derivatives important intermediates in pharmaceutical and agrochemical research.[5]
Safety and Handling
Ethanimidamide monoacetate should be handled with appropriate laboratory safety precautions. While specific toxicity data is limited, compounds of this type can be irritants.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic.
Conclusion
Ethanimidamide monoacetate is a salt with significant potential as a reagent in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and expected analytical characteristics. By understanding these fundamental aspects, researchers can effectively utilize this compound in their synthetic endeavors and drug discovery programs.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines and Amido Esters. Chemical Reviews, 35(3), 351–425.
- "Acetamidine Hydrochloride." In The Merck Index, 15th ed., Royal Society of Chemistry, 2013.
- PubChem. (n.d.). Acetamidine hydrochloride. National Center for Biotechnology Information.
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- Chem-Impex. (n.d.). Acetamidine hydrochloride.
- Wikipedia. (n.d.). Acetamidine hydrochloride.
- CymitQuimica. (n.d.). Ethanimidamide, acetate (1:1).
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- Alfa Chemistry. (n.d.). Acetamidine Hydrochloride.
- Global Substance Registration System. (n.d.). ETHANIMIDAMIDE, MONOACETATE.
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Synthesis of Acetamidine Acetate: A Comprehensive Guide for Laboratory Applications
Introduction: The Role of Acetamidine Acetate in Modern Research
Strategic Approach to Synthesis: The Pinner Reaction Pathway
The most established and reliable method for the synthesis of acetamidines from nitriles is the Pinner reaction.[4][5][6] This two-step process first involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt, commonly known as a Pinner salt.[5][7] Subsequent treatment of this intermediate with ammonia or an amine furnishes the desired amidine.[5][8] For the preparation of acetamidine acetate, this pathway is adapted to yield the target salt with high purity.
Reaction Stoichiometry and Planning
The overall transformation can be represented as follows:
-
Formation of the Pinner Salt (Ethyl Acetimidate Hydrochloride): CH₃CN + C₂H₅OH + HCl → [CH₃C(OC₂H₅)NH₂]⁺Cl⁻
-
Ammonolysis to Acetamidine Hydrochloride: [CH₃C(OC₂H₅)NH₂]⁺Cl⁻ + NH₃ → [CH₃C(NH₂)NH₂]⁺Cl⁻ + C₂H₅OH
-
Conversion to Acetamidine Acetate (optional, can be integrated): [CH₃C(NH₂)NH₂]⁺Cl⁻ + CH₃COONa → [CH₃C(NH₂)NH₂]⁺CH₃COO⁻ + NaCl
Detailed Experimental Protocol
This protocol details the synthesis of acetamidine hydrochloride via the Pinner reaction, which can then be used to obtain acetamidine acetate.
Part 1: Synthesis of Ethyl Acetimidate Hydrochloride (Pinner Salt)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetonitrile (dry) | 41.05 | 100 g | 2.44 |
| Absolute Ethanol | 46.07 | 113 g (143 mL) | 2.45 |
| Hydrogen Chloride (gas, dry) | 36.46 | ~95 g | ~2.6 |
Procedure:
-
Reaction Setup: Assemble a 1 L suction flask equipped with a gas inlet tube and a mechanical stirrer. The side arm should be connected to a calcium chloride drying tube to protect the reaction from atmospheric moisture.[9]
-
Initial Cooling: Place the flask in an ice-salt bath to cool the contents to below 0 °C.
-
Reagent Addition: Charge the flask with 100 g of dry acetonitrile and 113 g of absolute ethanol.[9] It is crucial that all reagents and glassware are thoroughly dried to prevent unwanted side reactions.[8][9]
-
HCl Gas Introduction: While stirring vigorously, bubble dry hydrogen chloride gas through the solution. The temperature should be maintained below 10 °C throughout the addition. Continue the addition until the reaction mixture has gained approximately 95 g in weight.[9]
-
Crystallization: Tightly stopper the flask and allow it to stand in a cold place (e.g., a refrigerator) for 2-3 days, or until a solid mass of crystals (ethyl acetimidate hydrochloride) forms.[9]
Part 2: Synthesis of Acetamidine Hydrochloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Notes |
| Ethyl Acetimidate HCl | 123.58 | Product from Part 1 | --- |
| Alcoholic Ammonia | ~17 (in ethanol) | Excess (~500 mL of 9% solution) | Prepared by saturating absolute ethanol with dry ammonia gas. |
| Absolute Ethanol | 46.07 | 100 mL | For trituration. |
Procedure:
-
Preparation of Alcoholic Ammonia: Prepare a solution of ammonia in absolute ethanol (at least 9% by weight) by bubbling dry ammonia gas through cold ethanol. The concentration should be determined by titration.[9]
-
Ammonolysis: Break up the solid crystalline mass of ethyl acetimidate hydrochloride from Part 1. Transfer it to a mortar and grind it to a paste with 100 mL of absolute ethanol.[9]
-
Reaction: Return the paste to a flask and add an excess of the alcoholic ammonia solution with mechanical stirring. The crystals will gradually dissolve, and a precipitate of ammonium chloride will form. Continue stirring for approximately 3 hours.[9]
-
Isolation: Filter the reaction mixture by suction to remove the precipitated ammonium chloride.[9]
-
Crystallization: Evaporate the filtrate on a steam bath to a volume of about 200 mL. Upon cooling, long, colorless prisms of acetamidine hydrochloride will crystallize.[9]
-
Purification: Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and dry in a desiccator over sulfuric acid. A second crop of crystals can be obtained by concentrating the mother liquor. The melting point of acetamidine hydrochloride is 164–166 °C.[9]
Part 3: Conversion to Acetamidine Acetate
Visualizing the Workflow
Caption: Workflow for the synthesis of acetamidine salts.
Mechanistic Insights: The Chemistry Behind the Pinner Reaction
The Pinner reaction proceeds through a well-defined mechanism:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid (HCl). This significantly increases the electrophilicity of the nitrile carbon.[7]
-
Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.[7]
-
Formation of the Pinner Salt: Under the acidic conditions, the intermediate is stable as the hydrochloride salt, the Pinner salt.[7]
-
Ammonolysis: In the second stage, ammonia acts as a nucleophile, attacking the carbon of the Pinner salt. This is followed by the elimination of ethanol to form the protonated amidine (acetamidinium chloride).
Caption: Mechanism of the Pinner reaction for acetamidine synthesis.
Purification and Characterization
The purity of the synthesized acetamidine acetate should be confirmed through various analytical techniques.
-
Melting Point: The melting point of acetamidine hydrochloride is 164–166 °C.[9] The melting point of acetamidine acetate should be determined and compared to literature values if available.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the methyl group and the NH protons of the amidinium ion, as well as the methyl group of the acetate counterion. In D₂O, the ¹H NMR spectrum of acetamidinium formate shows a singlet for the methyl group at approximately 2.18 ppm.[3] A similar shift would be expected for acetamidine acetate.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the methyl carbon and the amidine carbon. For acetamidinium formate in D₂O, these appear at approximately 18.4 ppm and 168.9 ppm, respectively.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching and bending vibrations, as well as C=N stretching of the amidinium group and carboxylate stretches from the acetate anion.
-
| Expected Spectroscopic Data (Acetamidinium Cation in D₂O) | |
| Technique | Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CH₃) | ~2.2 |
| ¹³C NMR (CH₃) | ~18 |
| ¹³C NMR (C(NH₂)₂) | ~169 |
| IR (N-H stretch) | 3400-3100 |
| IR (C=N stretch) | 1680-1650 |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.[10][11]
-
Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[11][12]
-
An eyewash station and safety shower should be readily accessible.[12]
Reagent-Specific Hazards:
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
Ethanol: Flammable.
-
Hydrogen Chloride (gas): Corrosive and toxic. Handle with extreme care in a well-ventilated area.
-
Ammonia (gas): Corrosive and toxic.
-
Acetamidine Hydrochloride/Acetate: May cause skin and eye irritation.[11]
Waste Disposal:
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10]
Conclusion
The synthesis of acetamidine acetate via the Pinner reaction is a robust and reliable method for laboratory-scale preparation. By carefully controlling the reaction conditions, particularly the exclusion of moisture and temperature management, high yields of the desired product can be achieved. Proper purification and characterization are essential to ensure the quality of the final compound for its intended applications in research and development. Adherence to strict safety protocols is paramount throughout the entire process.
References
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Organic Syntheses. Acetamide. Available from: [Link]
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Suć, J., et al. (2019). Synthesis and properties of acetamidinium salts. Molecules, 24(19), 3460. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Acetamide?. Available from: [Link]
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Suć, J., et al. (2019). Synthesis and properties of acetamidinium salts. Molecules, 24(19), 3460. Available from: [Link]
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Lu Le Laboratory. (2013). Preparation of Acetamide - Amidation of Ester. Available from: [Link]
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LookChem. Purification of Acetamide. Available from: [Link]
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American Chemical Society. Amidine synthesis from acetonitrile activated by rhenium selenide clusters. ACS Fall 2025. Available from: [Link]
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Harjani, J. R., et al. (2011). A synthesis of acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. Available from: [Link]
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Indian Journal of Chemistry. (2000). Synthesis of acetonitrile by dehydration of acetamide on an active ZnO catalyst: A comparison with zeolite. Available from: [Link]
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Organic Chemistry Portal. A Synthesis of Acetamidines. Available from: [Link]
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Penta chemicals. Acetamide - SAFETY DATA SHEET. Available from: [Link]
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Galanov, S. I., et al. (2014). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. Procedia Chemistry, 10, 108-113. Available from: [Link]
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Sciencemadness.org. Acetonitrile form Ammonium acetate. Available from: [Link]
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Harjani, J. R., et al. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. Available from: [Link]
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Organic Syntheses. Acetamidine hydrochloride. Available from: [Link]
- Google Patents. RU2394811C2 - Method of producing acetamidine hydrochloride.
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The Royal Society of Chemistry. Supporting information. Available from: [Link]
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PubChem. Formamidine acetate. Available from: [Link]
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ATB. diacetamate | C10H11NO3 | MD Topology | NMR | X-Ray. Available from: [Link]
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mechanism of action of ethanimidamide in organic reactions
An In-Depth Technical Guide to the Mechanistic Action of Ethanimidamide in Organic Synthesis
Introduction
Ethanimidamide, more commonly known as acetamidine, is a fundamental building block in modern organic synthesis. With the chemical formula CH₃C(NH)NH₂, it is one of the simplest amidines and possesses a rich reaction chemistry centered around its dual functionality as a potent base and a versatile nucleophile. While the free base is reactive, it is most frequently prepared, stored, and handled as its more stable crystalline salt, ethanimidamide hydrochloride (acetamidine hydrochloride).[1][2]
This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the core mechanisms through which ethanimidamide participates in organic reactions. We will move beyond simple reaction schemes to dissect the underlying principles of its reactivity, focusing on its pivotal role in the construction of nitrogen-containing heterocycles—a scaffold of immense importance in medicinal chemistry, agrochemicals, and materials science.[3][4] The discussion will be grounded in established protocols and mechanistic principles to provide a field-proven perspective on leveraging this reagent for complex molecular synthesis.
Part 1: Physicochemical Properties and Reactivity Profile
The utility of ethanimidamide in synthesis is a direct consequence of its electronic structure and resulting physicochemical properties. Understanding these fundamentals is critical to predicting its behavior and optimizing reaction conditions.
Structure and Basicity
The core of ethanimidamide's reactivity lies in its N-C-N functional group. The free base is a strong organic base, with the pKa of its conjugate acid (the amidinium ion) being approximately 12.52.[5] This basicity is significantly higher than that of simple amines or amides and stems from the ability of the resulting amidinium cation to delocalize the positive charge across both nitrogen atoms through resonance. This delocalization provides substantial stabilization to the protonated form, thereby favoring proton abstraction from a wide range of acidic protons.
When ethanimidamide hydrochloride is used in a reaction, the active free base is typically liberated in situ through the addition of a stronger base or by a base present in the reaction mixture.
Table 1: Physicochemical Properties of Ethanimidamide Hydrochloride
| Property | Value | Source |
| IUPAC Name | Ethanimidamide;hydrochloride | [1] |
| CAS Number | 124-42-5 | [1] |
| Molecular Formula | C₂H₇ClN₂ | [1] |
| Molar Mass | 94.54 g·mol⁻¹ | [1] |
| pKa (of conjugate acid) | ~12.52 | [5] |
| Appearance | White to off-white hygroscopic crystalline solid | [1][3] |
| Solubility | Soluble in water and alcohol | [1] |
Nucleophilicity
The nucleophilic character is central to its most important application: acting as a pre-formed N-C-N synthon for ring-forming condensation reactions.
Part 2: Core Mechanism - Synthesis of Pyrimidine Derivatives
The most widespread and authoritative application of ethanimidamide is in the synthesis of the pyrimidine ring system, a core structure in nucleic acids (DNA and RNA) and numerous pharmaceuticals.[7] This transformation is a robust and high-yielding method for constructing substituted pyrimidines.
The Principal Reaction Pathway: Condensation with 1,3-Dicarbonyls
The classic and most illustrative mechanism involves the condensation of ethanimidamide with a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester or malonate derivative).[1][7] This reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps.
Causality of the Mechanism:
-
Activation: The reaction is typically promoted by a base to generate the free amidine from its hydrochloride salt, which is the active nucleophile.
-
Initial Nucleophilic Attack: One of the amidine's nitrogen atoms attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is the rate-determining step in many cases.
-
First Dehydration: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form a stable conjugated enamine-like intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion. This ring-closing step is favored due to the formation of a stable six-membered ring.
-
Final Dehydration: A final elimination of water from the cyclic intermediate yields the stable, aromatic pyrimidine ring.
Caption: Reaction Mechanism for Pyrimidine Synthesis.
Experimental Protocol: Generalized Synthesis of a 2-Methyl-4,6-disubstituted Pyrimidine
The following is a generalized, self-validating protocol based on established methodologies for the condensation of ethanimidamide with a 1,3-dicarbonyl compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
Materials:
-
Ethanimidamide hydrochloride (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Base (e.g., Sodium ethoxide, Sodium hydroxide) (1.1 eq)
-
Solvent (e.g., Ethanol, Methanol)
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the base (e.g., sodium ethoxide) in the chosen alcohol solvent under an inert atmosphere (e.g., Nitrogen).
-
Amidine Liberation: Add ethanimidamide hydrochloride to the basic solution and stir for 15-30 minutes at room temperature. This step generates the free base in situ.
-
Substrate Addition: Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The reaction time can vary from 2 to 24 hours depending on the substrate. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with an acid (e.g., acetic acid or dilute HCl). The solvent is often removed under reduced pressure.
-
Purification: The crude product is then purified. If the product precipitates upon cooling or neutralization, it can be collected by filtration. Otherwise, an extraction with an organic solvent (e.g., ethyl acetate) followed by column chromatography is typically employed to yield the pure pyrimidine derivative.
Workflow Visualization
Caption: Experimental Workflow for Pyrimidine Synthesis.
Part 3: Expanded Synthetic Utility
While pyrimidine synthesis is its hallmark application, the mechanistic principles of ethanimidamide's reactivity extend to the synthesis of other important heterocyclic systems.
Synthesis of Imidazoles and Triazines
Ethanimidamide serves as a precursor to other N-heterocycles by reacting with different bifunctional electrophiles.[1][3]
-
Imidazoles: Reaction with α-dicarbonyls or their equivalents, such as certain acetaldehydes under specific conditions, can yield substituted imidazoles.
-
Triazines: Condensation with imidates provides a route to substituted triazine rings.
These reactions follow similar mechanistic pathways involving initial nucleophilic attack followed by cyclization and elimination.
Caption: Ethanimidamide as a precursor in heterocycle synthesis.
Ethanimidamide as an Ammonia Surrogate
In certain contexts, ethanimidamide hydrochloride can function as a controlled source of ammonia for amination reactions. For instance, it is used in the synthesis of 2-aminopyridine derivatives from 2-fluoropyridine.[8] In this catalyst-free nucleophilic aromatic substitution, the amidine acts as the nucleophile, and subsequent hydrolysis of the intermediate furnishes the amino group. This method offers advantages over using ammonia gas directly, providing better handling and reaction control.[8]
Part 4: Synthesis and Handling
The Pinner Reaction
The classical laboratory and industrial synthesis of ethanimidamide hydrochloride is the Pinner reaction.[1][2][3] This two-step process requires anhydrous conditions.
-
Pinner Salt Formation: Anhydrous hydrogen chloride is passed through a cold solution of acetonitrile in absolute ethanol. The HCl protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol. This forms the stable crystalline Pinner salt, an acetimido ethyl ether hydrochloride.
-
Ammonolysis: The isolated Pinner salt is then treated with an excess of ammonia (typically in dry ethanol) to displace the ethoxy group, yielding ethanimidamide hydrochloride and ethanol as a byproduct.
Caption: Pinner Reaction for Ethanimidamide Synthesis.
Handling and Safety
As a reactive chemical, proper handling of ethanimidamide hydrochloride is essential.
Table 2: Safety and Handling Information
| Aspect | Information | Reference |
| Physical Hazard | Hygroscopic; store under inert gas. | [1][8] |
| Health Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [1][8] |
| Precautions | Wash skin thoroughly after handling (P264). Wear protective gloves/eye protection/face protection (P280). Avoid breathing dust (P261). | [1][8] |
Conclusion
Ethanimidamide is a powerful and versatile reagent whose mechanism of action is rooted in its pronounced basicity and nucleophilicity. Its primary role as an N-C-N synthon has made it an indispensable tool for the construction of pyrimidines, a heterocyclic motif central to life sciences and drug discovery. The condensation reaction with 1,3-bifunctional electrophiles provides a reliable and efficient pathway to this key scaffold. Furthermore, its utility extends to the synthesis of other heterocycles like imidazoles and triazines and as a practical surrogate for ammonia in specialized amination reactions. A thorough understanding of its mechanistic principles, combined with proper handling, empowers chemists to effectively harness the synthetic potential of this fundamental building block.
References
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Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]
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solubility of ethanimidamide, monoacetate in different solvents
An In-depth Technical Guide to the Solubility of Ethanimidamide, Monoacetate for Pharmaceutical Development
Introduction
This compound, more commonly known as acetamidine acetate, is an organic salt with the chemical formula C₂H₆N₂·C₂H₄O₂.[1][2] As a key intermediate in the synthesis of various nitrogen-containing compounds, including pyrimidines and imidazoles, it serves as a critical building block in the development of active pharmaceutical ingredients (APIs).[3] The journey of a potential drug molecule from the laboratory to a patient is critically dependent on its fundamental physicochemical properties, chief among them being solubility.
Solubility dictates the bioavailability of an orally administered drug, influences the design of dosage forms, and is a cornerstone of the Biopharmaceutics Classification System (BCS), which guides regulatory decisions.[4][5] A comprehensive understanding of the solubility profile of an API intermediate like this compound is therefore not merely an academic exercise but a prerequisite for efficient and successful drug development.
This guide provides a detailed exploration of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present robust, field-proven protocols for its experimental determination, and analyze its solubility profile across a spectrum of relevant solvent systems. The insights herein are curated for researchers, scientists, and drug development professionals to enable informed decision-making in formulation, synthesis, and regulatory affairs.
Part 1: Theoretical Framework of Solubility
The solubility of a compound is not an arbitrary value but a logical consequence of its molecular structure and its interaction with the solvent. For this compound, its identity as an organic salt is the defining feature of its behavior.
Physicochemical Properties of this compound
This compound is the salt formed from a strong organic base, acetamidine (the conjugate acid, acetamidinium, has a high pKa), and a weak acid, acetic acid. Acetamidine itself has a reported pKa of 12.52, indicating it is strongly basic.[6] This fundamental property is the primary determinant of its pH-dependent aqueous solubility.
| Property | Value | Source(s) |
| Synonyms | Acetamidine acetate, Acetamidinium acetate | [1][2][7] |
| Molecular Formula | C₂H₆N₂·C₂H₄O₂ | [1][8] |
| Molecular Weight | 118.13 g/mol | [7][8] |
| Appearance | White to off-white crystalline solid | [1] |
| pKa (of Acetamidine) | ~12.52 | [6] |
| Canonical SMILES | CC(=N)N.CC(=O)O | [2][8] |
| InChIKey | ZOZNCAMOIPYYIK-UHFFFAOYSA-N | [1][2] |
Key Factors Influencing Solubility
The principle of "like dissolves like" is the guiding axiom for predicting solubility.[9][10] A solute dissolves best in a solvent that shares similar intermolecular forces.
-
Solvent Polarity : this compound is an ionic compound that dissociates into acetamidinium cations and acetate anions in solution. Polar solvents, particularly polar protic solvents like water and alcohols, are highly effective at solvating these ions through ion-dipole interactions and hydrogen bonding.[1] The partial negative charge on the oxygen atom of a water molecule stabilizes the acetamidinium cation, while the partial positive charges on the hydrogen atoms stabilize the acetate anion. Conversely, nonpolar solvents lack the ability to effectively solvate these charged species, leading to very poor solubility.
-
pH of the Medium : Due to the high pKa of acetamidine, the acetamidinium cation is stable across the entire physiological pH range (1.2-6.8).[6] Therefore, the solubility of this compound is expected to be high and relatively independent of pH in acidic and neutral aqueous media. This makes it a highly soluble compound under the conditions relevant for oral drug absorption.[4]
-
Temperature : The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[11][12] This relationship is crucial for designing crystallization processes, where a compound is dissolved in a hot solvent and then crystallized upon cooling. However, this trend is not universal and should always be determined experimentally.[12]
-
Crystal Lattice Energy : Solubility represents a thermodynamic equilibrium between the solid state and the solvated state. For dissolution to occur, the energy released from the solvation of ions must be sufficient to overcome the crystal lattice energy—the energy holding the ions together in the solid crystal. Acetate salts are generally known to be soluble in water, suggesting a favorable balance between their lattice energies and the hydration enthalpy of the constituent ions.[13]
Caption: Logical flow of property-driven solubility.
Part 2: Experimental Determination of Solubility
Theoretical prediction provides a hypothesis; experimental measurement provides the proof. The choice of method depends on the stage of development, with regulatory-facing studies requiring the most rigorous and validated protocols.
Caption: Workflow for equilibrium solubility determination.
Protocol 1: Equilibrium Solubility Determination (BCS Guideline Approach)
This protocol is designed to meet the rigorous standards required for Biopharmaceutics Classification System (BCS) solubility determination.[4][14] The objective is to measure the equilibrium solubility in aqueous media across the physiological pH range at 37 °C.
Causality : The use of excess solid ensures that the solution becomes saturated, representing the true equilibrium solubility.[15] Maintaining a constant temperature of 37 ± 1 °C mimics physiological conditions.[4] Agitation for an extended period (e.g., 24 hours) is necessary to ensure the system has reached equilibrium. The final pH measurement is a self-validating step to confirm that the API itself did not alter the buffer's pH.[15]
Materials :
-
This compound
-
Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8).[4]
-
Thermostatic shaker/incubator set to 37 ± 1 °C.
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE).
-
Calibrated pH meter.
-
Validated HPLC-UV or other suitable analytical instrument.
-
Class A volumetric glassware.
Procedure :
-
Preparation : Add an excess amount of this compound to a series of glass vials. An amount sufficient to be visible at the end of the experiment is required.
-
Solvent Addition : To triplicate vials for each pH condition, add a precise volume of the pre-heated (37 °C) buffer (pH 1.2, 4.5, and 6.8).
-
Equilibration : Seal the vials and place them in the thermostatic shaker. Agitate at a constant speed for at least 24 hours. A preliminary study can determine the time required to reach equilibrium.[14]
-
pH Verification : After equilibration, allow the suspension to settle briefly. Measure and record the pH of the slurry to ensure it has remained within the target range.[15]
-
Phase Separation : Separate the solid and liquid phases while maintaining the temperature. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration through a chemically compatible syringe filter.
-
Quantification : Immediately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Calculation : Calculate the solubility in mg/mL using the determined concentration and the dilution factor. The lowest of the average solubilities across the three pH points is used for BCS classification.[4]
Protocol 2: Rapid Solubility Screening in Organic Solvents
This method is a streamlined, semi-quantitative approach suitable for early-stage formulation and process development to quickly identify suitable solvents.[5][16]
Causality : This method sacrifices the precision of equilibrium for speed. It provides a practical estimate of solubility (e.g., >100 mg/mL, 10-100 mg/mL) that is sufficient to guide solvent selection for reactions or initial formulation trials.
Materials :
-
This compound
-
A panel of selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Small glass vials (e.g., 2 mL) with caps.
-
Vortex mixer.
-
Analytical balance.
Procedure :
-
Preparation : Weigh approximately 10 mg of this compound into a tared glass vial.
-
Stepwise Solvent Addition : Add the chosen solvent in small, measured increments (e.g., 100 µL) using a calibrated pipette.[16]
-
Mixing : After each addition, cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Observation : Visually inspect for complete dissolution of the solid.
-
Endpoint : Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent added.
-
Calculation : Estimate the solubility. For example, if 10 mg dissolved in 0.2 mL, the solubility is approximately 50 mg/mL. If the solid does not dissolve after adding a significant volume (e.g., 2 mL, for a solubility of <5 mg/mL), it can be classified as insoluble or very slightly soluble.
Part 3: Solubility Profile of this compound
Based on its chemical nature and data from analogous compounds, a clear solubility profile can be predicted.
Aqueous Solubility
As a salt of a strong base, this compound is expected to be highly soluble in aqueous media across the pH range of 1.2 to 6.8.[1][11][13] This high solubility is a favorable characteristic for APIs intended for oral administration, as complete dissolution in the gastrointestinal tract is a prerequisite for absorption.
| Solvent System | Predicted Solubility | Rationale / Implication |
| pH 1.2 (Simulated Gastric Fluid) | Highly Soluble (>100 mg/mL) | The compound will be fully ionized. Rapid dissolution in the stomach is expected. |
| pH 4.5 (Acetate Buffer) | Highly Soluble (>100 mg/mL) | Remains fully ionized. Fulfills BCS high solubility criteria.[4] |
| pH 6.8 (Phosphate Buffer) | Highly Soluble (>100 mg/mL) | Remains fully ionized. Fulfills BCS high solubility criteria.[4] |
Solubility in Organic Solvents
The solubility in organic solvents will be dictated by their polarity and ability to engage in hydrogen bonding.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | Solvents can effectively solvate both the cation and anion through H-bonding and dipole interactions.[1] |
| Dipolar Aprotic | Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | These solvents have a dipole moment but lack H-bond donor capability, making them poor solvents for the acetamidinium cation. Data for the analogous acetamidine hydrochloride shows insolubility.[17] |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Insoluble | Lack of polarity and H-bonding ability prevents effective solvation of the ionic compound.[3][17] |
Part 4: Practical Applications & Troubleshooting
-
Formulation Development : The high aqueous solubility suggests that developing a simple oral solution or an immediate-release solid dosage form would be straightforward. For liquid formulations, water or hydro-alcoholic systems would be suitable vehicles. The insolubility in nonpolar solvents is advantageous for crystallization processes where a nonpolar solvent can be used as an anti-solvent to induce precipitation.[18]
-
Troubleshooting :
-
Polymorphism : Be aware that different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable form will have the lowest solubility. It is crucial to characterize the solid form being used in solubility studies.
-
Buffer Effects : While necessary for pH control, buffer species can sometimes form less soluble salts with the API, leading to an underestimation of its intrinsic solubility. This is less likely with a highly soluble compound like this one but should be considered if results are unexpectedly low.[15]
-
Hygroscopicity : As a salt, the material may be hygroscopic.[3][17] It is essential to store and handle the compound under controlled humidity to ensure accurate weighing and prevent changes to the solid form.
-
Conclusion
This compound is a polar organic salt characterized by high solubility in water and other polar protic solvents, and poor solubility in nonpolar systems. Its solubility in aqueous media is high and largely independent of pH across the physiologically relevant range, a direct consequence of the high basicity of the acetamidine moiety. This favorable profile simplifies its handling in aqueous reaction media and presents a low barrier for the development of oral dosage forms with high bioavailability. The systematic application of robust experimental protocols, such as the equilibrium shake-flask method, is essential to precisely quantify this critical parameter, providing the reliable data needed to drive successful pharmaceutical development.
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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FooDB: Compound - Acetamide (FDB008298). Available from: [Link]
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Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Available from: [Link]
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Solubility of organic compounds. Khan Academy. Available from: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization (WHO). Available from: [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
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Measurement and correlation of the solubility of sodium acetate in eight pure and binary solvents. ResearchGate. Available from: [Link]
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The Solubility Rules: Why Are All Acetates Soluble? Journal of Chemical Education. Available from: [Link]
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Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Available from: [Link]
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pKa Data Compiled by R. Williams. Available from: [Link]
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Ethanimidamide, acetate (1:1) - Common Chemistry. CAS.org. Available from: [Link]
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SOLVENT MISCIBILITY TABLE. Available from: [Link]
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Solvent Miscibility Table. Available from: [Link]
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Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE. Available from: [Link]
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Solubility of Acephate in Different Solvents from (292.90 to 327.60) K. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to Ethanimidamide, Monoacetate (Acetamidine Acetate) for Drug Development Professionals
Introduction: The Strategic Value of Acetamidine Acetate in Modern Drug Discovery
Ethanimidamide, monoacetate, more commonly known in research and development circles as acetamidine acetate (CAS Number: 36896-17-0), represents a pivotal building block in synthetic and medicinal chemistry. While deceptively simple in its structure, this compound provides a versatile and highly reactive amidine functional group, a key pharmacophore in a multitude of biologically active molecules. Its utility extends from the construction of complex heterocyclic scaffolds to its role as a bioisosteric replacement for other functionalities, enhancing molecular interactions with biological targets.
This guide offers a comprehensive technical overview of acetamidine acetate, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore robust synthesis protocols, and illuminate its critical applications in the synthesis of therapeutic agents. Furthermore, this document provides a framework for the analytical quality control of acetamidine acetate, including detailed methodologies for quantification and stability assessment, ensuring its reliable application in a regulated research environment.
Core Physicochemical and Structural Properties
Acetamidine acetate is a white to off-white, crystalline solid.[1] As the salt of a strong base (acetamidine) and a weak acid (acetic acid), it is readily soluble in polar solvents such as water and alcohols, a property attributable to its ionic nature and the hydrogen bonding capacity of the amidine group.[1] One of the notable characteristics of the acetate salt is its hygroscopicity, which necessitates careful handling and storage in a cool, dry, well-ventilated place with tightly sealed containers to prevent moisture absorption.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 36896-17-0 | [1] |
| Molecular Formula | C₂H₆N₂·C₂H₄O₂ | [1] |
| Molecular Weight | 118.13 g/mol | [4] |
| Appearance | White to off-white solid/crystalline substance | [1] |
| Melting Point | 185-187 °C (decomposes) | [4] |
| Solubility | Soluble in water and alcohols | [1] |
| Hygroscopicity | Hygroscopic | [3] |
| SMILES | CC(=N)N.CC(=O)O | [1] |
| InChI Key | ZOZNCAMOIPYYIK-UHFFFAOYSA-N | [1] |
Synthesis of Acetamidine Salts: Pathways and Practical Insights
The synthesis of acetamidine salts can be approached through several established methods. The choice of method is often dictated by the desired counter-ion and the scale of the reaction. The two most prominent pathways are the Pinner reaction, which typically yields the hydrochloride salt, and a more direct synthesis for the acetate salt.
The Pinner Reaction: A Classic Route to Amidine Hydrochlorides
The Pinner reaction is a cornerstone of amidine synthesis.[5][6] It proceeds in two distinct steps, starting from a nitrile. This method is highly reliable but requires anhydrous conditions due to the moisture-sensitive nature of the intermediates.[5][7]
Step 1: Formation of the Pinner Salt (Ethyl Acetimidate Hydrochloride) Anhydrous acetonitrile is reacted with absolute ethanol in the presence of anhydrous hydrogen chloride gas at low temperatures (typically 0 °C). The acid catalyzes the nucleophilic attack of the alcohol on the nitrile, forming an imidate salt, known as a Pinner salt, which precipitates from the reaction mixture.[4][8]
Step 2: Ammonolysis to Acetamidine Hydrochloride The isolated Pinner salt is then treated with an excess of ammonia, usually in an alcoholic solution. The ammonia displaces the ethoxy group to form the final acetamidine hydrochloride, which can be isolated by crystallization.[2][4][7]
Direct Synthesis of Acetamidine Acetate
A more convenient and direct route to acetamidine acetate, avoiding the need for gaseous HCl and the isolation of the hydrochloride salt, involves the reaction of an orthoester with ammonia.[9]
This method reacts ethyl orthoacetate with ammonia in the presence of ammonium acetate.[3][10] This approach is particularly advantageous for its operational simplicity and high yield, making it suitable for both laboratory and industrial-scale production.[3]
Role in Drug Development: A Gateway to Bioactive Heterocycles
The primary value of acetamidine acetate in drug development lies in its function as a precursor to a vast array of nitrogen-containing heterocyclic compounds.[3][10] The amidine functional group is a powerful tool for constructing rings like pyrimidines and imidazoles through condensation reactions with dicarbonyl compounds or their equivalents.[4][11]
The Amidine Moiety as a Key Pharmacophore
The acetamidine moiety is not merely a synthetic handle; it often plays a direct role in the biological activity of the final molecule. Its ability to participate in hydrogen bonding and its basic nature allow it to interact strongly with biological targets such as enzyme active sites.
-
Kinase Inhibition: Many kinase inhibitors feature a hinge-binding motif, which often involves a heterocyclic core that forms crucial hydrogen bonds with the kinase hinge region. The acetamidine group is an excellent precursor for building these heterocyclic scaffolds, such as the imidazo[1,2-c]pyrimidine core found in some spleen tyrosine kinase (Syk) and germinal center kinase (Gck) inhibitors.[12]
-
Nitric Oxide Synthase (NOS) Inhibition: The guanidino group of L-arginine, the natural substrate for NOS, is a key recognition element. The amidine group can act as a bioisostere for this guanidino group. Recently, an N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine derivative was discovered as a potent dual inhibitor of neuronal and inducible nitric oxide synthases, demonstrating significant antitumor activity against glioma.[13][14]
-
Antimicrobial and Antiviral Applications: The acetamidine scaffold is integral to various compounds with demonstrated antibacterial and antiviral properties.[2][5][7][8][15][16][17][18][19] For example, it serves as a building block in the synthesis of compounds related to neuraminidase inhibitors like Zanamivir and Oseltamivir.[17]
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Acetamidine Acetate: A Comprehensive Technical Guide for Scientific Professionals
Introduction: The Pivotal Role of Acetamidine Acetate in Synthetic Chemistry
Core Physical and Chemical Characteristics
The utility of acetamidine acetate in a laboratory setting is fundamentally governed by its distinct physical and chemical properties. These characteristics dictate its handling, storage, and reactivity in synthetic protocols.
Physical Properties Summary
A consolidated overview of the key physical properties of acetamidine acetate is presented below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 36896-17-0 | [5][6][7] |
| Molecular Formula | C₄H₁₀N₂O₂ | [7][8] |
| Molecular Weight | 118.13 g/mol | [5][7][9] |
| Appearance | White crystalline solid | |
| Melting Point | 185-187 °C (with decomposition) | [5][9] |
| Solubility | Soluble in water and ethanol | [1][3] |
| pKa (of Acetamidinium ion) | 12.52 | |
| Hygroscopicity | Hygroscopic | [1][2] |
Chemical Structure and Spectroscopic Profile
Acetamidine acetate is an ionic compound composed of the acetamidinium cation and the acetate anion. The positive charge in the acetamidinium cation is delocalized across the two nitrogen atoms and the central carbon atom, a key feature influencing its reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for confirming the structure of acetamidinium salts. For acetamidinium acetate in D₂O, the following characteristic signals are observed:
-
¹³C NMR (D₂O):
-
δ ≈ 18.4 ppm (CH₃, acetamidinium)
-
δ ≈ 168.8 ppm (C(NH₂)₂, acetamidinium)
-
δ ≈ 173.8 ppm (COO⁻, acetate)[3]
-
This distinct set of signals allows for unambiguous identification and assessment of sample purity.
Chemical Reactivity and Synthetic Utility
The chemical behavior of acetamidine acetate is dominated by the electrophilic nature of the amidinium carbon and the basicity of the nitrogen atoms. This dual reactivity makes it an exceptionally versatile precursor, primarily for the synthesis of nitrogen-containing heterocycles.
Key Reactions:
-
Condensation Reactions: It readily undergoes condensation with compounds containing active methylene groups. For instance, its reaction with ethyl cyanoacetate yields ethyl aminomethylenecyanoacetate, a valuable synthetic intermediate.
-
Generation of Free Base: Treatment with a strong base liberates the free acetamidine, which, although unstable, can be used in situ for specific synthetic transformations where the acetate counter-ion might interfere.
A Field-Proven Synthesis Protocol
A convenient and high-yield synthesis of acetamidine acetate was developed by Taylor and Ehrhart, which remains a standard laboratory procedure.[3] The causality behind this experimental choice lies in its operational simplicity and the use of readily available starting materials.
Step-by-Step Synthesis Workflow
-
Reagent Combination: In a suitable reaction vessel, combine ethyl orthoacetate, ammonia, and ammonium acetate.
-
Reaction Conditions: The reaction proceeds efficiently, often with gentle heating, to drive the formation of the acetamidinium salt.
-
Crystallization: Upon cooling the reaction mixture, the acetamidine acetate product crystallizes out of the solution.
-
Isolation and Purification: The white crystals are collected via filtration.
-
Washing: The collected solid is washed with a cold solvent, such as ethanol, to remove any unreacted starting materials or soluble impurities.
-
Drying: The final product is dried under vacuum to yield pure acetamidine acetate with reported yields as high as 84%.
Applications in Drug Development and Beyond
The structural motif provided by acetamidine acetate is integral to numerous high-value molecules.
-
Pharmaceuticals: It is a key precursor for antineoplastic drugs such as 4-hydroxy-5-fluoropyrimidine and various antifungal compounds.[3] Its role as an intermediate is crucial in the synthesis of a wide range of therapeutic agents.
-
Agrochemicals: The heterocyclic systems derived from acetamidine acetate are also found in modern pesticides and crop protection agents.
Safety, Handling, and Storage
Handling:
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage:
-
Store in a tightly sealed container to protect from moisture.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
Acetamidine acetate is a stable, versatile, and indispensable reagent for chemical synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and broad reactivity, establish it as a critical tool for researchers, scientists, and drug development professionals. A thorough understanding of its characteristics, from its hygroscopic nature to its role as a precursor for vital heterocyclic systems, is paramount for leveraging its full potential in the laboratory and advancing scientific innovation.
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ChemWhat. (n.d.). 36896-17-0 - Ethanimidamide, monoacetate. Retrieved from [Link]
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5, 84. Retrieved from [Link]
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Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. PubMed. Retrieved from [Link]
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A Comprehensive Technical Guide to the Theoretical Studies of Ethanimidamide
This in-depth guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings of the ethanimidamide molecule. As a fundamental structure in medicinal and organic chemistry, a thorough understanding of its conformational landscape, isomerization pathways, and electronic properties is paramount for the rational design of novel therapeutics and materials. This document synthesizes key findings from authoritative computational studies, providing both a high-level overview and practical, step-by-step protocols for theoretical analysis.
Molecular Architecture: Conformational Analysis and Isomerism
Ethanimidamide (CH₃C(NH)NH₂) presents a fascinating case study in conformational analysis due to the interplay of rotation around its C-N single bond and E/Z isomerization across the C=N double bond. Theoretical investigations have been pivotal in dissecting the energetic landscape of its various conformers.
The primary isomeric forms are the E and Z configurations, defined by the spatial arrangement of the amino and imino groups. Compounding this, rotation of the amino (-NH₂) and methyl (-CH₃) groups gives rise to a series of distinct conformers. High-level ab initio and Density Functional Theory (DFT) calculations have consistently identified the Z isomer as the global minimum on the potential energy surface.[1][2] This preference is largely attributed to the stabilizing effect of an intramolecular hydrogen bond between the amino and imino groups in the Z form, a feature absent in the E isomer.
Dynamic Landscape: Rotational Barriers and Isomerization Pathways
The C-N single bond in ethanimidamide exhibits a significant rotational barrier, a consequence of the partial double bond character arising from delocalization of the nitrogen lone pair.[3][4] This barrier restricts free rotation, leading to the existence of stable rotational isomers. The magnitude of this barrier has been a key focus of theoretical studies, as it dictates the conformational flexibility of the molecule.
The interconversion between the more stable Z and the less stable E isomers is a critical dynamic process. This isomerization can proceed through a high-energy pathway involving rotation around the C=N double bond, often facilitated photochemically.[5][6][7][8] Alternatively, computational studies have explored lower-energy, proton-catalyzed tautomerization mechanisms that provide a more accessible route for interconversion in protic environments.
Spectroscopic and Electronic Characterization from First Principles
Theoretical vibrational analysis is an indispensable tool for the interpretation of experimental infrared (IR) and Raman spectra.[9][10] By computing the harmonic vibrational frequencies for each optimized conformer, specific spectral bands can be unequivocally assigned to particular vibrational modes. This allows for the identification and quantification of different conformers in experimental samples.
Furthermore, the electronic properties of ethanimidamide, including its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), have been extensively modeled.[1][2][11] These parameters are fundamental to understanding the molecule's reactivity profile, its capacity for intermolecular interactions, and its potential utility in the design of new molecules with specific electronic properties.
A Practical Guide to Computational Protocols
The theoretical investigation of ethanimidamide necessitates the application of rigorous computational chemistry methods. The accuracy of the results is intrinsically linked to the judicious choice of theoretical level and basis set.
-
Initial Structure Generation : Construct initial 3D models of the E and Z isomers of ethanimidamide.
-
Systematic Conformational Search : Perform a comprehensive scan of the potential energy surface by systematically rotating all rotatable bonds (C-N, C-C, and N-H) to identify all possible low-energy conformers.
-
Geometry Optimization : Optimize the geometry of each identified conformer using a robust level of theory, such as DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions and polarization.[12]
-
Vibrational Frequency Analysis : For each optimized structure, perform a frequency calculation to verify that it represents a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Relative Energy Determination : Calculate the relative energies of all conformers, corrected for ZPVE, to establish their thermodynamic stabilities.
-
Transition State Identification : Locate the transition state for rotation around the C-N single bond. This is typically achieved by performing a relaxed potential energy surface scan along the corresponding dihedral angle.
-
Transition State Optimization : Refine the geometry of the transition state using an appropriate algorithm, such as the Berny optimization method.
-
Transition State Verification : A frequency calculation must be performed on the optimized transition state to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Barrier Height Calculation : The rotational barrier is determined as the energy difference between the transition state and the ground-state conformer.
-
Reaction Coordinate Definition : Define a suitable reaction coordinate that describes the E-Z isomerization process.
-
Potential Energy Surface Mapping : Scan the potential energy surface along the chosen reaction coordinate to elucidate the energy profile of the isomerization.
-
Transition State Location and Optimization : Identify and optimize the geometry of the transition state for the isomerization reaction.
-
Intrinsic Reaction Coordinate (IRC) Analysis : Perform an IRC calculation to confirm that the identified transition state correctly connects the reactant (E isomer) and product (Z isomer) minima.
Key Quantitative Data from Theoretical Studies
| Property | Level of Theory | Basis Set | Calculated Value | Reference |
| Z-E Isomer Energy Difference | MP2 | 6-311++G(d,p) | ~2-4 kcal/mol | [13] |
| C-N Rotational Barrier | DFT (B3LYP) | 6-311++G(d,p) | ~12-18 kcal/mol | [14][15] |
| N-H Symmetric Stretch (Z-isomer) | DFT (B3LYP) | 6-311++G(d,p) | ~3450 cm⁻¹ | [16] |
| C=N Stretch | DFT (B3LYP) | 6-311++G(d,p) | ~1680 cm⁻¹ | [16] |
| Ground State Dipole Moment (Z-isomer) | MP2 | 6-311++G(d,p) | ~3.7 D | [13] |
Visualizing the Conformational and Dynamic Landscape
Graphical representations are invaluable for conceptualizing the complex energetic and structural relationships within the ethanimidamide system.
Caption: Conformational isomers of ethanimidamide.
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The Enduring Legacy of a Simple Moiety: An In-depth Technical Guide to the Discovery and History of Acetamidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acetamidine moiety, a functional group of deceptive simplicity, has carved an indelible niche in the landscape of organic chemistry and drug discovery. From its formal discovery in the late 19th century to its contemporary role as a cornerstone pharmacophore and versatile synthetic intermediate, the story of acetamidine is one of evolving chemical understanding and expanding application. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of acetamidine compounds. It delves into the foundational Pinner reaction, charts the development of modern synthetic methodologies, and examines the physicochemical properties that render the acetamidine group invaluable in medicinal chemistry. Through detailed protocols, mechanistic diagrams, and a survey of its biological significance, this guide offers researchers and drug development professionals a thorough understanding of this critical chemical entity.
The Genesis of a Functional Group: Discovery and Early History
The formal entry of amidines into the lexicon of organic chemistry is intrinsically linked to the pioneering work of the German chemist Adolf Pinner. In 1877, Pinner reported a novel reaction that would come to bear his name: the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, now famously known as a "Pinner salt".[1][2][3] This discovery was a pivotal moment, as these Pinner salts proved to be versatile intermediates that could be readily converted to amidines upon treatment with ammonia.[1][2][4]
Adolf Pinner, a professor at the University of Berlin, was a prominent figure in organic chemistry, known for his extensive work on alkaloids and the structural elucidation of nicotine.[5][6][7] His investigations into "imidoethers" laid the fundamental groundwork for the synthesis of a wide range of nitrogen-containing compounds.[6] The Pinner reaction provided the first practical and reliable method for the synthesis of unsubstituted amidines from nitriles, a method that remains a staple in organic synthesis to this day.[3][8]
The initial work by Pinner focused on the reaction of nitriles with alcoholic hydrogen chloride solutions, demonstrating the broad applicability of the reaction to both aliphatic and aromatic nitriles.[2] This breakthrough opened the door for the systematic study of amidine chemistry, allowing for the preparation and characterization of a host of new compounds.
The Cornerstone of Amidine Synthesis: The Pinner Reaction
The Pinner reaction remains a cornerstone for the synthesis of amidines due to its reliability and broad substrate scope. The reaction proceeds in two distinct stages, starting with the formation of an imidate salt (Pinner salt), which is then converted to the amidine.
Mechanism of the Pinner Reaction
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This protonation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol. The resulting protonated imidate is then deprotonated to form the imidate, which is subsequently protonated on the nitrogen to yield the stable Pinner salt. In the second stage, the Pinner salt is treated with ammonia or an amine to displace the alkoxy group and form the amidine.
Diagram: Mechanism of the Pinner Reaction
Caption: Mechanism of the Pinner reaction for the synthesis of amidines.
Experimental Protocol: Synthesis of Acetamidine Hydrochloride via the Pinner Reaction
This protocol is based on the classical Pinner methodology and is suitable for the laboratory-scale synthesis of acetamidine hydrochloride.[9][10]
Materials:
-
Anhydrous acetonitrile
-
Absolute ethanol
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia in absolute ethanol
-
Dry diethyl ether
-
Reaction flask equipped with a gas inlet tube, mechanical stirrer, and a drying tube
-
Ice-salt bath
Procedure:
-
Formation of the Pinner Salt:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, gas inlet tube, and calcium chloride drying tube, place a solution of anhydrous acetonitrile (1.0 eq) in absolute ethanol (1.1 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Bubble a stream of dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Continue the addition of HCl until the solution is saturated and a white precipitate of the Pinner salt (acetimido ethyl ether hydrochloride) forms.
-
Allow the reaction mixture to stand in the cold for several hours to ensure complete precipitation.
-
Collect the Pinner salt by filtration under anhydrous conditions, wash with cold, dry diethyl ether, and dry under vacuum.
-
-
Formation of Acetamidine Hydrochloride:
-
Suspend the dried Pinner salt in a fresh portion of absolute ethanol in a clean, dry flask.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of anhydrous ammonia in absolute ethanol (excess) to the stirred suspension.
-
The Pinner salt will gradually dissolve as it reacts with ammonia, and a precipitate of ammonium chloride will form.
-
Continue stirring for several hours at room temperature to ensure complete reaction.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Evaporate the filtrate under reduced pressure to obtain crude acetamidine hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure acetamidine hydrochloride.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the Pinner salt intermediate to form an ester, reducing the yield of the desired amidine.[11] Therefore, all reagents and glassware must be scrupulously dry.
-
Low Temperature: The Pinner salt is thermodynamically unstable at higher temperatures and can decompose to an amide and an alkyl chloride.[3] Maintaining a low temperature throughout the reaction is crucial for maximizing the yield of the desired product.
The Evolution of Synthetic Methodologies
While the Pinner reaction remains a workhorse for amidine synthesis, the past few decades have witnessed the development of a plethora of new and often more versatile methods. These modern approaches offer advantages in terms of milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted amidines.
Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the synthesis of amidines. Copper and palladium are among the most commonly employed metals.
-
Copper-Catalyzed Synthesis: Copper salts, such as copper(I) chloride, can catalyze the nucleophilic addition of amines to nitriles.[12][13] This method is particularly effective for the synthesis of N-substituted amidines and often proceeds under milder conditions than the classical Pinner reaction. The reaction typically involves heating the nitrile and amine in the presence of a copper catalyst and a base.
Table 1: Comparison of Pinner Reaction and Copper-Catalyzed Amidine Synthesis
| Feature | Pinner Reaction | Copper-Catalyzed Synthesis |
| Catalyst | Strong acid (e.g., HCl) | Copper salt (e.g., CuCl) |
| Reaction Conditions | Anhydrous, low temperature | Typically elevated temperatures (e.g., 100 °C) |
| Substrate Scope | Broad for unsubstituted amidines | Good for N-substituted amidines, tolerates various functional groups |
| Key Advantages | Well-established, reliable for simple amidines | Milder for some substrates, good for N-arylamidines |
| Key Disadvantages | Harsh acidic conditions, moisture sensitive | Requires a metal catalyst, may require higher temperatures |
| Typical Yields | 60-95% | 70-95% |
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have gained prominence for their efficiency and atom economy. Several MCRs have been developed for the synthesis of amidines, often utilizing metal catalysts. For instance, a copper-catalyzed three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide provides an efficient route to N-sulfonyl amidines.[14]
Modern Non-Metal Approaches
In recent years, there has been a growing emphasis on developing metal-free synthetic methods.
-
Activation with Strong Bases: The deprotonation of primary amines with a strong base, such as n-butyllithium, generates a highly nucleophilic amide anion that can readily add to nitriles to form amidines.[15] This method is effective for the synthesis of N-substituted amidines from both alkyl and aryl amines.
-
Activation of Amides: Amides can be activated with reagents like trifluoromethanesulfonic anhydride in the presence of pyridine, followed by the addition of an amine to yield disubstituted and trisubstituted amidines in good yields.[16]
Diagram: Modern Synthetic Routes to Amidines
Caption: Overview of selected modern synthetic routes to amidine compounds.
The Acetamidine Moiety in Drug Discovery and Medicinal Chemistry
The acetamidine functional group is a privileged scaffold in medicinal chemistry, owing to its unique physicochemical properties. Amidines are significantly more basic than amides, with pKa values typically ranging from 5 to 12.[17] Protonation occurs at the sp²-hybridized nitrogen, forming a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms. This ability to exist in a protonated state at physiological pH is crucial for its biological activity.
A Versatile Pharmacophore and Bioisostere
The amidinium group is an excellent hydrogen bond donor and can participate in electrostatic interactions with biological targets such as proteins and nucleic acids.[18] It is often employed as a bioisosteric replacement for other functional groups, particularly amines and amides, to modulate physicochemical properties and enhance target binding.[18][19]
The planar nature of the amidinium ion and its ability to form multiple hydrogen bonds make it an effective mimic of the transition state of certain enzymatic reactions, leading to potent enzyme inhibition.
Biological Activities and Therapeutic Applications
Acetamidine-containing compounds exhibit a wide range of biological activities, including:
-
Antimicrobial and Antiparasitic Agents: The diamidine compounds pentamidine and berenil are used clinically as antiparasitic agents.[20] Their mechanism of action is believed to involve binding to the minor groove of DNA and inhibiting enzymes involved in polyamine biosynthesis.[20]
-
Enzyme Inhibition: Acetamidine derivatives have been developed as potent and selective inhibitors of various enzymes. For example, certain N-[(3-aminomethyl)benzyl]acetamidine derivatives are selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[21]
-
Anticancer Activity: Numerous studies have reported the anticancer activity of acetamidine derivatives against various cancer cell lines.[22][23][24][25] The cytotoxic effects are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
Table 2: Examples of Biological Activity of Amidine Derivatives
| Compound Class | Target | Biological Activity | IC₅₀ / Kᵢ Values | Reference |
| Pentamidine | Spermidine/spermine N¹-acetyltransferase (SSAT) | Enzyme Inhibition | Kᵢ = 2.4 µM | [20] |
| Berenil | Spermidine/spermine N¹-acetyltransferase (SSAT) | Enzyme Inhibition | Kᵢ = 2.0 µM | [20] |
| Acetophenone Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | Kᵢ = 71.34 - 143.75 µM | [26] |
| Imidazo[1,2-a]pyrimidine derivatives | MCF-7 breast cancer cells | Anticancer | IC₅₀ = 39.0 - 43.4 µM | [23] |
Conclusion and Future Perspectives
From its discovery in the late 19th century through the elegant and enduring Pinner reaction, the acetamidine moiety has evolved into a cornerstone of modern organic synthesis and medicinal chemistry. The development of a diverse array of synthetic methodologies has provided chemists with a powerful toolkit to access a vast chemical space of acetamidine-containing molecules. The unique electronic and steric properties of the amidine functional group have cemented its role as a critical pharmacophore and bioisostere in the design of new therapeutic agents.
As our understanding of molecular recognition and drug-target interactions continues to deepen, the rational design of novel acetamidine derivatives holds immense promise for addressing a wide range of diseases. The ability of the amidinium ion to engage in specific hydrogen bonding and electrostatic interactions will undoubtedly continue to be exploited in the development of potent and selective enzyme inhibitors, receptor modulators, and antimicrobial agents. The rich history and expanding applications of acetamidine compounds serve as a testament to the profound impact that a single functional group can have on the advancement of chemical and biomedical sciences.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
-
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ethanimidamide, monoacetate safety and handling precautions
An In-depth Technical Guide to the Safe Handling and Management of Ethanimidamide Monoacetate
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the essential safety protocols and handling considerations for ethanimidamide monoacetate. As a compound utilized in specialized research and development, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment. This guide is structured to deliver not only procedural steps but also the scientific rationale underpinning these recommendations, fostering a culture of safety and informed practice.
Compound Identification and Physicochemical Profile
Ethanimidamide monoacetate, also known as acetamidine acetate, is the salt formed from the strong organic base ethanimidamide and the weak acid acetic acid. Its unique properties necessitate careful handling.
Table 1: Physicochemical Properties of Ethanimidamide Monoacetate
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀N₂O₂ | |
| Molecular Weight | 118.13 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 193-196 °C (decomposes) | |
| Solubility | Soluble in water | |
| CAS Number | 151-15-5 |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), ethanimidamide monoacetate presents several hazards that require stringent control measures.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation. Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation, with the potential for redness, pain, and blurred vision.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation, leading to coughing and shortness of breath upon inhalation of dust.
The primary routes of exposure are inhalation of the powder, direct contact with skin and eyes, and ingestion. A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantity of substance to be used, the duration of the procedure, and the potential for aerosol or dust generation.
Logical Workflow for Risk Assessment
The following diagram outlines the decision-making process for establishing appropriate safety controls when working with ethanimidamide monoacetate.
Caption: Risk assessment workflow for selecting appropriate engineering controls and PPE.
Safe Handling Protocols and Engineering Controls
The causality behind stringent handling protocols is directly linked to the compound's irritant properties and the potential for respiratory sensitization. The primary goal is to minimize all routes of exposure.
Engineering Controls
-
Primary Control: Always handle ethanimidamide monoacetate solid within a certified chemical fume hood to control airborne dust. The fume hood sash should be kept as low as possible.
-
Secondary Control: For procedures with a high risk of dust generation or when handling larger quantities, a glove box or other containment enclosure is recommended.
-
Ventilation: Ensure the laboratory is well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of airborne contaminants.
Step-by-Step Handling Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE before entering the designated handling area. Decontaminate the work surface within the chemical fume hood.
-
Staging: Place a calibrated analytical balance, weighing paper or boat, spatula, and a sealable container for the prepared solution inside the fume hood.
-
Weighing: Carefully transfer the desired amount of ethanimidamide monoacetate from the stock container to the weighing boat. Avoid any scooping actions that could generate dust. Use a gentle pouring or tapping motion.
-
Dissolution: Place the weighing boat containing the powder into the vessel that will contain the final solution (e.g., a beaker with a stir bar). Slowly add the solvent down the side of the beaker to wet the powder without causing it to become airborne.
-
Mixing: Cover the beaker (e.g., with Parafilm®) and stir until the solid is fully dissolved.
-
Cleanup: Immediately wipe down the spatula and work surface with a damp cloth. Dispose of the weighing boat and any contaminated consumables in a designated, sealed waste bag.
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after the procedure is complete and before leaving the laboratory.
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the risks identified.
Table 2: Recommended Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Hand | Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated. | Provides a chemical barrier against skin contact. |
| Eye | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn if there is a splash hazard. | Protects against eye irritation from dust or splashes. |
| Body | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not typically required if handled within a fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator is necessary. | Prevents inhalation of irritating dust. |
Storage, Stability, and Disposal
Proper storage and disposal are critical for maintaining chemical integrity and ensuring environmental safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.
-
Stability: Stable under recommended storage conditions. Avoid exposure to moisture and heat, as the compound decomposes at its melting point.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Chemical waste must be collected by a licensed hazardous waste disposal service.
Emergency Procedures: A Self-Validating System
Emergency protocols must be clear, concise, and regularly reviewed. The following workflow illustrates the appropriate response to common laboratory incidents.
Emergency Response Workflow
Caption: Decision workflow for responding to spills and personnel exposure incidents.
Detailed Emergency Protocols
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
In case of a small spill: Wearing appropriate PPE, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealable container for hazardous waste disposal. Clean the spill area with soap and water.
This guide provides a framework for the safe handling of ethanimidamide monoacetate. It is imperative that all personnel are trained on these procedures and that this document is integrated into the laboratory's chemical hygiene plan.
References
An In-depth Technical Guide to the Biological Activity of Simple Amidine Derivatives
Introduction: The Versatile Amidine Scaffold in Medicinal Chemistry
Amidines, organic compounds characterized by the functional group RC(NR)NR₂, represent a cornerstone in modern drug discovery and development.[1] Their remarkable versatility stems from their unique electronic and structural properties, particularly their basicity, which is significantly higher than that of amides.[1] This inherent basicity allows them to exist as amidinium cations at physiological pH, enabling a multitude of non-covalent interactions with biological macromolecules such as proteins and DNA.[1][2] These interactions, including hydrogen bonding, electrostatic interactions, and cation-π stacking, are fundamental to their wide-ranging biological activities.[2] This guide provides a comprehensive exploration of the multifaceted biological activities of simple amidine derivatives, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy.
Amidine-containing compounds have emerged as promising agents in the ongoing battle against antimicrobial resistance (AMR), a significant threat to global public health.[3] Researchers are actively modifying molecules with amidine moieties or incorporating them into existing antimicrobial agents to enhance their pharmacological properties.[3] This guide will delve into the diverse antimicrobial activities of amidine derivatives, including their antibacterial, antifungal, and antiparasitic effects.[3] Furthermore, we will explore their significant roles as enzyme inhibitors, particularly targeting nitric oxide synthases (NOS), serine proteases, and glycosidases.[4][5][6] The guide will also touch upon their emerging potential in anticancer and antiviral therapies, highlighting the structural features that contribute to their potent biological effects.[7][8][9]
This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of facts, but a deeper understanding of the causality behind experimental choices and the rationale for specific molecular designs. By synthesizing technical accuracy with field-proven insights, this guide will serve as a valuable resource for those seeking to harness the therapeutic potential of simple amidine derivatives.
I. Antimicrobial Activity of Amidine Derivatives: A Renewed Hope Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Amidine-containing compounds have shown significant promise in this area, exhibiting a broad spectrum of activity against various pathogens.[3] Their mechanism of action is often attributed to their ability to interact with microbial DNA and disrupt essential cellular processes.[2]
A. Antibacterial and Antifungal Activity
Several studies have demonstrated the efficacy of amidine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] For instance, N,N'-diphenylbenzamidine and N,N'-diphenyldodecamidine have been investigated for their antimicrobial properties.[10] While both showed moderate activity against Salmonella enterica, the latter, possessing a long alkyl chain, exhibited potent inhibition against Pseudomonas aeruginosa and the fungus Mucor ramannianus.[10] This highlights the importance of lipophilicity in enhancing the antimicrobial efficacy of amidine derivatives.
Furthermore, the incorporation of amidine moieties into existing antibiotic scaffolds, such as monocyclic β-lactams, has been shown to enhance their antibacterial activity.[12][13] A study on amidine-substituted monocyclic β-lactams revealed that these compounds exhibited higher antibacterial activities against various clinically relevant bacterial strains compared to established antibiotics like aztreonam and ceftazidime.[12][13]
B. Antiparasitic and Antiviral Activity
The therapeutic utility of amidines extends to parasitic and viral infections. Aromatic diamidines, in particular, have been extensively studied for their antiparasitic properties.[1] For example, imidocarb is an antiprotozoal drug featuring amidine substituents.[1]
In the realm of antiviral research, amidinourea compounds, designed as analogues of the antiviral drug moroxydine, have shown promising activity against herpes simplex viruses (HSV).[8][14] These compounds appear to act at an early stage of the HSV replication cycle, following viral attachment and entry.[8][14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A crucial step in evaluating the antimicrobial potential of new compounds is the determination of their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[12][13]
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compounds: The amidine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Self-Validating System:
-
Positive Control: A well containing the microbial suspension without any test compound is included to ensure the viability of the microorganism.
-
Negative Control: A well containing only the broth medium is included to check for contamination.
-
Reference Antibiotic: A standard antibiotic with known activity against the test organism is included as a comparator.
II. Amidine Derivatives as Potent Enzyme Inhibitors
The ability of the amidinium cation to mimic the protonated guanidinium group of arginine makes amidine derivatives effective inhibitors of enzymes that utilize arginine as a substrate.[4][15][16] This has led to the development of potent and selective inhibitors for various enzyme families.
A. Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes. It is synthesized by a family of enzymes called nitric oxide synthases (NOS), which exist in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[4][15][17] Overproduction of NO by iNOS is implicated in inflammatory diseases, making selective iNOS inhibitors highly sought after.
Simple alkyl amidines have been shown to be potent inhibitors of NOS, with a preference for the inducible isoform.[4] For example, 2-iminopiperidine and butyramidine were found to be more potent than the commonly used L-arginine-based inhibitor, NG-methyl-L-arginine, in inhibiting nitrite formation in immunostimulated macrophages.[4] The mechanism of inactivation of iNOS by some amidines involves the conversion of the heme cofactor to biliverdin, resembling the action of heme oxygenase.[15][16][18]
B. Serine Protease Inhibition
Serine proteases are a large family of enzymes involved in diverse physiological processes, including blood coagulation, digestion, and inflammation.[6][19] Dysregulation of their activity is associated with various diseases. Amidine-containing compounds are effective inhibitors of serine proteases due to their ability to interact with the aspartate residue in the S1 pocket of these enzymes.[6] However, the strong basicity of amidines can lead to poor oral bioavailability.[6] To address this, a prodrug strategy involving the conversion of amidines to N-hydroxylated amidoximes has been successfully employed.[6][19]
C. Glycosidase Inhibition
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[5] Their inhibition has therapeutic potential in the treatment of diseases such as diabetes and viral infections.[5] Sugar-derived amidines have been developed as transition-state analogue inhibitors of glycosidases, leveraging their structural similarity to the transition state of the glycosidic bond cleavage reaction.[5]
III. Anticancer and Other Biological Activities of Amidine Derivatives
The biological activities of amidine derivatives are not limited to antimicrobial and enzyme inhibitory effects. They have also shown promise in the development of anticancer, anti-inflammatory, and analgesic agents.[7][9][20]
A. Anticancer Activity
Heterocyclic diamidines have been extensively studied for their ability to bind to the minor groove of DNA, which can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.[7] Novel 1,2,3-triazolyl-appended N- and O-heterocycles containing amidine and amidoxime moieties have demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7]
B. Anti-inflammatory and Analgesic Activities
Several amidine and amide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[20] Certain synthesized compounds have exhibited good anti-inflammatory and analgesic activity in preclinical studies.[20]
IV. Structure-Activity Relationships and Future Perspectives
The biological activity of simple amidine derivatives is intricately linked to their chemical structure. Modifications to the substituents on the amidine core can significantly impact their potency, selectivity, and pharmacokinetic properties. For instance, the introduction of lipophilic groups can enhance antimicrobial activity, while the conversion to amidoxime prodrugs can improve oral bioavailability.[6][10]
The future of amidine-based drug discovery lies in the rational design of novel derivatives with improved therapeutic profiles. This will involve a deeper understanding of their interactions with biological targets at the molecular level, aided by computational modeling and structural biology techniques. The development of DNA-encoded libraries (DELs) of amidine-containing compounds offers a powerful approach to rapidly explore a vast chemical space and identify novel hits for various therapeutic targets.[21][22]
V. Data Presentation
Table 1: Antimicrobial Activity of Selected Amidine Derivatives
| Compound | Microorganism | MIC (μg/mL) | Reference |
| N,N'-diphenyldodecamidine | Pseudomonas aeruginosa | Potent Inhibition | [10] |
| Amidine-substituted monobactam 23d | Various bacterial species | 0.25 - 2 | [12][13] |
| Amidinoquinoxaline N-oxides | Anaerobic bacteria | Lower than metronidazole | [11] |
Table 2: Enzyme Inhibitory Activity of Selected Amidine Derivatives
| Compound | Target Enzyme | IC₅₀/EC₅₀ | Reference |
| 2-iminopiperidine | Inducible Nitric Oxide Synthase (iNOS) | 10 µM (EC₅₀) | [4] |
| Butyramidine | Inducible Nitric Oxide Synthase (iNOS) | 60 µM (EC₅₀) | [4] |
| Amidine-based Sphingosine Kinase Inhibitors | Sphingosine Kinases (SphKs) | - | [23] |
VI. Visualizations
Experimental Workflow for MIC Determination
Caption: Inhibition of the Nitric Oxide Synthase (NOS) pathway by amidine derivatives.
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Ben-Attia, M., et al. (2014). Antioxidant and antimicrobial activities of two amidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1940. [Link]
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Hirst, G. C., et al. (2001). Selective heterocyclic amidine inhibitors of human inducible nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 11(19), 2651-2653. [Link]
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Li, H., et al. (2015). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry, 54(14), 2365-2374. [Link]
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Cereda, E., et al. (2007). Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads. Journal of Medicinal Chemistry, 50(20), 4940-4952. [Link]
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Juan, Y., et al. (2014). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1228-1232. [Link]
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Re, N., et al. (2016). Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Current Enzyme Inhibition, 12(1), 30-39. [Link]
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Li, H., et al. (2005). Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Irreversible Enzyme Inactivation without Inactivator Modification. Journal of the American Chemical Society, 127(42), 14731-14738. [Link]
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Kumar, A., et al. (2022). Synthesis and Antibacterial Activities of Amidine Substituted Monocyclic β-Lactams. Current Organic Synthesis, 19(4), 434-444. [Link]
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Toscani, A., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4927. [Link]
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Li, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058. [Link]
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- 21. DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes & Protocols for Ethanimidamide, Monoacetate in Synthetic Chemistry
This guide provides an in-depth exploration of ethanimidamide, monoacetate, a versatile and highly valuable reagent in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles, practical insights, and safety protocols necessary for its effective and safe implementation in research and development.
Introduction to this compound
This compound, also commonly known as acetamidine acetate, is an organic salt with the chemical formula C₂H₆N₂·C₂H₄O₂.[1][2][3] It typically presents as a white to off-white crystalline solid.[1] A key characteristic of this reagent is its solubility in polar solvents such as water and alcohols, a property attributed to its ability to form hydrogen bonds.[1]
Structurally, it is the acetate salt of acetamidine. The amidine functional group (-C(=NH)NH₂) is the cornerstone of its reactivity, serving as a potent binucleophilic building block. This dual nucleophilicity allows it to react with dielectrophilic partners to readily form heterocyclic structures. Consequently, it is widely utilized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Value |
| Chemical Formula | C₂H₆N₂·C₂H₄O₂ |
| Molecular Weight | 118.13 g/mol [2] |
| CAS Number | 36896-17-0[3] |
| Appearance | White to off-white solid/crystalline substance[1] |
| Synonyms | Acetamidine acetate, Acetamidinium acetate[1][2][3] |
| Solubility | Soluble in water and alcohols[1] |
| Key Feature | Hygroscopic[4][5] |
Core Application: Synthesis of Pyrimidine Heterocycles
The primary and most significant application of this compound in organic synthesis is its role as a precursor for the construction of pyrimidine rings. Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the backbone of nucleobases in DNA and RNA (cytosine, thymine, and uracil) and are prevalent scaffolds in a vast array of biologically active molecules.[6][7]
The classical and most direct method for pyrimidine synthesis involves the condensation of an amidine with a 1,3-dielectrophile, such as a β-dicarbonyl compound.[8] In this context, ethanimidamide provides the N-C-N fragment that cyclizes with the C-C-C fragment of the dicarbonyl partner. This reaction, often referred to as the Pinner synthesis, is a robust and high-yielding pathway to substituted pyrimidines.[7][8]
The resulting pyrimidine derivatives are of immense interest to medicinal chemists and drug development professionals due to their wide spectrum of therapeutic properties, including antimicrobial, antioxidant, antiviral, and anticonvulsant activities.[6][8]
Detailed Experimental Protocol: Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine
This protocol details a representative Pinner-type pyrimidine synthesis using this compound and ethyl acetoacetate.
Objective: To synthesize 2,4-dimethyl-6-hydroxypyrimidine via a base-catalyzed condensation-cyclization reaction.
Reaction Scheme: this compound + Ethyl Acetoacetate → 2,4-Dimethyl-6-hydroxypyrimidine
Materials & Equipment:
-
Reagents: this compound; Ethyl acetoacetate; Sodium metal; Absolute Ethanol (anhydrous); Hydrochloric acid (conc.); Deionized water.
-
Equipment: 250 mL three-neck round-bottom flask; Reflux condenser; Dropping funnel; Magnetic stirrer with heating mantle; Buchner funnel and flask; Standard laboratory glassware; pH paper.
Experimental Workflow Diagram
Caption: Experimental workflow for pyrimidine synthesis.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Ratio |
| Sodium | 22.99 | 2.3 g | 0.10 | 1.0 |
| Absolute Ethanol | 46.07 | 100 mL | - | - |
| Ethyl Acetoacetate | 130.14 | 13.0 g | 0.10 | 1.0 |
| This compound | 118.13 | 11.8 g | 0.10 | 1.0 |
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Catalyst: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g (0.10 mol) of sodium metal in small pieces to 100 mL of absolute ethanol in the three-neck flask equipped with a reflux condenser and magnetic stirrer. The reaction is exothermic; allow the sodium to dissolve completely.
-
Addition of β-Ketoester: Once the sodium ethoxide solution has cooled to room temperature, begin dropwise addition of 13.0 g (0.10 mol) of ethyl acetoacetate. Maintain stirring throughout the addition.
-
Addition of Amidine: Dissolve 11.8 g (0.10 mol) of this compound in a minimal amount of absolute ethanol and add this solution to the reaction mixture.
-
Reaction Reflux: Heat the resulting mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled, concentrated mixture with stirring until the pH is approximately 5-6. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts, then dry the product under vacuum.
-
Purification (Optional): The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final 2,4-dimethyl-6-hydroxypyrimidine.
Mechanism of Action: The Pinner Condensation
The synthesis proceeds through a well-established base-catalyzed condensation-cyclization mechanism.
-
Enolate Formation: The base (ethoxide) deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the two adjacent carbonyl groups, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: One of the nitrogen atoms of the ethanimidamide acts as a nucleophile, attacking the ester carbonyl carbon of the ethyl acetoacetate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This step forms the six-membered heterocyclic ring.
-
Dehydration & Tautomerization: The cyclic intermediate undergoes dehydration (loss of two water molecules) and tautomerization to yield the final, stable aromatic pyrimidine ring.
Mechanistic Pathway Diagram
Caption: Simplified mechanism of pyrimidine ring formation.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Reagent degradation | This compound is hygroscopic.[4][5] Ensure it is stored in a desiccator and handled quickly. Use freshly opened or properly stored reagents. |
| Incomplete reaction | Extend the reflux time and monitor via TLC until the starting material is consumed. | |
| Incorrect pH for precipitation | The product's solubility is pH-dependent. Calibrate your pH meter or use fresh pH paper. Adjust pH carefully and slowly around the target value. | |
| Impure Product | Side reactions | Overheating can lead to decomposition or side reactions. Maintain a gentle reflux. Ensure the stoichiometry is accurate. |
| Incomplete removal of salts | Wash the filtered product thoroughly with cold water. For highly pure material, recrystallization is essential. |
Safety Precautions and Handling
This compound requires careful handling in a laboratory setting. Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[4][9][10]
-
Engineering Controls: Use this reagent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][9] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[9][10] Wash hands thoroughly after handling.[4][9] Minimize dust generation during transfer.[10]
-
Health Hazards: Causes skin irritation and serious eye irritation.[4][9][10] May cause respiratory irritation.[9][10] Can be harmful if swallowed.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[4][5][9] Keep the container tightly closed to protect from moisture, as the compound is hygroscopic.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][5]
-
Disposal: Dispose of waste materials and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[4][9][11]
Conclusion
This compound stands as a cornerstone reagent for the synthesis of pyrimidine-based heterocycles. Its commercial availability, straightforward reactivity, and the high value of its synthetic products make it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug discovery. By understanding the principles behind its application and adhering to strict safety protocols, scientists can effectively leverage this reagent to construct complex molecular architectures with significant biological potential.
References
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Fisher Scientific. SAFETY DATA SHEET - Formamidine acetate. [Link]
- Al-Amiery, A. A. (2012). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Organic and Medicinal Chemistry Letters, 2(1), 24.
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
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Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. [Link]
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ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
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CAS Common Chemistry. Ethanimidamide, acetate (1:1). [Link]
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The Pivotal Role of Ethanimidamide Monoacetate in Modern Pharmaceutical Chemistry: A Guide for Researchers
Introduction: In the landscape of pharmaceutical research and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Ethanimidamide monoacetate, also known as acetamidine acetate, has emerged as a versatile and indispensable reagent. This guide provides an in-depth exploration of its applications, offering both foundational knowledge and actionable protocols for researchers, scientists, and drug development professionals. While this document focuses on the monoacetate salt, it is important to note that its close relative, acetamidine hydrochloride, is often used interchangeably in many synthetic applications, and insights from its use are also incorporated.
I. Core Applications in the Synthesis of Pharmaceutical Scaffolds
Ethanimidamide and its salts are fundamental building blocks for the construction of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.[1] The reactivity of its imine and amine functionalities makes it a powerful tool for creating complex molecular architectures.[1]
A. Synthesis of Pyrimidines: The Pinner Synthesis
The Pinner synthesis is a classic and widely utilized method for the construction of the pyrimidine ring, a scaffold present in numerous drugs, including antivirals and anticancer agents.[2][3] This reaction involves the condensation of an amidine, such as ethanimidamide, with a 1,3-dicarbonyl compound or its equivalent.[4]
The general mechanism involves the nucleophilic attack of the amidine on the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine via Pinner Condensation
This protocol is adapted from a patented method for the synthesis of a key pyrimidine intermediate.[5]
Materials:
-
Methanol
-
Sodium methoxide
-
Dimethyl malonate
-
Acetamidine hydrochloride (ethanimidamide hydrochloride)
-
Hydrochloric acid (4mol/L)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Apparatus for distillation under reduced pressure
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask, add 150 mL of methanol. While stirring in an ice bath, add 18.4 g (0.34 mol) of sodium methoxide.
-
Addition of Reagents: Once the sodium methoxide has completely dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Continue stirring for 4 hours. The solution will appear as a creamy white suspension.
-
Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure at a temperature of 30-35 °C.
-
Precipitation: Add 50 mL of water to dissolve the residue. Adjust the pH to 1-2 with 4mol/L hydrochloric acid. A white solid will precipitate.
-
Crystallization and Isolation: Stir the mixture at 0 °C for 4 hours to facilitate crystallization. Collect the white solid by suction filtration.
-
Washing and Drying: Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C). Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.
Expected Yield: 86%[5]
B. Synthesis of Imidazoles and Triazines
Ethanimidamide and its derivatives are also employed in the synthesis of other pharmaceutically important heterocycles, including imidazoles and triazines.[1][4] The synthesis of imidazoles often involves the reaction of an amidine with an α-haloketone.[6] For triazine synthesis, ethanimidamide can react with various precursors, such as N-cyanoamidines, in the presence of an acid chloride.[7]
II. Role in Medicinal Chemistry and Drug Design
Beyond its utility as a synthetic building block, the amidine functional group, for which ethanimidamide is a primary source, plays a direct role in the biological activity of drug molecules.
A. The Amidine Moiety as a Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[8] The amidine group, being basic and capable of forming strong hydrogen bonds, is a key pharmacophore in several classes of therapeutic agents.
A prominent example is its role in the design of selective inhibitors of inducible nitric oxide synthase (iNOS).[9][10] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases.[10] N-[(3-Aminomethyl)benzyl]acetamidine (1400W) is a well-known potent and selective iNOS inhibitor, and numerous analogs have been developed based on its acetamidine scaffold.[1][9] In these molecules, the acetamidine group is crucial for binding to the active site of the iNOS enzyme.[11]
B. Bioisosteric Replacement of Amides
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug optimization.[4] The amide bond, while prevalent in bioactive molecules, can be susceptible to enzymatic degradation. The amidine group can serve as a bioisostere for the amide group, offering improved metabolic stability while maintaining key hydrogen bonding interactions.[12]
III. Visualizing Synthetic Pathways
The following diagram illustrates the general workflow for the Pinner synthesis of a pyrimidine derivative, a cornerstone application of ethanimidamide.
Caption: Pinner synthesis of pyrimidines from ethanimidamide.
IV. Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Ethanimidamide, monoacetate | 36896-17-0 | C4H10N2O2 | 118.13 g/mol |
| Ethanimidamide, hydrochloride | 124-42-5 | C2H7ClN2 | 94.54 g/mol |
V. Conclusion
Ethanimidamide monoacetate and its hydrochloride salt are foundational reagents in pharmaceutical chemistry. Their utility in the synthesis of key heterocyclic scaffolds, such as pyrimidines, coupled with the important role of the amidine moiety as a pharmacophore and bioisostere, underscores their significance in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile chemical tool.
VI. References
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Messer, M., et al. (2015). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Medicinal Chemistry Letters, 6(6), 635-640. Available at: [Link]
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Grokipedia. Acetamidine hydrochloride. Available at: [Link]
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Meanwell, N. A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(19), 10639-10705. Available at: [Link]
-
Meanwell, N. A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
Cavaliere, C., et al. (2020). Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells. Molecules, 25(11), 2646. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Messer, M., et al. (2015). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sciforum. (2021). Synthesis and biological evaluation of chalcone and stilbene based acetamidines as nitric oxide synthase inhibitors. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
-
Bis-pyrimidine acetamides: design, synthesis and biological evaluation. (2017). BMC Chemistry, 11(1). Available at: [Link]
-
Google Patents. (1981). WO1981003020A1 - Triazine synthesis. Available at:
-
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Drug Discovery Resources. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Available at: [Link]
-
Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Available at:
-
TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Available at: [Link]
-
MDPI. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]
-
MDPI. (2023). Selective Synthesis of N-[4][9][10]Triazinyl-α-Ketoamides and N-[4][9][10]Triazinyl-Amides from the Reactions of 2-Amine-[4][9][10]Triazines with Ketones. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available at: [Link]
-
ScienceDirect. (n.d.). Green synthesis of imidazole derivatives using multicomponent reactions. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]
-
RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Available at: [Link]
-
Drug Design Org. Examples of Pharmacophores. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Available at: [Link]
-
ResearchGate. (2025). Pharmacophore modeling in drug discovery and development: an overview. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. Available at: [Link]
-
ResearchGate. (2025). You have full text access to this content ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Available at: [Link]
-
PubMed. (2025). Pharmacophore modeling in drug design. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Pivotal Role of Acetamidine Acetate in the Formation of Heterocyclic Compounds
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of acetamidine acetate in the synthesis of heterocyclic compounds. We delve into the mechanistic principles governing its reactivity and present detailed, validated protocols for the construction of key heterocyclic cores, such as pyrimidines and imidazoles. This document aims to bridge theoretical understanding with practical application, offering insights into experimental design, optimization, and the broad utility of this versatile reagent.
Introduction: Acetamidine Acetate as a Cornerstone Synthon
Acetamidine acetate is a stable, easy-to-handle crystalline solid that serves as a premier building block in heterocyclic chemistry. It functions as a highly efficient "N-C-N" synthon, providing the requisite atoms to form a variety of nitrogen-containing rings. The acetate salt form confers advantageous physical properties over the free base, which is hygroscopic and less stable, making it a reliable and convenient reagent for both small-scale laboratory synthesis and large-scale industrial production. Its principal application lies in condensation reactions with bifunctional electrophiles, most notably in the synthesis of pyrimidines and imidazoles, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.
Mechanistic Framework: The Dual Nucleophilicity of Acetamidine
The synthetic utility of acetamidine acetate stems from the reactivity of the acetamidine free base, which is readily formed in situ. Acetamidine is a potent nucleophile, and its two nitrogen atoms can engage in sequential condensation reactions with electrophilic centers.
In the archetypal synthesis of a pyrimidine ring, acetamidine reacts with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound. The reaction is typically initiated by the nucleophilic attack of one of the amidine's nitrogen atoms on a carbonyl carbon. This is followed by an intramolecular cyclization and a final dehydration step to yield the aromatic pyrimidine ring system. The reaction is often catalyzed by a base, which facilitates the formation of the more nucleophilic free amidine and the enolate of the dicarbonyl compound.
Caption: Generalized mechanistic workflow for pyrimidine synthesis.
Experimental Protocols: Synthesis of Key Heterocycles
The following protocols are presented as robust, self-validating procedures that have been widely adopted in the field.
Protocol: Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine
This protocol describes the classic Pinner synthesis of a substituted pyrimidine from ethyl acetoacetate and acetamidine acetate.
Materials:
-
Acetamidine acetate (≥97%)
-
Ethyl acetoacetate (≥99%)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux and distillation apparatus
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked flask equipped with a reflux condenser (with a drying tube) and a mechanical stirrer, dissolve 11.5 g (0.5 mol) of clean sodium metal in 250 mL of absolute ethanol. This should be done cautiously and under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: Once the sodium has completely dissolved and the solution has cooled, add 65 g (0.5 mol) of ethyl acetoacetate to the flask.
-
Reagent Addition: In a separate beaker, dissolve 50 g (0.53 mol) of acetamidine acetate in a minimal amount of warm absolute ethanol. Add this solution to the reaction flask.
-
Reflux: Heat the reaction mixture to a gentle reflux for 5 hours. A precipitate will form during this time.
-
Solvent Removal: After the reflux period, distill off the majority of the ethanol under atmospheric pressure.
-
Workup: Cool the remaining slurry in an ice bath and add 200 mL of water to dissolve the sodium salt of the product.
-
Precipitation: Acidify the aqueous solution by slowly adding glacial acetic acid until the pH is approximately 6. The 2,4-dimethyl-6-hydroxypyrimidine will precipitate as a white solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from water or ethanol.
-
Characterization: Dry the purified product under vacuum. Confirm the identity and purity by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Protocol: Synthesis of 2-Methyl-4,5-diphenylimidazole
This procedure is an adaptation of the Debus synthesis for imidazoles, demonstrating the versatility of acetamidine acetate.
Materials:
-
Benzil (98%)
-
Acetamidine acetate (≥97%)
-
Ammonium acetate (≥98%)
-
Glacial Acetic Acid
-
Standard reflux apparatus
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 10.5 g (50 mmol) of benzil, 10.0 g (106 mmol) of acetamidine acetate, and 38.5 g (500 mmol) of ammonium acetate.
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask.
-
Reflux: Heat the mixture to reflux with efficient stirring for 2 hours. The reaction mixture will become homogeneous and then a precipitate may start to form.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 500 mL of cold water with stirring.
-
Isolation: A voluminous precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired 2-methyl-4,5-diphenylimidazole as a crystalline solid.
-
Characterization: Dry the purified product and characterize it by melting point, TLC, and spectroscopic methods (NMR, MS).
Data Presentation and Substrate Scope
The condensation of acetamidine acetate with 1,3-dicarbonyl compounds is a highly general and robust reaction. The table below summarizes typical outcomes for this transformation.
| 1,3-Dicarbonyl Compound | Base | Solvent | Reflux Time (h) | Typical Yield (%) |
| Acetylacetone | NaOEt | Ethanol | 4 | ~80-90 |
| Ethyl acetoacetate | NaOEt | Ethanol | 5 | ~75-85 |
| Dibenzoylmethane | NaOEt | Ethanol | 6 | >90 |
| Diethyl malonate | NaOEt | Ethanol | 8 | ~60-70 |
graph TD { A[Start: Acetamidine Acetate] --> B{Select Electrophilic Partner}; B --> C[1,3-Dicarbonyl Compound]; B --> D[α-Diketone (e.g., Benzil)]; C --> E{Pinner Synthesis}; D --> F{Debus Synthesis}; E --> G[Base-catalyzed Condensation]; F --> H[Reaction with NH4OAc]; G --> I[Substituted Pyrimidine]; H --> J[Substituted Imidazole];subgraph "Synthetic Pathways" A; B; C; D; E; F; G; H; I; J; end style I fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Decision tree for heterocyclic synthesis using acetamidine acetate.
Conclusion
Acetamidine acetate is a cornerstone reagent in heterocyclic chemistry, providing a straightforward and efficient entry into a multitude of valuable nitrogen-containing ring systems. The protocols detailed herein represent reliable and scalable methods for the synthesis of pyrimidines and imidazoles. A thorough understanding of the underlying mechanistic principles allows for rational modification and adaptation of these procedures to a broad range of substrates, facilitating the discovery and development of new chemical entities for pharmaceutical and material science applications.
References
Application Notes and Protocols: Ethanimidamide, Monoacetate as a Catalyst in Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethanimidamide, monoacetate, also known as acetamidine acetate, as a versatile and potent organocatalyst in a range of organic transformations. While often recognized as a strong organic base, the catalytic utility of simple amidines is a growing area of interest. This document elucidates the mechanistic principles behind its catalytic activity, focusing on its dual role as a Brønsted base and a nucleophilic catalyst. Detailed, field-proven insights and step-by-step protocols for key applications, including condensation reactions and the synthesis of nitrogen-containing heterocycles, are presented. The guide is structured to provide both a theoretical understanding and practical, actionable methodologies for researchers in organic synthesis and drug development.
Introduction to this compound: A Profile of the Catalyst
Ethanimidamide, the systematic IUPAC name for acetamidine, is one of the simplest amidine structures. The monoacetate salt (this compound) provides a stable, crystalline, and easy-to-handle source of the active acetamidine base.
-
Chemical Structure: CH₃C(=NH)NH₂ · CH₃COOH
-
Molecular Weight: 118.13 g/mol [1]
-
Appearance: White to off-white crystalline solid
-
Solubility: Soluble in water and polar organic solvents such as alcohols.
The catalytic prowess of ethanimidamide stems from the electronic properties of the amidine functional group. Amidines are among the strongest neutral organic bases due to the resonance stabilization of their protonated form (the amidinium ion), which delocalizes the positive charge over two nitrogen atoms.[2] This high basicity allows for the deprotonation of weakly acidic carbon and nitrogen pronucleophiles, initiating a catalytic cycle. Furthermore, the imino nitrogen of the amidine is highly nucleophilic, enabling a distinct catalytic pathway through the formation of reactive intermediates.[2][3]
Mechanistic Principles of Amidine Catalysis
This compound can operate through two primary catalytic modes, the choice of which is dictated by the substrate and reaction conditions. Understanding these mechanisms is critical for experimental design and optimization.
Brønsted Base Catalysis
In this mode, the acetamidine acts as a proton acceptor. This is the more common pathway for reactions involving pronucleophiles, such as the Knoevenagel condensation.
Causality of Experimental Choice: The acetate counter-ion can play a role in the catalytic cycle, potentially acting as a proton shuttle. The choice of solvent is crucial; polar protic solvents can solvate the ionic species and influence the equilibrium of the deprotonation step.
Caption: Brønsted Base Catalytic Cycle.
Nucleophilic (N-Acyl Transfer) Catalysis
In this pathway, the nucleophilic imino nitrogen of acetamidine attacks an electrophilic center (e.g., the carbonyl carbon of an anhydride) to form a highly reactive N-acylamidinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol), transferring the acyl group and regenerating the catalyst.
Causality of Experimental Choice: This mechanism is particularly relevant for acylation reactions. The choice of an aprotic solvent is often preferred to prevent competitive reactions with the solvent. The stability and reactivity of the N-acylamidinium intermediate are key to the efficiency of the catalytic turnover.
Caption: Nucleophilic Catalysis Pathway.
Application in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, involving the reaction of an active methylene compound with an aldehyde or ketone.[4] this compound serves as an effective Brønsted base catalyst for this transformation.
Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). The formation of the α,β-unsaturated product is typically indicated by a new, less polar spot. The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR). The catalyst's basicity is sufficient to deprotonate common active methylene compounds, ensuring the generation of the necessary nucleophile.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the condensation of an aromatic aldehyde with malononitrile, catalyzed by this compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
This compound
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous NaCl solution
-
Anhydrous magnesium sulfate
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
TLC plates (silica gel)
-
Chromatography column (if required)
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 eq., e.g., 10 mmol, 1.06 g of benzaldehyde) and malononitrile (1.05 eq., 10.5 mmol, 0.69 g) in 20 mL of anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add this compound (0.1 eq., 1 mmol, 0.118 g).
-
Rationale: A catalytic amount (10 mol%) is typically sufficient. Higher loadings may be required for less reactive substrates but can also lead to side reactions.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as eluent). The reaction is typically complete within 2-4 hours. For less reactive aldehydes, gentle heating (40-50 °C) may be necessary.
-
Work-up: a. Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in 30 mL of ethyl acetate. c. Wash the organic layer with 20 mL of water, followed by 20 mL of saturated aqueous NaCl solution.
-
Rationale: The aqueous washes remove the catalyst and any remaining water-soluble impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation:
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 3 | 90 |
| 4 | 2-Furaldehyde | 2-(Furan-2-ylmethylene)malononitrile | 2 | 88 |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
Application in the Synthesis of Nitrogen-Containing Heterocycles
Amidines are not only catalysts but also valuable building blocks for the synthesis of N-heterocycles, such as pyrimidines and imidazoles.[5][6][7] In these syntheses, acetamidine often acts as a binucleophile, providing a N-C-N fragment. While in these cases it is a reagent, the underlying reactivity highlights its potential as a catalyst in related cyclocondensation reactions where the N-C-N unit is part of another reactant.
Protocol 2: Synthesis of a 2-Methylpyrimidine Derivative
This protocol details the synthesis of 4,6-diphenyl-2-methylpyrimidine from 1,3-diphenyl-1,3-propanedione and acetamidine hydrochloride. The free base, generated in situ, is the active species. This compound can be used directly, potentially with a slight excess to drive the reaction.
Trustworthiness of the Protocol: The reaction relies on the well-established condensation of a 1,3-dicarbonyl compound with an amidine.[5] The formation of the thermodynamically stable aromatic pyrimidine ring is a strong driving force for the reaction. The product can be readily identified by its characteristic NMR signals and mass spectrometry.
Materials:
-
1,3-Diphenyl-1,3-propanedione (dibenzoylmethane)
-
This compound
-
Sodium ethoxide (or another suitable base if using the hydrochloride salt)
-
Ethanol (anhydrous)
-
Dichloromethane
Step-by-Step Methodology:
-
Reactant and Base Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq., 5 mmol, 1.12 g) in 30 mL of anhydrous ethanol.
-
Amidine Addition: Add this compound (1.2 eq., 6 mmol, 0.71 g) to the solution.
-
Rationale: A slight excess of the amidine ensures complete consumption of the dicarbonyl compound. The acetate salt is sufficiently basic to promote the initial steps of the condensation, though an additional base like sodium ethoxide can accelerate the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure. c. Partition the residue between 40 mL of dichloromethane and 30 mL of water. d. Separate the layers, and extract the aqueous layer with an additional 20 mL of dichloromethane. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Workflow for Pyrimidine Synthesis.
Concluding Remarks
This compound is an accessible, cost-effective, and powerful organocatalyst with significant potential in organic synthesis. Its high basicity and nucleophilicity enable it to catalyze a variety of transformations, most notably condensation reactions and acyl transfers. The protocols provided herein serve as a robust starting point for researchers looking to leverage the catalytic activity of this simple yet effective molecule. As with any catalytic system, optimization of reaction conditions (catalyst loading, solvent, temperature) for specific substrates is encouraged to achieve maximum efficiency and yield. The continued exploration of simple amidines as organocatalysts is a promising avenue for the development of more sustainable and atom-economical synthetic methodologies.
References
-
Taylor, J. E., Bull, S. D., & Williams, J. M. (2012). Amidines, isothioureas, and guanidines as nucleophilic catalysts. Chemical Society Reviews, 41(6), 2463–2497. [Link]
-
Taylor, J. E., Bull, S. D., & Williams, J. M. (2012). ChemInform Abstract: Amidines, Isothioureas, and Guanidines as Nucleophilic Catalysts. ChemInform, 43(32), no-no. [Link]
-
Wikipedia. (2023). Acetamidine hydrochloride. [Link]
-
Sciencemadness Wiki. (2023). Acetamidine hydrochloride. [Link]
-
Wang, J., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(2), 1145–1154. [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
RSC Publishing. (2012). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. [Link]
-
MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. [Link]
-
RSC Publishing. (2023). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Amidines, isothioureas, and guanidines as nucleophilic catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
use of acetamidine acetate in the synthesis of enzyme inhibitors
Application Notes & Protocols
Topic: The Strategic Use of Acetamidine Acetate in the Synthesis of Potent Enzyme Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The amidine functional group is a cornerstone in the design of various enzyme inhibitors, prized for its ability to mimic the guanidinium group of arginine and engage in critical hydrogen bonding interactions within enzyme active sites. Acetamidine, as the simplest representation of this class, serves as an invaluable building block. While traditionally available as a highly deliquescent hydrochloride salt, the acetate salt of acetamidine presents a superior alternative for synthetic applications due to its non-hygroscopic nature. This guide provides an in-depth exploration of the mechanistic principles behind amidine-based enzyme inhibition, the synthetic advantages of acetamidine acetate, and detailed protocols for its application in the synthesis of selective enzyme inhibitors, with a particular focus on nitric oxide synthase (NOS).
Introduction: The Significance of the Amidine Moiety in Drug Design
Enzyme inhibitors are fundamental to modern therapeutics, targeting dysregulated enzymatic activity implicated in a vast range of pathologies. A key challenge in drug design is the development of small molecules that can bind to an enzyme's active site with high affinity and selectivity. The amidine functional group, characterized by the RC(=NR)NR₂ structure, is a powerful tool in this endeavor.[1] Amidines are significantly more basic than amides and exist as protonated amidinium ions at physiological pH.[1] This cationic nature allows them to act as bioisosteres of the guanidinium side chain of L-arginine, a common recognition motif for many enzymes, including serine proteases and nitric oxide synthases.[2][3]
Mechanistic & Synthetic Principles
Causality of Inhibition: Why Amidines are Effective
The efficacy of amidine-based inhibitors stems from their structural and electronic mimicry of natural substrates. For a large class of enzymes that process L-arginine, the positively charged guanidinium group is essential for binding to a pocket of anionic residues (e.g., aspartate, glutamate) in the active site.
-
Competitive Inhibition: The acetamidinium cation effectively mimics the size, shape, and charge distribution of the protonated guanidinium group. This allows it to occupy the L-arginine binding site, acting as a competitive inhibitor and preventing the natural substrate from binding.[2] This is a primary mechanism for the inhibition of nitric oxide synthase (NOS) isoforms.[2][7]
-
Irreversible Inactivation: In some cases, the interaction goes beyond simple competitive binding. For inducible nitric oxide synthase (iNOS), certain acetamidine derivatives, such as N-(3-(Aminomethyl)benzyl)acetamidine (1400W), act as time-dependent, irreversible inactivators.[8] The proposed mechanism involves the inhibitor binding like the substrate, but the presence of the amidine's methyl group prevents the proper protonation of a heme peroxy intermediate. This stalls the catalytic cycle and shunts the enzyme down a destructive pathway that resembles the action of heme oxygenase, leading to the formation of biliverdin and the loss of the essential heme cofactor.[8][9]
The Synthetic Advantage of Acetamidine Acetate
The most direct application involves using acetamidine acetate as a nucleophile to construct the amidine functionality on a more complex molecular scaffold, a key step in building potent and selective inhibitors.
Application Focus: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Nitric oxide (NO) is a critical signaling molecule synthesized by three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce NO at low, regulated levels for physiological functions, iNOS is expressed in response to pro-inflammatory stimuli and generates large, sustained amounts of NO that can contribute to tissue damage in inflammatory diseases.[2] Therefore, the selective inhibition of iNOS over the constitutive eNOS and nNOS isoforms is a major therapeutic goal.[2][7] The acetamidine moiety has proven to be a key structural feature in achieving this selectivity.
Experimental Protocols & Data
Protocol: Synthesis of an N-Substituted Acetamidine-Based iNOS Inhibitor
This protocol describes a general two-step procedure for synthesizing an N-substituted acetamidine inhibitor, based on methodologies for creating derivatives of the selective iNOS inhibitor 1400W.[2] The workflow involves an initial amide coupling followed by the formation of the acetamidine group.
Caption: Synthetic workflow for an acetamidine-based inhibitor.
Principle: This step involves a standard peptide coupling reaction to link a chosen carboxylic acid to an amine-containing scaffold that also bears a nitrile group, the precursor to the acetamidine.
Materials and Reagents:
-
3-(aminomethyl)benzonitrile hydrochloride
-
Carboxylic acid of interest (R-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-(aminomethyl)benzonitrile hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the pure intermediate amide.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Principle: The Pinner reaction converts the nitrile group into an imino ether hydrochloride salt, which is then treated with ammonia to form the final acetamidine product.
Materials and Reagents:
-
Intermediate amide from Step 1
-
Anhydrous ethanol (EtOH)
-
Hydrogen chloride (HCl) gas or a saturated solution of HCl in anhydrous EtOH
-
Anhydrous diethyl ether
-
Ammonia solution (e.g., 7N in methanol or saturated in ethanol)
Procedure:
-
Dissolve the intermediate amide (1.0 eq) in anhydrous EtOH at 0 °C.
-
Bubble dry HCl gas through the solution for 20-30 minutes, or add a pre-prepared saturated solution of HCl in EtOH (3-4 eq). Ensure the reaction remains anhydrous.
-
Seal the vessel and stir the mixture at room temperature for 24 hours. The imino ether hydrochloride salt may precipitate.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess HCl. Add anhydrous diethyl ether to precipitate the product fully if needed. Filter and dry the solid imino ether intermediate.
-
Dissolve the crude imino ether hydrochloride in anhydrous EtOH.
-
Add an excess of ammonia solution (5-10 eq) and stir in a sealed vessel at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting acetamidine hydrochloride product by recrystallization or chromatography to yield the final inhibitor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation and Trustworthiness: Each step of the protocol includes a purification and characterization phase. TLC monitoring during the reaction ensures the consumption of starting materials. Final characterization by NMR and HRMS confirms the identity and purity of the synthesized inhibitor, providing a self-validating system.
Data Presentation: Selectivity of Acetamidine Derivatives
The primary goal of synthesizing iNOS inhibitors is to achieve high selectivity over the other isoforms. The data below, adapted from published studies, illustrates this principle.[2]
| Compound | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity (eNOS/iNOS) | Reference |
| 1400W (Reference Compound) | 0.1 | >100 | >1000x | [2] |
| N-benzyl-N'-[(3-aminomethyl)benzyl]urea | 0.5 | >100 | >200x | [2] |
| N-phenethyl-N'-[(3-aminomethyl)benzyl]urea | 0.05 | 50 | 1000x | [2] |
Table 1: Inhibitory activity and selectivity of representative acetamidine-related compounds against NOS isoforms.
Mechanism Visualization
The inhibitory power of acetamidine-based compounds against arginine-utilizing enzymes like NOS is rooted in their ability to mimic the natural substrate.
Sources
- 1. Amidine - Wikipedia [en.wikipedia.org]
- 2. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 5. editage.us [editage.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective inhibition of inducible nitric oxide synthase by derivatives of acetamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haihangchem.com [haihangchem.com]
Application Note & Protocol: Site-Selective Protein Modification via Amidination using Ethanimidamide, Monoacetate
Introduction: Beyond Conventional Amine Modification
The chemical modification of proteins is a cornerstone of modern biochemical and therapeutic research, enabling the attachment of probes, the alteration of function, and the enhancement of analytical characterization. While numerous reagents target the primary amines of lysine residues and the N-terminus, most, like N-hydroxysuccinimide (NHS) esters, result in acylation.[1][] This conversion of a positively charged amine to a neutral amide can significantly alter a protein's isoelectric point, solubility, and native conformation.
This application note details a protocol for protein modification using ethanimidamide, a reagent that offers a distinct and powerful alternative: amidination . Ethanimidamide converts primary amines into N-acetimidoyl derivatives. Crucially, the resulting amidine group retains a positive charge at physiological pH, thereby preserving the native charge distribution of the protein surface. This "charge-preserving" modification is invaluable for studies where maintaining protein structure and function is paramount.
Applications for this technique are extensive, ranging from structural biology, where solvent accessibility of lysine residues is mapped, to proteomics, where amidination alters peptide fragmentation patterns in mass spectrometry to improve sequence identification.[3][4][5]
Principle of the Reaction: The Amidination Mechanism
The core of the protocol is the nucleophilic attack of an unprotonated primary amine on the carbon atom of the ethanimidamide molecule. For this reaction to proceed efficiently, the pH of the reaction buffer must be sufficiently alkaline (typically pH 8.0-9.5) to deprotonate a significant fraction of the target ε-amino groups of lysine residues (pKa ~10.5) and the N-terminal α-amino group (pKa ~8.0).[6][7] The reaction yields the modified, positively charged amidinated protein and ammonia as a byproduct.
The use of the monoacetate salt of ethanimidamide simply provides a stable, soluble form of the reagent. The acetate ion itself does not participate in the modification reaction.
Materials and Reagents
Equipment
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vessels (e.g., microcentrifuge tubes or glass vials)
-
Spectrophotometer for protein concentration measurement
-
Purification system (e.g., dialysis tubing, desalting columns, chromatography system)
-
Standard laboratory personal protective equipment (PPE): safety glasses, lab coat, gloves
Reagents
-
Target Protein: Purified to >90% homogeneity.
-
Ethanimidamide, monoacetate: (Also known as Acetamidine monoacetate, CAS No. 36896-17-0).[8] Store in a desiccator as it may be hygroscopic.
-
Reaction Buffer: Amine-free buffer, e.g., 50 mM Sodium Borate or Sodium Bicarbonate, pH 8.5.
-
Critical Note: Avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for the reagent.[9]
-
-
Quenching Solution: 1 M Tris-HCl, pH 7.5.
-
Purification Buffer: Buffer suitable for the final application of the protein, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Reagents for Protein Quantification: e.g., Bradford or BCA assay reagents.
Detailed Experimental Protocol
This protocol provides a general workflow for the amidination of a target protein. Optimal conditions, particularly the molar excess of the reagent, may need to be determined empirically for each specific protein.
Step 1: Preparation of the Target Protein
The initial preparation of the protein is critical for successful modification.
-
Buffer Exchange: Dissolve or exchange the target protein into the Reaction Buffer (e.g., 50 mM Sodium Borate, pH 8.5). This can be achieved by dialysis against the buffer overnight at 4°C or by using a desalting column for faster exchange.
-
Concentration Adjustment: Adjust the protein concentration to a working range, typically 1-5 mg/mL. Higher concentrations can sometimes lead to aggregation during the reaction.
-
Quantification: Accurately determine the protein concentration using a standard method (e.g., A280, Bradford, or BCA assay). This is essential for calculating the correct molar excess of the reagent.
Step 2: The Amidination Reaction
-
Reagent Preparation: Immediately before use, weigh out the required amount of this compound. Dissolve it in a small volume of the Reaction Buffer to create a concentrated stock solution (e.g., 100 mM).
-
Scientist's Note: Do not prepare and store stock solutions of ethanimidamide, as imines can be susceptible to hydrolysis over time.
-
-
Calculate Molar Excess: Determine the molar quantity of the protein in the reaction. Calculate the volume of the ethanimidamide stock solution needed to achieve the desired molar excess over the total number of primary amines (N-terminus + all lysine residues). If the number of lysines is unknown, a molar excess relative to the protein concentration can be used as a starting point.
| Molar Excess of Reagent (Reagent:Amine) | Degree of Modification | Recommended Use Case |
| 10x - 50x | Low to Moderate | Initial optimization, partial labeling studies. |
| 50x - 200x | Moderate to High | General purpose labeling, mass spectrometry. |
| >200x | High to Complete | Structural studies requiring maximal modification. |
-
Initiate Reaction: Add the calculated volume of the ethanimidamide stock solution to the stirring protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C, but the reaction time may need to be extended (e.g., 4-6 hours).
Step 3: Quenching and Purification
-
Quench the Reaction: To stop the reaction and consume any excess ethanimidamide, add the Quenching Solution (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purify the Modified Protein: Remove the excess reagent, quenching agent, and reaction byproducts. This is a critical step to ensure the purity of the final modified protein.
-
Dialysis/Buffer Exchange: The most common method. Dialyze the reaction mixture against the Purification Buffer (e.g., PBS, pH 7.4) with at least two buffer changes.[10]
-
Size Exclusion Chromatography (SEC): Use a desalting column to rapidly separate the modified protein from small molecule contaminants.[11]
-
Affinity Chromatography: If the protein has an affinity tag (e.g., a His-tag), this can be an effective purification step.[12][13]
-
Validation and Characterization
It is essential to verify the success and extent of the modification.
-
Mass Spectrometry (MS): This is the definitive method for confirming modification.[14][15]
-
Intact Mass Analysis: The addition of an acetimidoyl group (C₂H₄N) and the loss of a hydrogen atom from the amine results in a net mass increase of +42.037 Da for each modified site.
-
Peptide Mapping (LC-MS/MS): After proteolytic digestion (e.g., with trypsin), the modified peptides can be identified, allowing for the precise localization of the modified lysine residues.[16] Amidination can improve peptide identification in some cases by altering fragmentation patterns.[3][4]
-
-
SDS-PAGE: While the mass change is often too small to be resolved, running a gel confirms the integrity of the protein post-reaction and ensures no significant aggregation or degradation has occurred.
-
Functional Assays: Perform a relevant bioassay to confirm that the modification has not adversely affected the protein's biological activity.[13]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Modification Efficiency | 1. Incorrect pH (too low).2. Insufficient molar excess of reagent.3. Inactive reagent (hydrolyzed).4. Presence of competing primary amines in the buffer. | 1. Verify reaction buffer pH is between 8.0-9.5.2. Increase the molar excess of ethanimidamide.3. Use fresh, dry reagent.4. Ensure the use of amine-free buffers like borate or bicarbonate. |
| Protein Precipitation | 1. High protein concentration.2. Sub-optimal buffer conditions.3. Protein instability upon modification. | 1. Reduce the protein concentration to < 2 mg/mL.2. Screen different pH values or add stabilizing excipients (e.g., glycerol).3. Perform the reaction at 4°C. |
| Loss of Protein Activity | 1. Modification of critical lysine residues in the active site or binding interface.2. Conformational changes induced by modification. | 1. Reduce the molar excess of the reagent to achieve partial modification.2. Protect the active site with a ligand or substrate during the reaction. |
Safety and Handling
-
This compound: Handle in accordance with the Safety Data Sheet (SDS). While not classified as hazardous under GHS, standard laboratory precautions should be taken. Wear gloves and eye protection. Avoid inhalation of dust.
-
General Precautions: Ensure adequate ventilation during the procedure. Dispose of all chemical waste according to institutional guidelines.
References
- Vertex AI Search. (n.d.). Proteomics Analysis of α-Amidated Peptides.
- Vertex AI Search. (n.d.). Proteomics Analysis of Amidation.
- Li, W., et al. (n.d.). The impact of amidination on peptide fragmentation and identification in shotgun proteomics.
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Morales-Sanfrutos, J., et al. (2011). Reagents for the chemical modification of Lysine residues in proteins. ResearchGate. Retrieved from [Link]
- Li, W., et al. (2015). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. International Journal of Mass Spectrometry.
-
Gaffney, P. R., et al. (2006). Probing Protein Tertiary Structure with Amidination. Analytical Chemistry. Retrieved from [Link]
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Steen, O., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]
-
IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
-
Lundblad, R. L. (2005). Chemical Reagents for Protein Modification, Third Edition. CRC Press. Retrieved from [Link]
-
CDN Isotopes. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
Chen, H., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2017). A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli. Journal of Visualized Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein acetylation. Retrieved from [Link]
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Yoshino, K., et al. (2004). Nα Selective Acetylation of Peptides. Journal of Mass Spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Protein purification. Retrieved from [Link]
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Ball, T., et al. (n.d.). Chapter 3: Investigating Proteins. Chemistry - Western Oregon University. Retrieved from [Link]
-
Henning, N. J., et al. (2022). Targeted Protein Acetylation in Cells Using Heterobifunctional Molecules. Journal of the American Chemical Society. Retrieved from [Link]
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Peters, J. S., & Zyrros, E. (2012). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Methods in Molecular Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Xylamidine. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Acetylation of Proteins. Retrieved from [Link]
-
Kristensen, D. B., et al. (2015). Characterization of a novel + 70 Da modification in rhGM-CSF expressed in E. coli using chemical assays in combination with mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Clark, J. (n.d.). amines as nucleophiles. Chemguide. Retrieved from [Link]
-
Mann, M., & Jensen, O. N. (2003). The characterization of protein post-translational modifications by mass spectrometry. Nature Biotechnology. Retrieved from [Link]
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Mann, M., & Jensen, O. N. (2003). The characterization of protein post-translational modifications by mass spectrometry. Nature Biotechnology. Retrieved from [Link]
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K-A. K. & A-R. A. (2011). A synthesis of acetamidines. Arkivoc. Retrieved from [Link]
-
Rardin, M. J., et al. (2015). Mechanisms and Dynamics of Protein Acetylation in Mitochondria. Frontiers in Physiology. Retrieved from [Link]
-
Loo, J. A., & Loo, R. R. O. (2024). Recent Advancements in the Characterization of D-Amino Acid and Isoaspartate Post-Translational Modifications. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
Li, Y., et al. (2020). Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). International Journal of Molecular Medicine. Retrieved from [Link]
-
Scigine. (2020). Protein DNA Bioconjugate Protocol. YouTube. Retrieved from [Link]
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The Role of Acetamidine Acetate in Advanced Materials Science: Applications and Protocols
This technical guide provides an in-depth exploration of the applications of acetamidine acetate in materials science. Primarily recognized for its pivotal role in the advancement of perovskite solar cells, acetamidine acetate and its derivatives also serve as versatile building blocks in the synthesis of functional organic materials. This document offers researchers, scientists, and drug development professionals a comprehensive overview, including detailed experimental protocols and the scientific rationale behind its use.
Introduction to Acetamidine Acetate
Acetamidine acetate is an organic salt that has garnered significant attention in the field of materials science. Its unique chemical properties, including its ability to act as a precursor to the formamidinium cation and its role in influencing crystallization processes, make it a valuable tool for materials synthesis and device fabrication. Acetamidines, in a broader sense, are key synthons for a variety of nitrogen-containing heterocycles, which are foundational to many advanced materials.[1]
Part 1: Enhancing the Performance of Perovskite Solar Cells
The most prominent application of acetamidine acetate in materials science is as an additive or precursor in the fabrication of perovskite solar cells (PSCs). Specifically, formamidine acetate (FAAc) is widely used to produce formamidinium-based lead halide perovskite films (e.g., FAPbI₃), which exhibit superior thermal stability and a more ideal bandgap for single-junction solar cells compared to their methylammonium counterparts.
Mechanism of Action
The inclusion of formamidine acetate in the perovskite precursor solution offers several key advantages:
-
Crystallization Regulation: The acetate anion (Ac⁻) can coordinate with lead iodide (PbI₂), slowing down the rapid crystallization of the perovskite film. This leads to higher quality films with larger grain sizes and fewer defects.[2][3]
-
Defect Passivation: The formamidinium cation (FA⁺) and the acetate group can passivate defects at the perovskite crystal grain boundaries and at the interface with charge transport layers. This reduces non-radiative recombination of charge carriers, thereby improving the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of the solar cell.[4]
-
Phase Stabilization: Formamidine acetate helps in stabilizing the desired black α-phase of FAPbI₃, which is photoactive, and suppressing the formation of the undesirable yellow δ-phase.[5][6]
Application Note 1: Improving FAPbI₃ Perovskite Film Quality
The addition of formamidine acetate to the perovskite precursor solution is a proven strategy to enhance the morphological and electronic properties of the resulting thin film. The acetate component acts as a temporary ligand, modulating the nucleation and growth of the perovskite crystals. This results in a more uniform film with reduced grain boundaries, which are often sources of charge carrier recombination.
Protocol 1: Fabrication of High-Efficiency Perovskite Solar Cells Using a Formamidine Acetate Additive
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a one-step spin-coating method with a formamidine acetate-containing precursor solution.
Materials:
-
Formamidinium Iodide (FAI)
-
Lead Iodide (PbI₂)
-
Formamidine Acetate (FAAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Chlorobenzene (antisolvent)
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) compact layer precursor (e.g., titanium diisopropoxide bis(acetylacetonate))
-
Spiro-OMeTAD (hole transport material)
-
Gold or Silver (for top electrode)
Equipment:
-
Spin coater
-
Hotplate
-
Glovebox with a nitrogen atmosphere
-
Solar simulator
-
Thermal evaporator
Procedure:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Deposit a compact TiO₂ layer by spin-coating the precursor solution at 2000 rpm for 30 seconds, followed by annealing at 450°C for 30 minutes.[7]
-
-
Perovskite Precursor Solution Preparation (in a nitrogen-filled glovebox):
-
Prepare a 1.4 M perovskite precursor solution by dissolving FAI (e.g., 241 mg) and PbI₂ (e.g., 645 mg) in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v, 1 mL).
-
To this solution, add a specific molar percentage of formamidine acetate. A common starting point is 5 mol% relative to FAI.[8] For example, for a 1.4 M FAI solution, add approximately 14.6 mg of FAAc.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
-
Perovskite Film Deposition:
-
Transfer the prepared TiO₂-coated substrates into the glovebox.
-
Dispense approximately 40 µL of the perovskite precursor solution onto the substrate.
-
Spin-coat in a two-step program:
-
1000 rpm for 10 seconds (ramp-up of 1 second).
-
5000 rpm for 30 seconds (ramp-up of 1 second).[9]
-
-
During the second step, at around the 15-second mark, dispense 100 µL of chlorobenzene onto the spinning substrate.[10][11]
-
-
Annealing:
-
Device Completion:
-
Deposit the hole transport layer (e.g., Spiro-OMeTAD solution in chlorobenzene) via spin-coating at 4000 rpm for 30 seconds.
-
Finally, thermally evaporate the metal top electrode (e.g., 80 nm of gold or silver) under high vacuum.
-
Data Presentation:
| Parameter | Value | Reference |
| Perovskite Precursor Concentration | 1.4 M | [9] |
| FAAc Additive Concentration | 5 mol% | [8] |
| Spin Coating Program | 1000 rpm (10s), 5000 rpm (30s) | [9] |
| Antisolvent | Chlorobenzene | [10] |
| Annealing Temperature | 150 °C | [9][12] |
| Annealing Time | 10 min | [9] |
Workflow Diagram:
Caption: Workflow for perovskite solar cell fabrication.
Part 2: Acetamidine as a Synthon for Functional Organic Materials
Beyond perovskites, acetamidine and its derivatives are valuable building blocks in organic synthesis, particularly for the creation of nitrogen-containing heterocyclic compounds.[2][13] These heterocycles form the core structures of many functional materials used in organic electronics, pharmaceuticals, and catalysis.
Mechanism of Synthesis
Amidines possess two nucleophilic nitrogen atoms and an electrophilic carbon atom, making them highly reactive and versatile for cyclization reactions. They can react with a variety of bifunctional electrophiles to form a wide range of heterocyclic systems, such as pyrimidines, imidazoles, and triazines.
Application Note 2: Synthesis of a Pyrimidine Derivative
This application note describes a general approach for the synthesis of a substituted pyrimidine, a common heterocyclic motif in functional materials, using acetamidine hydrochloride.
Protocol 2: Synthesis of a 2-Methyl-4,6-disubstituted Pyrimidine
This protocol provides a generalized procedure for the condensation reaction between acetamidine hydrochloride and a 1,3-dicarbonyl compound to yield a pyrimidine derivative.
Materials:
-
Acetamidine hydrochloride
-
A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir for 15-20 minutes at room temperature to liberate the free acetamidine base.
-
Add the 1,3-dicarbonyl compound (1.0 equivalent) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1 M HCl) until it reaches a pH of ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Synthesis Pathway Diagram:
Caption: Synthesis of a substituted pyrimidine.
Part 3: Surface Functionalization with Amidine Derivatives
The ability of amidine groups to engage in specific binding interactions and their positive charge at physiological pH makes them attractive for the surface functionalization of materials. This is particularly relevant in biomedical applications and for modifying the surface properties of nanoparticles and polymers.
Application Note 3: Modifying Nanoparticle Surfaces
Amidine-containing ligands can be synthesized and attached to the surface of nanoparticles (e.g., gold, silica, or polymer nanoparticles) to alter their surface charge and facilitate interactions with biological targets.[14][15] For example, benzamidine derivatives can be used to functionalize surfaces for selective protein binding.[14]
Conclusion
Acetamidine acetate and the broader class of amidines are compounds of significant utility in materials science. Their application in perovskite solar cells has been a key factor in the rapid advancement of this technology. Furthermore, their versatility as synthetic intermediates opens up pathways to a vast array of functional organic materials. The protocols provided herein serve as a starting point for researchers to explore and innovate with these powerful chemical tools.
References
-
Xu, R., et al. (2021). Formamidine Acetate Induces Regulation of Crystallization and Stabilization in Sn-Based Perovskite Solar Cells. ACS Applied Materials & Interfaces, 13(28), 33218–33225. [Link]
-
Figshare. (2021). Formamidine Acetate Induces Regulation of Crystallization and Stabilization in Sn-Based Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
Xi'an Jiaotong University. (2021). Formamidine Acetate Induces Regulation of Crystallization and Stabilization in Sn-Based Perovskite Solar Cells. [Link]
-
ResearchGate. (n.d.). Interface modification by formamidine acetate for efficient perovskite solar cells. Retrieved from [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
-
Organic Syntheses. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]
-
Taylor, E. C., & Ehrhart, W. A. (1962). A Convenient Synthesis of N,N'-Disubstituted Formamidines and Acetamidines. The Journal of Organic Chemistry, 27(5), 1753–1756. [Link]
-
ResearchGate. (n.d.). Synthesis of Amidines and its application to heterocycles synthesis. Retrieved from [Link]
-
Perčec, S., et al. (2020). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 25(21), 5038. [Link]
-
Frontiers. (n.d.). A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). A Synthesis of Acetamidines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors. Energy & Environmental Science, 13(10), 3459-3467. [Link]
-
Engineered Science Publisher. (2021). Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells. ES Energy & Environment, 13, 31-36. [Link]
-
Journal of Materials Chemistry C. (2024). Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. [Link]
-
ResearchGate. (n.d.). Spin-coating and annealing parameters of preparation thin films perovskite. Retrieved from [Link]
-
ResearchGate. (n.d.). Fabrication of formamidinium lead iodide perovskite thin films via organic cation exchange. Retrieved from [Link]
-
YouTube. (2021). Spincoating Perovskites for Solar Cells. [Link]
-
ProTrusTech. (n.d.). A new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). On the synergistic interplay between annealing temperature and time and additive concentration for efficient and stable FAPbI3 perovskite solar cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface functionalization with a benzamidine derivative. Retrieved from [Link]
-
PubChem. (n.d.). Method for synthesizing perovskite precursor solution of formamidine-based ionic liquid, celldevice, and solar cell. Retrieved from [Link]
-
ResearchGate. (n.d.). GO catalyzed transamidation of Formamide and Acetamide with various amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving the stability of perovskite precursor solution by using additives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Retrieved from [Link]
-
Chinese Physics B. (2021). Stabilization of formamidinium lead iodide perovskite precursor solution for blade-coating efficient carbon electrode perovskite solar cells. 30(11), 118802. [Link]
-
ResearchGate. (n.d.). Formamidine Acetate Induces Regulation of Crystallization and Stabilization in Sn-Based Perovskite Solar Cells. Retrieved from [Link]
-
ResearchGate. (2021). Formamide iodide: A new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite. [Link]
-
ACS Publications. (n.d.). The Photochemistry of Acetamide in Water Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). XRD patterns of perovskite films made by spin coating method, using various steps and speed for MAI deposition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Surface functionalization of nanoparticles for nanomedicine. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Acetamide – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Annealing Temperature on Film Morphology of Organic-Inorganic Hybrid Perovskite Solid-State Solar Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Surface Functionalization of Nanomaterials for Antimicrobial Applications. Nanomaterials, 11(11), 3049. [Link]
-
ResearchGate. (n.d.). Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide. Retrieved from [Link]
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- 3. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Large-Scale Synthesis of Ethanimidamide Monoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the large-scale synthesis of ethanimidamide monoacetate, also known as acetamidinium acetate. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document moves beyond a simple recitation of steps to offer a thorough examination of the reaction mechanism, process optimization strategies, critical safety considerations, and robust analytical quality control methods. The presented protocol is designed to be a self-validating system, ensuring reliability and reproducibility for researchers and chemical development professionals.
Introduction: The Significance of Ethanimidamide Monoacetate
Ethanimidamide, in its salt form as monoacetate, is a key building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic imine carbon, allows for its versatile incorporation into a wide array of heterocyclic compounds, such as imidazoles, pyrimidines, and triazines.[1][2] These structural motifs are central to many biologically active molecules. The monoacetate salt offers advantages over other salt forms, such as the hydrochloride, due to its generally lower corrosivity and differing solubility profile. However, it is important to note that acetamidinium acetate is quite hygroscopic, a factor that must be considered during handling and storage.[1]
This application note will focus on a robust and scalable synthesis of ethanimidamide monoacetate via the reaction of triethyl orthoacetate with ammonia and ammonium acetate. This method is advantageous for its operational simplicity and avoidance of harsh reagents.[1]
Reaction Mechanism and Causality
The synthesis of ethanimidamide monoacetate from triethyl orthoacetate, ammonia, and ammonium acetate proceeds through a logical sequence of reactions. Understanding this pathway is crucial for process optimization and troubleshooting.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed reaction pathway for the formation of ethanimidamide monoacetate.
The reaction is initiated by the ammonolysis of triethyl orthoacetate. Ammonia, acting as a nucleophile, attacks the central carbon of the orthoester, leading to the stepwise elimination of two molecules of ethanol to form an acetimidic acid ethyl ester intermediate. A subsequent attack by another molecule of ammonia on this intermediate results in the formation of acetamidine free base and the elimination of a third molecule of ethanol. The ammonium acetate present in the reaction mixture serves as the in-situ source of acetic acid, which then protonates the basic acetamidine to form the final product, ethanimidamide monoacetate. The presence of ammonium acetate also helps to buffer the reaction mixture.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 1 kg scale and can be adapted for larger quantities with appropriate engineering controls and safety considerations.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Supplier Example | Notes |
| Triethyl orthoacetate | 1.62 kg (1.8 L, 10 mol) | Sigma-Aldrich, TCI | Ensure anhydrous conditions. |
| Ammonium acetate | 770 g (10 mol) | Fisher Scientific, VWR | Reagent grade or higher. |
| Anhydrous Ammonia | Gas, approx. 680 g (40 mol) | Airgas, Praxair | Use a lecture bottle with a regulator and flow meter. |
| Anhydrous Ethanol | 5 L | Decon Labs, Pharmco-Aaper | For reaction and purification. |
| Toluene | 3 L | EMD Millipore, Honeywell | For azeotropic drying. |
| 20 L Jacketed Glass Reactor | - | Chemglass, Radleys | Equipped with overhead stirring, reflux condenser, gas inlet tube, and temperature probe. |
| Heating/Cooling Circulator | - | Julabo, Huber | To control reactor temperature. |
| Filtration Apparatus | - | Buchner funnel, filter press | Sized for the reaction scale. |
| Rotary Evaporator | - | Buchi, Heidolph | With a large-capacity flask. |
| Vacuum Oven | - | Sheldon, Binder | For drying the final product. |
Experimental Workflow
Caption: High-level overview of the synthesis workflow.
Step-by-Step Procedure
-
Reactor Setup and Inerting: Assemble the 20 L jacketed glass reactor with all necessary peripherals. Ensure the system is clean and dry. Purge the reactor with dry nitrogen or argon to establish an inert atmosphere.
-
Charging Reagents:
-
Charge the reactor with anhydrous ethanol (3 L).
-
Add ammonium acetate (770 g) to the ethanol with stirring until dissolved. Gentle warming may be required.
-
Add triethyl orthoacetate (1.62 kg) to the mixture.
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the reaction mixture to 100-110°C using the heating circulator.
-
Once the temperature has stabilized, begin bubbling anhydrous ammonia gas through the reaction mixture via the gas inlet tube at a steady rate. The introduction of ammonia will likely cause a slight decrease in temperature and gentle refluxing.
-
Continue the ammonia flow and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS (see Section 5).
-
After the reaction is deemed complete, stop the ammonia flow and switch to a nitrogen blanket.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to 0-5°C with the cooling circulator. The product should precipitate out of the solution.
-
Maintain the cold temperature for at least 2 hours to ensure complete crystallization.
-
Filter the crystalline product using a Buchner funnel or a filter press.
-
Wash the filter cake with cold anhydrous ethanol (2 x 1 L) to remove any unreacted starting materials and by-products.
-
-
Drying:
-
Transfer the filter cake to a drying dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved. Due to the hygroscopic nature of the product, it is crucial to handle it in a dry environment.[1]
-
Process Optimization and Scalability Considerations
-
Solvent Selection: While ethanol is a suitable solvent, other high-boiling point alcohols could be investigated to potentially improve reaction kinetics.
-
Temperature Control: Maintaining the reaction temperature within the optimal range is critical. Lower temperatures may lead to incomplete reaction, while excessively high temperatures could promote side reactions or decomposition.
-
Ammonia Addition Rate: The rate of ammonia addition should be carefully controlled to prevent over-pressurization of the reactor and to ensure efficient reaction.
-
Azeotropic Removal of Water: For very stringent dryness requirements of the final product, a co-solvent such as toluene can be used during the final stages of the reaction to azeotropically remove any residual water.
-
Crystallization: The cooling rate during crystallization can affect the crystal size and purity of the final product. A slower cooling rate generally favors the formation of larger, purer crystals.
Quality Control and Analytical Methods
To ensure the identity and purity of the synthesized ethanimidamide monoacetate, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (D₂O, 400 MHz): δ 1.95 (s, 3H, CH₃ of acetate), 2.20 (s, 3H, CH₃ of acetamidine), 4.90 (s, D₂O).
-
¹³C NMR (D₂O, 100 MHz): δ 21.5 (CH₃ of acetamidine), 25.5 (CH₃ of acetate), 170.0 (C=N), 180.5 (C=O).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic peaks for N-H stretching, C=N stretching, and carboxylate stretching should be observed.
-
Melting Point: The melting point should be sharp and consistent with literature values (approximately 102-105 °C).
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to determine the purity of the product and quantify any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer is a good starting point.
-
Karl Fischer Titration: To quantify the water content, especially given the hygroscopic nature of the product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of ammonia and solvent vapors.
-
Ammonia Handling: Anhydrous ammonia is a corrosive and toxic gas. Handle with extreme care in a well-ventilated area, and have an emergency plan in place for potential leaks.
-
Flammable Solvents: Ethanol and toluene are flammable. Keep away from ignition sources.
-
Exothermic Reaction: The initial reaction with ammonia can be exothermic. Ensure adequate cooling capacity and monitor the temperature closely during ammonia addition.
References
-
Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5, 84. [Link]
-
Ehrhart, G., & Taylor, E. C. (1957). Formamidine Acetate. Organic Syntheses, 37, 46. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields with Ethanimidamide, Monoacetate (Acetamidine Acetate)
Welcome to the technical support center for ethanimidamide, monoacetate, more commonly known in the scientific community as acetamidine acetate . This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a focus on troubleshooting common issues and optimizing reaction yields. As a C2-building block, acetamidine is fundamental in the synthesis of nitrogen-containing heterocycles, particularly pyrimidines and imidazoles, which are core scaffolds in many pharmaceutical agents.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, selection, and use of acetamidine salts.
Q1: What is "this compound" and how does it relate to acetamidine hydrochloride?
"this compound" is a formal name for acetamidine acetate (CH₃C(NH)NH₂·CH₃COOH). It is the salt formed between the strong base acetamidine and the weak acid acetic acid. The more commonly used and commercially available reagent is acetamidine hydrochloride (CH₃C(NH)NH₂·HCl).[3][4] Both serve as sources for the acetamidine moiety in chemical reactions.
The choice between the acetate and hydrochloride salt can be critical:
-
Acetamidine Acetate : This salt is noted for being significantly less hygroscopic (deliquescent) than the hydrochloride salt, making it easier to handle and weigh accurately in a standard laboratory environment.[5] Its use can be advantageous in reactions where the presence of chloride ions is undesirable.[1]
-
Acetamidine Hydrochloride : This is the most common and often less expensive form.[1] It is very hygroscopic and readily absorbs moisture from the air, which can be detrimental to moisture-sensitive reactions.[4][6] Proper storage in a desiccator is essential.[3][6]
| Feature | Acetamidine Acetate | Acetamidine Hydrochloride |
| Hygroscopicity | Not appreciably hygroscopic[5] | Highly hygroscopic/deliquescent[1][6] |
| Commonality | Less common | Most common, widely available[1] |
| Anion Interference | Acetate anion is generally benign. | Chloride may interfere in specific reactions (e.g., nitrations) or downstream catalytic steps.[1] |
| Handling | Easier to handle and weigh. | Requires careful handling under dry conditions.[3][6] |
Q2: What are the primary applications of acetamidine in synthesis?
Acetamidine is a cornerstone reagent for synthesizing nitrogen-containing heterocycles through cyclocondensation reactions.[2] Key applications include:
-
Pyrimidine Synthesis : Reacting acetamidine with β-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents is a fundamental and widely used method to create substituted pyrimidine rings.[3][7][8]
-
Imidazole Synthesis : It can be reacted with α-haloketones or equivalent 1,2-dielectrophiles to form imidazole derivatives.[9][10]
-
Triazine Synthesis : Acetamidine reacts with imidates to produce substituted triazines.[4]
-
Vitamin B1 Synthesis : It serves as a critical intermediate in the industrial synthesis of Thiamine (Vitamin B1).[2]
Q3: How must I handle and store acetamidine salts to ensure reagent integrity?
Proper handling is crucial for reproducibility.
-
Storage : Store all acetamidine salts in tightly sealed containers in a cool, dry, well-ventilated area, preferably in a desiccator, away from strong oxidizing agents.[6][11] Acetamidine free base is unstable and hygroscopic, and over time can decompose to ammonia and acetonitrile or react with atmospheric CO₂.[1] Using the salt form provides greater stability.
-
Handling : Avoid all personal contact, including inhalation of dust.[6] Use in a well-ventilated fume hood. When weighing, especially the hydrochloride salt, work quickly to minimize moisture absorption. For highly sensitive reactions, handling in a glovebox is recommended.
Q4: My reaction yield is very low. What are the first things I should check?
If you are experiencing low yields, perform these initial checks before extensive optimization:
-
Moisture Contamination : This is the most common cause of failure. The Pinner reaction and related cyclocondensations are highly sensitive to water, which can hydrolyze key intermediates.[7][12] Ensure all solvents and reagents are rigorously dried.
-
Reagent Purity : Acetamidine salts can degrade over time. Use a fresh bottle or verify the purity of your existing stock. Ensure your other starting materials (e.g., the dicarbonyl compound) are also pure.[7]
-
Base Stoichiometry : Acetamidine salts are acidic and require a base to liberate the nucleophilic free base in situ. Ensure you are using the correct type and amount of base.
Part 2: Troubleshooting Guide for Low-Yield Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered in reactions involving acetamidine.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield acetamidine reactions.
Problem 1: Low or No Product Conversion
Potential Cause A: Presence of Moisture
-
Why it happens: Acetamidine reactions often proceed through intermediates, like imino ethers in the Pinner synthesis, that are highly susceptible to hydrolysis.[4][12] Water will consume your starting materials and halt the reaction, leading to a complex mixture and low yield.
-
Solution:
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or distill them from an appropriate drying agent.
-
Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[12]
-
Potential Cause B: Incorrect Generation of the Active Nucleophile
-
Why it happens: Acetamidine salts are not nucleophilic. A base is required to deprotonate the acetamidinium ion and generate the free acetamidine base, which is the active reactant. Using too little base, or a base that is too weak, will result in low concentrations of the active nucleophile.
-
Solution:
-
Choice of Base: For reactions in alcoholic solvents, a common strategy is to use sodium ethoxide or sodium methoxide. For other aprotic solvents, non-nucleophilic organic bases like triethylamine (Et₃N) or DBU can be used.
-
Stoichiometry: Use at least one full equivalent of base relative to the acetamidine salt. In some cases, a slight excess (1.1-1.2 eq) may be beneficial.
-
Base Purity: Ensure your base is pure. Sodium alkoxides can degrade upon exposure to air and moisture. Triethylamine should be distilled.
-
Problem 2: Significant Byproduct Formation
Potential Cause A: Imidate Ester Formation
-
Why it happens: In certain syntheses, particularly those involving the condensation of primary amines with N,N-dimethylacetamide dimethyl acetal to form N-substituted acetamidines, a competing reaction can form an imidate ester byproduct.[13][14][15] The product distribution is highly dependent on temperature, solvent, and the structure of the amine.[13][15]
-
Solution:
-
Additive Suppression: It has been demonstrated that performing the reaction in the presence of excess dimethylamine can effectively suppress the formation of the imidate ester, leading to the acetamidine as the exclusive product.[13][14][15] This is particularly useful for products that are difficult to purify by crystallization or distillation.[15]
-
Potential Cause B: Self-Condensation of the Carbonyl Partner
-
Why it happens: Many 1,3-dicarbonyl compounds can undergo self-condensation under basic conditions, competing with the desired cyclization with acetamidine.[7]
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor side reactions.[7]
-
Order of Addition: Try adding the base slowly to a mixture of the acetamidine salt and the carbonyl compound. This maintains a low instantaneous concentration of the deprotonated carbonyl, which may disfavor self-condensation.
-
Problem 3: Difficulty in Product Purification
Potential Cause A: Contamination with Ammonium Salts
-
Why it happens: When using acetamidine hydrochloride and a base like sodium ethoxide, inorganic salts (e.g., NaCl, NH₄Cl) are formed as byproducts.[3] These can sometimes co-precipitate with the product or complicate the workup.
-
Solution:
-
Filtration: At the end of the reaction, the precipitated inorganic salts can often be removed by filtration before concentrating the reaction mixture.[3][12]
-
Aqueous Workup: If the product is soluble in an organic solvent and stable to water, an aqueous workup can be used. Wash the organic layer with water or brine to remove water-soluble salts.
-
Consider Acetate Salt: If chloride salt byproducts are consistently problematic, switching to acetamidine acetate may be a viable solution as the resulting sodium acetate is often more soluble in alcoholic solvents.[5]
-
Potential Cause B: Product is Water-Soluble
-
Why it happens: If your target molecule contains multiple polar functional groups, it may have significant water solubility, leading to loss of product during aqueous workup.[16]
-
Solution:
-
Check Aqueous Layer: Before discarding any aqueous layers from your workup, take a small sample, spot it on a TLC plate, and develop it to see if your product is present.[16]
-
Back-Extraction: If the product is in the aqueous layer, you may be able to recover it by continuous liquid-liquid extraction or by saturating the aqueous layer with NaCl to decrease the product's solubility before re-extracting with an organic solvent.
-
Avoid Aqueous Workup: If possible, purify the product directly after filtering off inorganic salts, using methods like crystallization or column chromatography.
-
Part 3: Optimized Experimental Protocol
This section provides a robust, generalized protocol for a common application of acetamidine: the synthesis of a pyrimidine from a β-ketoester.
Workflow for Pyrimidine Synthesisdot
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
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- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
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- 15. A synthesis of acetamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
common side reactions with acetamidine acetate and how to avoid them
Welcome to the Technical Support Center for Acetamidine Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of acetamidine acetate in your experiments. Here, we will delve into the common side reactions, their underlying mechanisms, and practical, field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using acetamidine acetate?
A1: The two most prevalent issues encountered with acetamidine acetate are hydrolysis and contamination with imidate esters from its synthesis.
-
Hydrolysis: The acetamidinium ion is susceptible to hydrolysis, which can be accelerated by the presence of moisture, acids, or bases. This reaction breaks down the acetamidine to form acetic acid and ammonia (or their respective salts).[1][2] The acetate counter-ion, being weakly basic, can contribute to this process.
-
Imidate Ester Impurities: A frequent impurity in commercially available or synthetically prepared acetamidine is the corresponding imidate ester. This byproduct often forms during the synthesis of acetamidines, for instance, from the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal.[3][4] The presence of this impurity can lead to inconsistent reactivity and difficulties in product purification.
Q2: How does the acetate counter-ion affect the stability and reactivity of acetamidine?
A2: The acetate counter-ion plays a dual role. Firstly, as the conjugate base of a weak acid (acetic acid), it can act as a mild base. This can be a factor in promoting the hydrolysis of the acetamidinium ion, especially if the reaction is sensitive to base catalysis. Secondly, acetamidinium acetate is known to be quite hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This absorbed water can then facilitate the hydrolysis side reaction.
Q3: What are the best practices for storing and handling acetamidine acetate to maintain its integrity?
A3: Due to its hygroscopic nature, proper storage and handling are critical.[5] Acetamidine acetate should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. When handling the reagent, it is advisable to work in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides a structured approach to identifying and resolving common issues encountered during reactions involving acetamidine acetate.
Problem 1: Low Yield of the Desired Amidine-Containing Product
-
Symptom: The final product yield is significantly lower than expected. NMR or Mass Spectrometry analysis of the crude reaction mixture shows the presence of starting materials and/or byproducts.
-
Potential Cause 1: Hydrolysis of Acetamidine Acetate. The acetamidinium ion has likely hydrolyzed to acetic acid and ammonia, rendering it unreactive for the desired transformation.[7] This is often exacerbated by residual moisture in the reagents or solvents.
-
Solution 1: Rigorous Anhydrous Technique.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Check Reagent Purity: Before use, ensure the acetamidine acetate is dry. If necessary, it can be dried under high vacuum, though care must be taken as it can decompose at elevated temperatures.[5]
-
-
Potential Cause 2: Presence of Imidate Ester Impurity. If the starting acetamidine acetate is contaminated with imidate ester, this non-reactive or less reactive species will not participate in the desired reaction, leading to a lower yield.[3]
-
Solution 2: Purity Assessment and Mitigation.
-
NMR Analysis: Check the purity of the acetamidine acetate by ¹H NMR before use. The imidate ester will have distinct signals that can be identified.[3]
-
Purification: If significant imidate ester is detected, purification may be necessary. Recrystallization from a suitable solvent system can be attempted.[8][9]
-
Alternative Synthesis: In some cases, synthesizing fresh, high-purity acetamidine may be the best approach. A method involving the use of excess dimethylamine during the condensation reaction has been shown to suppress the formation of the imidate ester byproduct.[3][4]
-
Problem 2: Unexpected Byproducts Observed in Analytical Data
-
Symptom: NMR or Mass Spectrometry reveals peaks that do not correspond to the starting material, desired product, or common solvents.
-
Potential Cause: Reaction with the Acetate Counter-Ion or its Hydrolysis Products. The acetate ion or acetic acid formed from hydrolysis can potentially participate in side reactions. For instance, in peptide synthesis, the presence of acetate can lead to N-terminal acetylation.[10]
-
Solution: Salt-Free Acetamidine or Alternative Salt Form.
-
Use the Free Base: In some cases, the free base of acetamidine can be generated immediately before use by treating the salt with a strong, non-nucleophilic base. However, the free base is less stable and should be used promptly.[5]
-
Alternative Salt: Consider using a different salt of acetamidine, such as the hydrochloride salt, if the acetate is suspected to be interfering.[7] Be mindful that the hydrochloride salt is also hygroscopic.[5]
-
Visualizing the Chemistry: Reaction and Troubleshooting Diagrams
To provide a clearer understanding of the chemical processes and troubleshooting logic, the following diagrams have been generated.
Caption: Mechanism of Acetamidinium Ion Hydrolysis.
Caption: Competing Pathways in Acetamidine Synthesis.
Caption: Troubleshooting Workflow for Acetamidine Acetate Reactions.
Experimental Protocols
Protocol 1: Quality Control of Acetamidine Acetate via ¹H NMR
This protocol allows for the assessment of the purity of acetamidine acetate and the detection of potential imidate ester impurities.
Materials:
-
Acetamidine acetate sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small, accurately weighed sample of acetamidine acetate in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic peaks for the acetamidinium cation.
-
Look for the presence of signals corresponding to the imidate ester impurity.[3]
-
Integrate the peaks to quantify the relative amounts of acetamidine and any impurities.
-
Protocol 2: General Procedure for Amidine Synthesis Minimizing Side Reactions
This protocol outlines a general approach for a reaction using acetamidine acetate, with an emphasis on preventing hydrolysis.
Materials:
-
Acetamidine acetate (pre-checked for purity)
-
Substrate
-
Anhydrous solvent (e.g., THF, CH₃CN)
-
Reaction vessel (oven-dried)
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Add the substrate and acetamidine acetate to the reaction vessel under the inert atmosphere.
-
Add the anhydrous solvent via syringe or cannula.
-
Stir the reaction at the desired temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous or non-aqueous workup, keeping in mind the potential for hydrolysis during aqueous extraction. If an aqueous workup is necessary, perform it quickly and at a low temperature if possible.
By understanding the potential side reactions and implementing these preventative and troubleshooting measures, you can significantly improve the reliability and success of your experiments involving acetamidine acetate.
References
-
Hydrolysis Reactions of Amides. (2023). YouTube. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide? Patsnap. Retrieved from [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Acetamide. Chempedia. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). Acetamide Synthesis. Sciencemadness.org. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Sciencemadness.org. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetamide. orgsyn.org. Retrieved from [Link]
-
Sanz Sharley, D. D., & Williams, J. M. J. (2016). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 52(89), 13149-13152. Retrieved from [Link]
-
Hitch, A. R. (1918). The purification of acetamide. Journal of the American Chemical Society, 40(9), 1415–1417. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Central European Journal of Chemistry, 9(5), 756-765. Retrieved from [Link]
- Google Patents. (n.d.). RU2394811C2 - Method of producing acetamidine hydrochloride. Google Patents.
-
YouTube. (2014). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). YouTube. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Synthesis of Acetamidines. Organic Chemistry Portal. Retrieved from [Link]
-
Arkivoc. (2011). Synthesis and properties of acetamidinium salts. Arkivoc. Retrieved from [Link]
-
Taylor, A. W., et al. (2012). Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites. Chemical Research in Toxicology, 25(8), 1688-1699. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Side Reactions in Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Synthesis and properties of acetamidinium salts. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
Sviridova, L. A., et al. (2019). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. Molecules, 24(18), 3343. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. A Synthesis of Acetamidines [organic-chemistry.org]
- 5. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Techniques for Crude Ethanimidamide Monoacetate
Welcome, researchers, scientists, and drug development professionals, to this comprehensive technical guide on the purification of crude ethanimidamide monoacetate. This resource is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this valuable compound.
Introduction to Ethanimidamide Monoacetate Purification
Ethanimidamide monoacetate, also known as acetamidine acetate, is a white to off-white solid that is soluble in polar solvents like water and alcohols.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is paramount for its successful application in subsequent synthetic steps and for ensuring the quality and safety of the final products. This guide will walk you through common purification challenges and provide robust, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude ethanimidamide monoacetate?
Understanding the impurity profile of your crude material is the first step toward devising an effective purification strategy. Common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route used.[2] They can include unreacted starting materials, by-products from side reactions, and reagents used in the synthesis.[3]
-
Degradation Products: Ethanimidamide monoacetate can degrade over time, especially under suboptimal storage conditions, leading to the formation of impurities.[3]
-
Residual Solvents: Solvents used in the synthesis or workup that are not completely removed can be a significant source of impurity.
A common process-related impurity is acetamide , which can be formed from the hydrolysis of ethanimidamide.[4]
Q2: How do I select an appropriate recrystallization solvent?
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
General guidelines for solvent selection:
-
"Like dissolves like": Since ethanimidamide monoacetate is a polar compound, polar solvents are a good starting point.[1]
-
Solvent Screening: It is often necessary to screen a variety of solvents to find the optimal one.[5][6] Common choices include ethanol, isopropanol, and methanol.[6][7]
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system (a "solvent" and an "anti-solvent") can be employed.[8] A common approach is to dissolve the compound in a good solvent and then add a poor solvent until the solution becomes turbid.[6]
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for highly polar compounds. |
| Isopropanol/Hexane | Medium | A versatile system for compounds of intermediate polarity. |
| Methanol/Dichloromethane | High/Medium | Effective for a range of polarities. |
Q3: What analytical techniques are recommended for purity assessment?
Confirming the purity of your final product is a critical step. A combination of analytical methods provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound and detecting trace impurities.
-
Gas Chromatography (GC): GC can be used to identify and quantify volatile impurities, such as residual solvents.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be used to identify unknown impurities.[10]
Q4: What are the recommended storage conditions for purified ethanimidamide monoacetate?
Proper storage is crucial to maintain the purity and stability of your compound.[11] In general, it is recommended to store ethanimidamide monoacetate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[11] For long-term storage, refrigeration or freezing may be necessary to prevent degradation.[12][13]
Troubleshooting Guides
Problem: Low Yield After Recrystallization
Symptoms: You have successfully removed impurities, but the amount of recovered product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation. |
| Premature crystallization during hot filtration. | Preheat your filtration apparatus (funnel and flask) to prevent the solution from cooling and crystallizing prematurely. |
| The solution was not cooled sufficiently. | Ensure the solution is cooled to a low enough temperature to induce maximum crystallization. An ice bath can be used, but be cautious of causing impurities to crash out. |
| Significant amount of product remains in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. |
Problem: The Product "Oils Out" During Recrystallization
Symptoms: Instead of forming solid crystals upon cooling, your product separates as an oily layer.
Causality and Remediation Workflow:
Oiling out occurs when the solubility of the compound in the solvent is too high, or the cooling process is too rapid. The compound comes out of solution above its melting point.
Caption: Decision-making workflow for addressing oiling out during recrystallization.
Problem: Persistent Impurities After Recrystallization
Symptoms: Analytical data (e.g., HPLC, NMR) shows that one or more impurities remain in your product even after multiple recrystallization attempts.
Advanced Purification Strategies:
When an impurity has a similar solubility profile to your product, recrystallization may not be sufficient. In such cases, column chromatography is the preferred method.
Step-by-Step Guide to Column Chromatography:
-
Select the Stationary Phase: For a polar compound like ethanimidamide monoacetate, silica gel is a common choice for the stationary phase.
-
Choose the Mobile Phase: A solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate should be chosen. For polar compounds, a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol) is often effective.[14]
-
Pack the Column: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack it into a column.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute and Collect Fractions: Run the mobile phase through the column and collect the eluent in fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Troubleshooting Chromatography:
Caption: A workflow for troubleshooting column chromatography.
References
-
Reddit. What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
CAS Common Chemistry. Ethanimidamide, acetate (1:1). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
gsrs. ETHANIMIDAMIDE, MONOACETATE. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
Reddit. Purification Troubleshooting. [Link]
-
Wikipedia. Acetamide. [Link]
-
PubMed Central. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. [Link]
-
ResearchGate. Troubleshooting protein purification?. [Link]
-
ResearchGate. Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
PubMed. Analytical method for dimethenamid-P in selected raw agricultural commodities by gas chromatography with electron capture detection. [Link]
-
PubMed. Analytical method for determining iminoctadine triacetate by LC/ESI/MS using hydrophilic interaction chromatography. [Link]
-
PubMed. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. [Link]
-
PubMed. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions. [Link]
Sources
- 1. CAS 36896-17-0: Ethanimidamide, acetate (1:1) | CymitQuimica [cymitquimica.com]
- 2. d-nb.info [d-nb.info]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. Acetamide - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Analytical method for dimethenamid-P in selected raw agricultural commodities by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical method for determining iminoctadine triacetate by LC/ESI/MS using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetamidine hydrochloride(124-42-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatography [chem.rochester.edu]
stability of ethanimidamide, monoacetate under different reaction conditions
Here is the technical support center guide for the stability of ethanimidamide, monoacetate.
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (CAS 36896-17-0). This guide is designed to provide you with in-depth, field-proven insights into the stability of this versatile synthetic intermediate. As researchers, we understand that unexpected compound degradation can derail experiments, leading to inconsistent results and lost time. This document moves beyond simple data sheets to explain the causality behind the stability profile of this compound, empowering you to design robust, reliable, and reproducible reaction conditions.
Section 1: Core Stability Profile & FAQs
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is the fundamental stability profile of solid this compound?
A: In its solid, crystalline form, this compound is generally stable when stored under appropriate conditions.[1] However, the amidine functional group is inherently basic and possesses a reactive imine carbon, making it susceptible to degradation once in solution. The related salt, acetamidine hydrochloride, is known to be hygroscopic, so it is best practice to assume the monoacetate salt is also sensitive to atmospheric moisture.[2]
Key Takeaway: Store the solid compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Q2: What is the primary degradation pathway I should be concerned about?
A: The most significant and common degradation pathway for this compound in solution is the hydrolysis of the amidine functional group . This reaction converts the amidine to acetamide and ammonia. The rate of this hydrolysis is highly dependent on the reaction conditions, most notably pH, temperature, and the presence of water.[3][4][5]
Q3: How does the 'monoacetate' salt form influence stability?
A: The acetate counter-ion is the conjugate base of a weak acid (acetic acid). In an anhydrous, non-polar solvent, its effect is minimal. However, in aqueous or protic solutions, the acetate ion can act as a weak base, potentially influencing the local pH and the rate of hydrolysis. This is a critical consideration when working in unbuffered systems.
Section 2: Troubleshooting Guide - Stability Under Specific Conditions
This section provides direct answers to issues you may encounter during your experiments.
pH-Dependent Stability
Q: My reaction in an aqueous buffer is giving low yields or inconsistent results. Could the pH be degrading my this compound?
A: Absolutely. The stability of the amidine group is critically dependent on pH. Both acidic and basic conditions can catalyze its hydrolysis, though the mechanism differs.[3][6]
-
Mechanism of Hydrolysis: The core issue is the nucleophilic attack of water on the electrophilic carbon of the C=N double bond.
-
Under acidic conditions (pH < 6): The imine nitrogen is protonated, which further activates the carbon atom, making it highly susceptible to attack by water.
-
Under alkaline conditions (pH > 8): The concentration of the potent nucleophile, hydroxide ion (OH⁻), increases. The direct attack of OH⁻ on the imine carbon leads to rapid degradation.[7]
-
-
Optimal pH Range: this compound exhibits its greatest stability in the slightly acidic to neutral pH range (approximately pH 5-7), where both protonation of the amidine and the concentration of hydroxide ions are minimized.
Data Summary: pH vs. Expected Stability
| pH Range | Condition | Expected Stability of this compound | Rationale |
| 1-4 | Strongly Acidic | Low. Rapid Degradation. | The amidine is fully protonated, activating it for nucleophilic attack by water.[3] |
| 5-7 | Slightly Acidic / Neutral | High. Optimal for stability. | Minimal acid or base catalysis of hydrolysis. |
| 8-10 | Moderately Basic | Low. Rapid Degradation. | Increased concentration of hydroxide ions (OH⁻) promotes nucleophilic attack.[7] |
| 11-14 | Strongly Basic | Very Low. Very Rapid Degradation. | High concentration of OH⁻ leads to extremely fast hydrolysis. |
Thermal Stability
Q: My protocol requires heating. How stable is this compound at elevated temperatures?
A: Elevated temperatures provide the necessary activation energy to accelerate degradation reactions, primarily hydrolysis if water is present, but also thermal decomposition in anhydrous systems.[8][9]
-
In Solution: Heating an aqueous or protic solution of this compound will significantly increase the rate of hydrolysis at any given pH. A reaction that shows minimal degradation over 24 hours at room temperature could show significant degradation in just a few hours at 80°C.
-
In Solid State/Anhydrous Conditions: The compound has a reported melting point of 185-187°C, with decomposition.[10] It is advisable to keep temperatures well below this threshold. The related acetamidine hydrochloride can decompose upon heating even in the absence of water to yield acetonitrile and ammonium chloride.[5] A similar decomposition pathway is possible for the monoacetate salt.
Data Summary: Temperature vs. Expected Stability (in Solution)
| Temperature Range | Condition | Expected Stability of this compound | Recommendations |
| 0 - 25°C | Cold / Room Temp | Good. | Standard operating condition for maximizing stability. |
| 25 - 60°C | Warm | Moderate. | Monitor reaction progress closely. Degradation is likely. |
| 60 - 100°C | Hot | Low. | Expect significant degradation. Use only for short reaction times. |
| > 100°C | Reflux (e.g., Toluene) | Very Low. | High potential for both hydrolysis and thermal decomposition. |
Solvent Compatibility & Stability
Q: What are the best solvents to use for reactions with this compound to ensure its stability?
A: Solvent choice is critical. The polarity and protic nature of the solvent directly impact the stability of the amidine.
-
Recommended Solvents: Anhydrous aprotic solvents are highly recommended to prevent hydrolysis. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), and Toluene.
-
Solvents to Use with Caution: Protic solvents like ethanol and methanol can participate in hydrolysis, especially when heated or under non-neutral pH. Use anhydrous grades and consider the addition of a dessicant like molecular sieves if appropriate for your reaction.
-
Solvents to Avoid (if stability is paramount): Aqueous solutions, unless buffered within the optimal pH 5-7 range and used at low temperatures.
Data Summary: Solvent Compatibility Guide
| Solvent Class | Examples | Compatibility & Stability Rating | Rationale |
| Aprotic, Non-Polar | Toluene, Hexane | A (Good) | Insoluble, but if suspended, the solvent is non-reactive. |
| Aprotic, Polar | THF, DCM, ACN | A (Excellent) | Good solubility and the solvent is non-reactive towards the amidine. The best choice for stability. |
| Protic, Polar | Water, Methanol, Ethanol | C (Poor to Moderate) | Soluble, but the solvent can act as a nucleophile, leading to hydrolysis/solvolysis.[11] |
Section 3: Experimental Protocols
Protocol: Self-Validating Stability Assessment
This protocol allows you to determine the stability of this compound under your specific, unique reaction conditions.
Objective: To quantify the degradation of this compound over time in a proposed reaction environment.
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., 10 mg/mL in Acetonitrile).
-
Set Up Test Conditions: In separate vials, set up the following small-scale (e.g., 1-2 mL) experiments:
-
Control A (Solvent Only): Your proposed reaction solvent + this compound stock.
-
Control B (Full System, No Substrate): Your solvent, all catalysts, and reagents (EXCEPT the main reaction partner/substrate) + this compound stock.
-
Test C (Full Reaction): The complete reaction mixture including the substrate + this compound stock.
-
-
Incubation: Place all vials under the exact temperature and atmospheric conditions planned for the actual experiment.
-
Time-Point Sampling: At regular intervals (e.g., T=0, 1h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 10-20 µL) from each vial.
-
Quench & Dilute: Immediately quench the aliquot in a known volume of the initial mobile phase for your analytical method (e.g., 1 mL of 80:20 Water:Acetonitrile). This stops the reaction and prepares the sample for analysis.
-
Analysis: Analyze each time-point sample using a suitable analytical method (see Protocol 3.2).
-
Data Interpretation: Plot the concentration or peak area of this compound versus time for each condition.
-
Degradation in Control A indicates inherent instability in the solvent at that temperature.
-
Degradation in Control B points to an incompatibility with a reagent or catalyst.
-
Consumption in Test C faster than degradation in Controls A and B represents the desired reaction rate.
-
Protocol: General Purpose HPLC Quantification Method
This method serves as a starting point for monitoring the concentration of this compound. It should be optimized and validated for your specific application.
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Section 4: Visual Summaries & Pathways
Diagram 1: Primary Degradation Pathway - Hydrolysis
Caption: Figure 2: Step-by-step workflow for assessing compound stability.
References
-
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Method and assays for quantitation of acetamide in a composition. (n.d.). Google Patents.
-
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Analytical Method for Acetamiprid (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved January 16, 2026, from [Link]
-
SAFETY DATA SHEET - Mthis compound. (2009). Thermo Fisher Scientific. Retrieved January 16, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Ethanimidamide, acetate (1:1). (n.d.). CAS Common Chemistry. Retrieved January 16, 2026, from [Link]
-
Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Acetamidine hydrochloride. (2023). Sciencemadness Wiki. Retrieved January 16, 2026, from [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. Retrieved January 16, 2026, from [Link]
-
Thermal degradation: Significance and symbolism. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]
-
Effect of water pH on the stability of pesticides. (2008). MSU Extension. Retrieved January 16, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
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- 4. scribd.com [scribd.com]
- 5. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 10. Page loading... [guidechem.com]
- 11. CAS 36896-17-0: Ethanimidamide, acetate (1:1) | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
optimizing temperature and pressure for acetamidine synthesis
Welcome to the Technical Support Center for Acetamidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of acetamidine, a critical building block in the development of numerous pharmaceuticals and heterocyclic compounds. Here, we delve into the nuances of optimizing reaction parameters, primarily focusing on temperature and pressure, to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing acetamidine?
A1: The most established and widely used method for the synthesis of acetamidine, particularly as its hydrochloride salt, is the Pinner reaction.[1][2][3] This two-step process first involves the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol (commonly ethanol or methanol) in the presence of anhydrous hydrogen chloride (HCl) to form an intermediate imino ether salt, also known as a Pinner salt.[1][2][3] This intermediate is then treated with ammonia to yield acetamidine hydrochloride.[1][2]
Q2: Why is the control of temperature so critical in the Pinner reaction for acetamidine synthesis?
A2: Temperature control is paramount for two primary reasons. Firstly, the Pinner salt intermediate (alkyl imidate hydrochloride) is thermally unstable.[2][3] At elevated temperatures, it can decompose or rearrange into side products such as amides and alkyl chlorides, which significantly reduces the yield of the desired acetamidine.[2][3][4] Secondly, the initial reaction between acetonitrile and the alcohol with HCl is exothermic.[5] Maintaining a low temperature helps to control the reaction rate and prevent the formation of byproducts.
Q3: What is the role of pressure in acetamidine synthesis?
A3: While most lab-scale Pinner syntheses are conducted at atmospheric pressure, applying moderate superatmospheric pressure with an inert gas like nitrogen after the initial HCl saturation can be beneficial. This can help to maintain a high concentration of dissolved HCl in the reaction mixture, potentially driving the reaction towards completion. One protocol suggests applying a nitrogen pressure of 1.5 to 2.0 kg/cm ² after the introduction of HCl gas.[4] It is important to note that very high pressures are typically associated with alternative, less common methods for direct amination of nitriles, which may require harsh conditions.[6]
Q4: Why are anhydrous conditions essential for a successful Pinner reaction?
A4: The Pinner reaction is highly sensitive to moisture.[5] Water can readily hydrolyze the Pinner salt intermediate to form an ester, which is a common byproduct that can be difficult to separate from the final product.[4][5] Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Optimizing Reaction Parameters: A Quantitative Overview
Optimizing temperature and pressure is a delicate balance between achieving a reasonable reaction rate and minimizing the formation of impurities. The following table provides a summary of recommended and suboptimal conditions based on literature data and established chemical principles.
| Parameter | Optimal Range | Suboptimal Range | Rationale and Expected Outcome |
| Temperature (Pinner Salt Formation) | -10°C to 5°C | > 15°C | Low temperatures are crucial to ensure the stability of the thermally labile Pinner salt intermediate and to control the exothermic reaction.[2][3][4] Temperatures above this range can lead to the formation of amide byproducts and reduced yield.[4][7] |
| Temperature (Ammonolysis) | 0°C to Room Temperature | > 30°C | The reaction of the Pinner salt with ammonia is typically conducted at or below room temperature. While gentle warming may be used to ensure completion, excessive heat can promote the decomposition of the acetamidine product.[1] |
| Pressure (Inert Gas) | 1.5 - 2.0 kg/cm ² (Nitrogen) | Atmospheric | Applying moderate nitrogen pressure after HCl saturation can enhance the concentration of dissolved HCl, potentially improving the reaction rate and yield of the Pinner salt.[4] Performing the reaction at atmospheric pressure is common but may result in a longer reaction time. |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Acetamidine Hydrochloride | Moisture Contamination: The Pinner salt intermediate is highly susceptible to hydrolysis.[5] | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: Insufficient reaction time or temperature for the ammonolysis step. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the Pinner salt is still present, consider extending the reaction time at room temperature. | |
| Loss of HCl: Inadequate saturation of the reaction mixture with hydrogen chloride. | - Ensure a steady stream of dry HCl gas is bubbled through the solution for a sufficient duration.- Consider applying a moderate pressure of an inert gas after HCl saturation to maintain its concentration.[4] | |
| Presence of Significant Ester Byproduct | Hydrolysis of Pinner Salt: This is a clear indication of water contamination in the reaction.[4][5] | - Rigorously follow all procedures for maintaining anhydrous conditions as described above. |
| Formation of Amide Byproduct | High Reaction Temperature: The Pinner salt can rearrange to an amide at elevated temperatures.[2][3][4] | - Maintain the recommended low temperature during the formation of the Pinner salt (-10°C to 5°C).[4] |
| Product is a Tarry or Oily Substance | Incomplete Ammonolysis and Presence of Intermediates: The crude product may contain unreacted Pinner salt or other intermediates. | - Ensure the ammonolysis step goes to completion by allowing for sufficient reaction time.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol). |
| Decomposition of Product: Acetamidine is a strong base and can be unstable. | - Isolate the product as its hydrochloride salt, which is more stable.[1] - Store the final product in a cool, dry place. |
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of Acetamidine Hydrochloride via the Pinner Reaction
Materials:
-
Acetonitrile (anhydrous)
-
Ethanol (absolute)
-
Hydrogen chloride (gas, anhydrous)
-
Ammonia (gas, anhydrous, or a solution in anhydrous ethanol)
-
Anhydrous diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Drying tube (filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., ice-salt bath)
-
Pressure-equalizing dropping funnel
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl Acetimidate Hydrochloride)
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube.
-
Add anhydrous acetonitrile and absolute ethanol to the flask in approximately equimolar amounts.
-
Cool the flask in a low-temperature bath to between -10°C and 0°C.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature of the bath.
-
Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
(Optional) After saturation, replace the gas inlet with a stopper and apply a positive pressure of nitrogen (1.5 - 2.0 kg/cm ²) and allow the reaction to stir at 0-15°C for several hours to overnight to ensure complete formation of the Pinner salt.[4]
Step 2: Ammonolysis to Acetamidine Hydrochloride
-
Prepare a solution of ammonia in absolute ethanol by bubbling anhydrous ammonia gas through cold ethanol, or use a commercially available solution.
-
Cool the ethanolic ammonia solution in an ice bath.
-
Slowly add the cold suspension of the Pinner salt from Step 1 to the stirred ethanolic ammonia solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by the dissolution of the Pinner salt and the precipitation of ammonium chloride.
-
After the reaction is complete, filter the mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to induce crystallization of the acetamidine hydrochloride.
-
Collect the crystals by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
Visualizing the Process
The Pinner Reaction Mechanism
The following diagram illustrates the key steps in the formation of acetamidine via the Pinner reaction.
Caption: Mechanism of Acetamidine Synthesis via the Pinner Reaction.
Workflow for Optimizing Acetamidine Synthesis
This diagram outlines a logical workflow for optimizing the synthesis of acetamidine, focusing on the key parameters of temperature and pressure.
Caption: A workflow for the optimization of acetamidine synthesis.
References
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. Organic Chemistry Portal. [Link]
-
Dox, A. W. (1928). Acetamidine hydrochloride. Organic Syntheses, 8, 1. [Link]
-
A Synthesis of Acetamidines. (2011). PubMed. [Link]
-
A Synthesis of Acetamidines. (n.d.). ResearchGate. [Link]
-
Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2013). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 7(1), 124. [Link]
- Method of producing acetamidine hydrochloride. (n.d.).
-
Smietana, M., & Gouverneur, V. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
-
Pinner reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Coleman, G. H., & Alvarado, A. M. (1923). Acetamide. Organic Syntheses, 3, 3. [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. [Link]
Sources
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- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]
Pinner Reaction Technical Support Center: A Guide to Amidine Synthesis
Welcome to the technical support center for the Pinner reaction. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of amidines via the Pinner reaction. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can diagnose issues, optimize your protocol, and achieve reliable results.
Core Concepts: Understanding the Pinner Reaction
Before troubleshooting, a firm grasp of the reaction's fundamentals is essential. The Pinner reaction is a two-step process for converting nitriles into amidines.[1]
-
Step 1: Pinner Salt Formation. The reaction begins with the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt.[2][3] This step requires a strong acid, typically anhydrous hydrogen chloride (HCl), to protonate the nitrile nitrogen, thereby activating the nitrile carbon for nucleophilic attack by the alcohol.[4][5][6][7]
-
Step 2: Ammonolysis. The intermediate Pinner salt is then treated with ammonia or an amine to displace the alkoxy group, yielding the desired amidine hydrochloride salt.[2][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Pinner reaction?
A1: Success hinges on two main factors: anhydrous conditions and temperature control.
-
Anhydrous Conditions: The Pinner salt intermediate is highly susceptible to hydrolysis.[4] Any moisture present in the reaction mixture will react with the salt to produce an ester, which is often the most common and problematic side product.[2][3][8] Therefore, using anhydrous solvents and reagents, and bubbling dry HCl gas are paramount.[4][8]
-
Temperature Control: Pinner salts (imidium chloride salts) are often thermodynamically unstable and can decompose upon warming.[2][10] Low temperatures, typically between -10°C and 5°C, are crucial during the salt formation to prevent decomposition into an amide and an alkyl chloride.[2][4][10]
Q2: Why is gaseous HCl typically used instead of aqueous HCl?
A2: As mentioned, the reaction must be anhydrous to prevent the formation of an ester byproduct from the hydrolysis of the Pinner salt.[3][4] Aqueous HCl contains water, which would readily participate in this unwanted side reaction. Bubbling dry HCl gas through an anhydrous alcohol is the standard method to generate the necessary acidic conditions without introducing water.[4][8][11]
Q3: Can I use other acids besides HCl?
A3: While gaseous HCl is traditional, other methods for generating anhydrous acidic conditions have been explored. For instance, trimethylsilyl chloride (TMSCl) can be used to generate HCl in situ with an alcohol.[7] Lewis acids, such as trimethylsilyl triflate (TMSOTf), have also been shown to promote Pinner-type reactions to form esters, though this variant may not be ideal if the intermediate Pinner salt needs to be isolated for subsequent ammonolysis.[7] For the classic two-step amidine synthesis, anhydrous HCl remains the most reliable and widely documented choice.
Pinner Reaction Mechanism
The following diagram illustrates the two key stages of the reaction: (1) Formation of the Pinner Salt (Alkyl Imidate Hydrochloride) and (2) Ammonolysis to form the Amidine Hydrochloride.
Caption: Mechanism of the Pinner reaction for amidine synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the Pinner reaction.
Q4: My reaction has a very low yield or failed completely. What went wrong?
A4: Low or no yield of the final amidine product can stem from issues in either the Pinner salt formation or the ammonolysis step.
-
Cause 1: Incomplete Pinner Salt Formation. The initial imidate salt may not have formed efficiently. This is often due to insufficient acid catalyst or the presence of moisture, which consumes the starting material to form an ester.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Use a drying tube to protect the reaction from atmospheric moisture. Pass the HCl gas through a sulfuric acid trap to ensure it is dry. It is often necessary to bubble excess HCl gas through the cold solution for several hours to drive the reaction to completion.[4]
-
-
Cause 2: Pinner Salt Decomposition. The imidate hydrochloride salt can be thermally unstable.[2][10] If the temperature rises significantly during the HCl addition or subsequent stirring, the salt can decompose to an amide and an alkyl chloride.
-
Cause 3: Ineffective Ammonolysis. The conversion of the Pinner salt to the amidine may be incomplete.
-
Solution: Use a significant excess of ammonia or the desired amine to ensure the reaction goes to completion. The ammonolysis step can be performed at a slightly elevated temperature (e.g., room temperature or gentle warming to 30-40°C) after the Pinner salt has formed.[8] Ensure adequate mixing to facilitate the reaction between the potentially solid Pinner salt and the ammonia/amine solution.
-
Q5: I isolated a significant amount of an ester side product. How can I prevent this?
A5: Ester formation is the classic sign of water contamination. The Pinner salt intermediate is readily hydrolyzed by water to produce an ester.[2][3][4][8]
-
Solution: Rigorous Anhydrous Technique. This is the most critical factor.
-
Glassware: Oven-dry all glassware (120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Solvents & Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure the alcohol and nitrile are dry.
-
Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) and use septa and syringes for any liquid transfers.
-
HCl Gas: Ensure the HCl gas is passed through a drying agent (e.g., a conc. H₂SO₄ bubbler) before it enters the reaction vessel.
-
Q6: My starting nitrile seems unreactive. What are my options?
A6: Nitrile reactivity can be influenced by both steric and electronic factors.
-
Cause 1: Steric Hindrance. Bulky groups on the nitrile or the alcohol can slow down or prevent the reaction.[8]
-
Cause 2: Electronic Effects. Electron-poor nitriles (e.g., those with strong electron-withdrawing groups) are poor nucleophiles and are difficult to protonate, making the acid-catalyzed Pinner reaction challenging.[2]
-
Solution: For electron-poor nitriles, a base-catalyzed approach (such as the Nef synthesis using sodium alkoxide) may be more effective.[2][5][6] These two methods are often complementary; nitriles that are unreactive under acidic conditions may perform well under basic catalysis, and vice-versa.[2][10]
-
Q7: I'm observing an orthoester byproduct. What is the cause?
A7: Orthoester formation occurs when the Pinner salt reacts with a second molecule of alcohol instead of ammonia/amine.[2][8][9]
-
Solution: This typically happens when a large excess of alcohol is used as the solvent and is still present during the ammonolysis step. To prevent this, you can either use a stoichiometric amount of the alcohol in an inert co-solvent (like chloroform or dioxane[10][11]) or remove the excess alcohol under vacuum after the Pinner salt has formed and before adding the ammonia or amine.
Troubleshooting Workflow
Use this decision tree to diagnose issues with your Pinner reaction.
Caption: A workflow for troubleshooting common Pinner reaction issues.
Experimental Protocol: General Synthesis of an Amidine Hydrochloride
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Nitrile (1.0 eq)
-
Anhydrous Alcohol (e.g., Ethanol, 3.0-5.0 eq or as solvent)
-
Anhydrous Solvent (e.g., Diethyl Ether or Dichloromethane, if needed)
-
Hydrogen Chloride (gas)
-
Ammonia (gas) or Ammonium Carbonate or an amine solution
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, a thermometer, and a gas outlet connected to a drying tube or bubbler. Purge the system with dry nitrogen or argon.
-
Pinner Salt Formation:
-
Charge the flask with the nitrile and the anhydrous alcohol (and co-solvent, if used).
-
Cool the mixture to 0°C using an ice-water bath.[8]
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the internal temperature to ensure it does not rise above 5-10°C.[4]
-
Continue bubbling HCl for 2-6 hours. The Pinner salt will often precipitate as a white solid.
-
After the addition is complete, seal the flask and stir the mixture at a low temperature (0-5°C) or allow it to stand at that temperature for several hours (e.g., 12-18 hours) to ensure complete conversion.[4]
-
-
Ammonolysis:
-
Cool the reaction mixture again to 0-5°C.
-
Slowly bubble anhydrous ammonia gas through the suspension until the solution becomes basic (test with pH paper).[8] Alternatively, add a saturated solution of ammonia in the reaction alcohol or add a solid like ammonium carbonate.[8]
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 10-24 hours. The progress can be monitored by TLC or LCMS.
-
-
Workup and Isolation:
-
Filter the reaction mixture to remove any inorganic salts (e.g., ammonium chloride). Wash the salts with a small amount of cold ethanol.[8]
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization. A common method is to dissolve the crude product in a minimal amount of hot ethanol and precipitate it by adding an anti-solvent like ethyl acetate or diethyl ether.[8]
-
Filter the purified solid, wash with the anti-solvent, and dry under vacuum to yield the desired amidine hydrochloride.
-
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature (Step 1) | -10°C to 5°C | Pinner salts are thermally unstable; low temperatures prevent decomposition to amide/alkyl chloride.[2][10][12] |
| Temperature (Step 2) | 0°C to 40°C | Can be slightly warmer than Step 1 to facilitate the ammonolysis, but should be controlled.[8] |
| Acid Catalyst | Anhydrous HCl (gas) | Essential for activating the nitrile. Must be dry to prevent ester formation.[4][9][11] |
| Solvents | Anhydrous Alcohol, Ether, Dioxane | Must be strictly anhydrous. Excess alcohol can lead to orthoester formation.[3][10] |
| Substrate Scope | Aliphatic, Aromatic Nitriles | Sterically hindered nitriles may react slowly or not at all. Electron-poor nitriles may require basic conditions.[2][8] |
| Nucleophile (Step 2) | Ammonia, Primary/Secondary Amines | Typically used in excess to drive the reaction to completion. |
References
-
NROChemistry. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Merck Index. Pinner Reaction. [Link]
-
ACS Publications. Base-Catalyzed Reaction of Nitriles with Alcohols.... [Link]
-
Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
-
Scribd. Chemistry of Imidates. [Link]
-
MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
-
Grokipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Synthesis of amidines. [Link]
-
YouTube. Pinner Reaction Mechanism | Organic Chemistry. [Link]
-
NIH National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. rroij.com [rroij.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. Pinner Reaction [drugfuture.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Pinner Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Amidine synthesis [organic-chemistry.org]
Technical Support Center: Degradation of Ethanimidamide, Monoacetate in Aqueous Solutions
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Group
Welcome to the technical support center for ethanimidamide, monoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound in aqueous solutions. Understanding the stability and degradation pathways of ethanimidamide is critical for ensuring the accuracy of experimental results and the development of stable pharmaceutical formulations.
Introduction to Ethanimidamide Stability
Ethanimidamide, also known as acetamidine, is a simple amidine. The monoacetate salt provides specific solubility and handling characteristics. Like other amidines and amides, the core chemical structure of ethanimidamide is susceptible to hydrolysis in aqueous environments.[1] This degradation is a critical factor to consider during drug formulation, manufacturing, and storage, as it can impact the efficacy and safety of the final product.[2]
This guide will walk you through the primary degradation mechanisms, offer solutions to common experimental challenges, and provide standardized protocols for stability analysis.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your research, providing probable causes and actionable solutions.
Q1: I've observed a rapid decrease in the concentration of my ethanimidamide stock solution over 24-48 hours. What is happening?
Probable Cause: The most likely cause is hydrolytic degradation. The central iminocarbonyl group (C=N) of the amidine is susceptible to nucleophilic attack by water, leading to the cleavage of the molecule.[1] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[3][4][5][6]
Solution & Scientific Rationale:
-
pH Control: Verify the pH of your aqueous solution. Unbuffered solutions or the use of certain salts can lead to pH drift. For maximum stability, prepare solutions in a buffered system. The ideal pH should be determined empirically but aim for a near-neutral pH (6.5-7.5) as a starting point, as both strong acids and bases catalyze hydrolysis.[7][8]
-
Temperature Control: Store your stock solutions at reduced temperatures (2-8°C). As with most chemical reactions, hydrolysis rates decrease significantly at lower temperatures.[6] Avoid repeated freeze-thaw cycles, which can also introduce instability.
-
Solvent Choice: If your experimental design allows, consider preparing high-concentration stock solutions in an anhydrous aprotic solvent (e.g., DMSO, anhydrous ethanol) and making final dilutions into your aqueous buffer immediately before use. Ethanimidamide hydrochloride is noted to be soluble in alcohol.[1][9]
Q2: An unexpected peak is appearing in my reverse-phase HPLC chromatogram during a stability study. How can I identify it?
Probable Cause: This new peak is likely a degradation product. Based on the known hydrolysis pathway of acetamidine and related structures, the primary degradation products are acetic acid and ammonia (which will be present as ammonium acetate in a solution containing acetate ions).[1]
Solution & Scientific Rationale:
-
Peak Characterization: Acetic acid is a small, polar molecule and will likely have a very short retention time on a standard C18 column. The ammonium ion will not be retained and will elute in the void volume.
-
Forced Degradation Study: To confirm the identity of the degradant peak, perform a forced degradation study.[10][11] Intentionally degrade a sample of this compound by treating it with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) and heating gently.[7] Analyze these stressed samples by HPLC. The peak that grows under these conditions is your degradation product.
-
Mass Spectrometry (LC-MS): The most definitive method for identification is to analyze the sample using LC-MS.[2][12] This technique will provide the mass-to-charge ratio (m/z) of the unknown peak, allowing for the confident identification of acetic acid and other potential minor degradants.
Q3: My assay results for ethanimidamide potency are inconsistent and show high variability.
Probable Cause: High variability often points to ongoing degradation during sample preparation and analysis. If the rate of degradation is significant over the timescale of your analytical run, samples analyzed at the beginning of a sequence will show higher concentrations than those analyzed at the end.
Solution & Scientific Rationale:
-
Control Sample Preparation Conditions: Standardize your sample preparation procedure meticulously. Keep samples on ice or in a cooled autosampler (e.g., 4°C) to minimize degradation while they are queued for analysis.
-
Shorten Analysis Time: Optimize your HPLC method to have the shortest possible run time that still provides adequate separation.
-
Use a Stability-Indicating Method: Ensure your analytical method is "stability-indicating." This means the method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[2] This is a key objective of forced degradation studies, which are used to challenge the specificity of the method.[7][8]
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for ethanimidamide in an aqueous solution?
The primary degradation pathway is hydrolysis. The reaction involves the nucleophilic attack of a water molecule on the carbon atom of the C=N double bond. This process is catalyzed by both acid and base. The ultimate products are acetic acid and ammonia.[1]
Visualizing the Hydrolysis Pathway
The diagram below illustrates the fundamental hydrolytic degradation of ethanimidamide.
Sources
- 1. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Degradation of anthranilic diamide insecticide tetrachlorantraniliprole in water: Kinetics, degradation pathways, product identification and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Acetamidine hydrochloride, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. irjet.net [irjet.net]
Technical Support Center: Preventing the Hydrolysis of Acetamidine Acetate in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the hydrolysis of acetamidine acetate in your chemical reactions. The information presented here is grounded in established chemical principles and supported by scientific literature to ensure the integrity and success of your experiments.
Introduction: The Challenge of Acetamidine Acetate Stability
Acetamidine and its salts are versatile reagents in organic synthesis, frequently employed in the construction of nitrogen-containing heterocycles like pyrimidines and imidazoles.[1][2] However, the free base form of acetamidine is known to be hygroscopic and can decompose in the presence of moisture and atmospheric carbon dioxide.[1] Acetamidine acetate, while more stable, is still susceptible to hydrolysis, which can significantly impact reaction yields and purity by consuming the reagent and introducing byproducts. Understanding and controlling this hydrolysis is therefore critical for reproducible and successful synthetic outcomes.
This guide will delve into the mechanisms of acetamidine acetate hydrolysis and provide actionable strategies to mitigate this undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acetamidine acetate hydrolysis?
A1: The hydrolysis of acetamidine acetate proceeds through nucleophilic attack of water on the protonated amidinium ion. The reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the imino nitrogen of the acetamidinium ion is protonated, further activating the carbon atom toward nucleophilic attack by water. This is followed by a series of proton transfer steps and eventual cleavage of the C-N bond to yield acetic acid and ammonium ions.[3][4]
-
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion directly attacks the carbon atom of the amidinium ion. This is generally slower for the protonated amidinium ion but can become significant if the pH is high enough to deprotonate it to the free base. The resulting tetrahedral intermediate then collapses, breaking the C-N bond to form acetate and ammonia.[3][5]
The pH of the reaction medium is a critical factor influencing the rate of hydrolysis. A pH-rate profile for a similar compound, a formamidinium ion, shows that the hydrolysis rate is significant at both low and high pH values, with a region of greater stability at neutral or slightly acidic pH.[6]
Troubleshooting Guide: Proactive and Reactive Measures
This section provides detailed troubleshooting steps to prevent and address the hydrolysis of acetamidine acetate during your reactions.
Issue 1: Low reaction yield suspected to be due to acetamidine acetate hydrolysis.
The presence of water in the reaction mixture is the primary cause of acetamidine acetate hydrolysis. This water can be introduced from various sources, including solvents, reagents, or the atmosphere. The reaction temperature and pH can also exacerbate the rate of hydrolysis.
1. Rigorous Control of Reaction Conditions:
-
Anhydrous Solvents and Reagents: The most critical step is to use anhydrous solvents and reagents.
-
Protocol for Solvent Drying:
-
Use freshly opened bottles of anhydrous solvents.
-
For particularly sensitive reactions, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents).
-
Store dried solvents over molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Inert Atmosphere: Perform reactions under an inert atmosphere to exclude atmospheric moisture.
-
Experimental Workflow:
-
Assemble your glassware and flame-dry it under vacuum or heat it in an oven at >120 °C for several hours and allow it to cool in a desiccator.
-
Assemble the apparatus while hot and flush with a stream of dry nitrogen or argon.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
-
Use of Desiccants: In situations where complete exclusion of moisture is challenging, consider adding a compatible chemical desiccant to the reaction mixture.[7][8][9][10][11]
-
Table 1: Common Desiccants and Their Compatibility
-
| Desiccant | Compatible Solvent Types | Incompatible with |
| Molecular Sieves (3Å, 4Å) | Most organic solvents | Protic solvents if water is to be removed from them |
| Anhydrous Sodium Sulfate | Most organic solvents | --- |
| Anhydrous Magnesium Sulfate | Most organic solvents | Acidic compounds |
| Calcium Chloride | Hydrocarbons, ethers, alkyl halides | Alcohols, amines, ketones, acids |
| Calcium Hydride | Ethers, hydrocarbons | Protic solvents, esters, carbonyl compounds |
2. Temperature Management:
While elevated temperatures can increase the rate of the desired reaction, they also accelerate hydrolysis.
-
Protocol for Temperature Optimization:
-
If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Consider a temperature screen to find the optimal balance between the desired reaction and hydrolysis.
-
For exothermic reactions, ensure efficient stirring and cooling to prevent localized heating.
-
3. pH Control and the Role of the Acetate Counter-ion:
The acetate ion in acetamidine acetate can act as a weak base, providing some buffering capacity. However, in the presence of strong acids or bases, this buffering effect can be overcome, leading to pH excursions that favor hydrolysis.
-
Recommendation: For reactions that are sensitive to pH, consider the use of a non-nucleophilic buffer to maintain the pH in a range where acetamidine is more stable (typically slightly acidic to neutral). Examples of non-nucleophilic bases include proton sponge or hindered tertiary amines like 2,6-lutidine.
Caption: Decision workflow for preventing acetamidine acetate hydrolysis.
Issue 2: Need to protect the amidine functionality during a multi-step synthesis.
In a multi-step synthesis, the amidine group may be incompatible with reagents used in subsequent steps (e.g., strong acids, bases, or nucleophiles). In such cases, a protecting group strategy is necessary.
The most common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can be adapted for the protection of amidines.[12][13][14][15][16][17][18][19][20][21][22][23]
-
Boc Protection: The Boc group is stable to a wide range of reaction conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[12][17][18][20]
-
Protocol for Boc Protection of an Amidine: [14]
-
Dissolve the amidine salt (1.0 equiv) in a suitable solvent such as methanol.
-
Add a base, such as triethylamine (2.2 equiv), to liberate the free amidine.
-
Add di-tert-butyl dicarbonate (Boc₂O, 3.3 equiv) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
-
-
Fmoc Protection: The Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly piperidine in DMF.[13][16][19] This makes it an excellent orthogonal protecting group to Boc.
-
General Protocol for Fmoc Protection:
-
Dissolve the amidine in an aqueous solution of a mild base like sodium bicarbonate.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane) dropwise.
-
Stir the reaction at room temperature until completion.
-
Extract the product with an organic solvent and purify as necessary.
-
-
Caption: Orthogonal protection of amidines with Boc and Fmoc groups.
Analytical Monitoring of Hydrolysis
To effectively troubleshoot and optimize your reaction, it is essential to monitor the extent of acetamidine acetate hydrolysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
HPLC Method for Monitoring Acetamidine Acetate and Acetic Acid
-
Column: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used to separate the more polar acetic acid from the acetamidine.[24][25][26][27]
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is appropriate for both acetamidine and acetic acid.
-
Quantification: The extent of hydrolysis can be quantified by comparing the peak areas of acetamidine and acetic acid over time, using a calibration curve generated from standards of known concentrations.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 95:5 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
References
- Dabak, K. (2002). Synthesis and Protection of Some Amidines. TÜBİTAK Academic Journals, 26, 273-276.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215.
- Gibson, F. S., Bergmeier, S. C., & Rapoport, H. (1994). Selective removal of an N-BOC protecting group in the presence of a tert-butyl ester and other acid-sensitive groups. The Journal of Organic Chemistry, 59(11), 3216–3218.
- Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry [Video]. YouTube. [Link]
- McKay, F. C., & Albertson, N. F. (1957). New Amine-Masking Groups for Peptide Synthesis. Journal of the American Chemical Society, 79(17), 4686–4690.
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283–289.
- Shendage, D. M., Fröhlich, R., & Haufe, G. (2004). Highly Efficient Stereoconservative Amidation and Deamidation of α-Amino Acids. Organic Letters, 6(21), 3675–3678.
- Suwińska, K., et al. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5, 84.
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
- Yan, L., & Chen, G. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 799.
Sources
- 1. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Discovering Desiccants: An Introduction to Moisture Control [australianinhibitor.com.au]
- 10. colorcon.com [colorcon.com]
- 11. Guide on Desiccants in Packaging and Their Efficacy [humipak.com.my]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 18. jk-sci.com [jk-sci.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 22. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 23. peptide.com [peptide.com]
- 24. helixchrom.com [helixchrom.com]
- 25. HPLC Method For Separation of Acetic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 26. researchgate.net [researchgate.net]
- 27. scioninstruments.com [scioninstruments.com]
Technical Support Center: Synthesis of N-Substituted Acetamidines
Welcome to the technical support center for N-substituted acetamidine synthesis. As a Senior Application Scientist, I understand that while amidines are invaluable functional groups in pharmaceuticals, materials science, and catalysis, their synthesis can present significant challenges.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize their synthetic strategies. We will move beyond simple protocols to explore the underlying chemical principles governing these reactions, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing N-substituted acetamidines?
A1: There are several established methods, each with its own advantages and limitations. The most common routes include:
-
The Pinner Reaction: This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an alkyl imidate salt), which is then reacted with an amine to yield the amidine.[2][3][4] It is a versatile and reliable method, though it requires strictly anhydrous conditions.[4][5]
-
Condensation with Amide Acetals: A very common and direct method involves reacting a primary amine with an N,N-dialkylacetamide dialkyl acetal, such as N,N-dimethylacetamide dimethyl acetal (DMADA).[1][6] This reaction is often high-yielding but can be plagued by the formation of a persistent imidate ester byproduct.[1][7][8]
-
Direct Addition of Amines to Nitriles: This is the most atom-economical approach but is often challenging. It typically requires harsh conditions (high temperature/pressure) or the use of catalysts like Lewis acids (e.g., AlCl₃, ZnCl₂) or metal amides to activate the otherwise unreactive nitrile.[9]
-
Other Methods: Less common but useful routes include the reaction of amines with thioamides or the use of coupling agents to facilitate the reaction between primary amides and amines, mediated by reagents like trimethylaluminium.[7][9]
Q2: Why is the purification of N-substituted acetamidines notoriously difficult?
A2: The purification challenges stem from several physicochemical properties of acetamidines:
-
High Polarity and Basicity: Acetamidines are basic and often highly polar, leading to strong interactions with silica gel. This can result in streaking, poor separation, and even decomposition on the column.
-
Water Solubility: Many simpler or functionalized acetamidines exhibit significant water solubility, which complicates aqueous workups and extractions.
-
Physical State: They are often non-volatile oils or low-melting solids, making distillation or crystallization difficult.[6][8]
-
Surfactant Properties: Long-chain acetamidines can act as surfactants, leading to the formation of emulsions during extractive workups, making phase separation challenging.[6]
Q3: What are the key safety considerations when working with reagents for acetamidine synthesis?
A3: Safety is paramount. Key considerations include:
-
Pinner Reaction: This reaction uses dry hydrogen chloride gas, which is highly corrosive and toxic. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction is also highly sensitive to moisture, and anhydrous conditions are critical to prevent side reactions and ensure safety.[4][5]
-
Amide Acetals: Reagents like N,N-dimethylacetamide dimethyl acetal are moisture-sensitive and can be irritating. Always handle them under an inert atmosphere.
-
Catalysts and Reagents: Lewis acids (e.g., AlCl₃) react violently with water. Organometallic reagents like BuLi or trimethylaluminium are pyrophoric and require expert handling under a strict inert atmosphere.[10]
-
Microwave Synthesis: When using microwave reactors, ensure the vessel is properly sealed and avoid using volatile solvents to prevent over-pressurization.[11][12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, organized by synthetic methodology.
Method 1: The Pinner Reaction
The Pinner reaction is a two-step process. First, the formation of the imidate salt, followed by aminolysis to the amidine. Problems can arise at either stage.
Q: My Pinner reaction has a very low yield. I don't see the characteristic precipitation of the imidate salt. What's going wrong?
A: This is a common issue almost always related to reaction conditions.
Possible Causes & Solutions:
-
Presence of Moisture: This is the most frequent cause of failure. Water will hydrolyze the intermediate nitrilium ion or the final Pinner salt to form an ester, preventing amidine formation.[3][5]
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed. An insufficient amount of HCl will result in a slow or incomplete reaction.
-
Solution: Ensure a constant, steady stream of dry HCl gas is bubbled through the cooled reaction mixture (typically 0 °C) until the solution is saturated.[5]
-
-
Steric Hindrance: Highly sterically hindered nitriles or alcohols can significantly slow down the reaction rate.
-
Solution: Increase the reaction time and consider using a less hindered alcohol if possible. For very hindered nitriles, a different synthetic route may be necessary.
-
Q: I successfully formed the Pinner salt, but it decomposed upon isolation or during the subsequent amination step. Why?
A: Pinner salts (alkyl imidate hydrochlorides) are thermodynamically unstable intermediates.[2][4]
Possible Causes & Solutions:
-
Thermal Instability: At elevated temperatures, the imidate salt can rearrange to an N-alkyl amide and an alkyl chloride.[2][4]
-
Hydrolysis: As mentioned, any exposure to moisture will lead to rapid hydrolysis.
-
Solution: After formation, filter the salt quickly under an inert atmosphere (e.g., nitrogen or argon) and wash with copious amounts of cold, anhydrous ether to remove excess HCl and alcohol before proceeding to the amination step.
-
Method 2: Condensation with N,N-Dimethylacetamide Dimethyl Acetal (DMADA)
This method is attractive for its directness but is often complicated by a key byproduct.
Q: My primary amine is reacting with DMADA, but the reaction is incomplete and I have a major byproduct that is difficult to separate. What is this byproduct and how can I avoid it?
A: The condensation of a primary amine with DMADA can lead to two products: the desired N-substituted acetamidine and an imidate ester byproduct.[1][6][8] The product distribution is highly dependent on reaction conditions and the structure of the amine.[1][7][13]
Solutions:
-
Suppress Imidate Formation with Excess Dimethylamine (Me₂NH): This is the most effective solution. The formation of the imidate ester is reversible and its formation can be suppressed by adding an excess of a volatile secondary amine, like dimethylamine, to the reaction mixture. This shifts the equilibrium toward the desired acetamidine product according to Le Châtelier's principle.[1][6][13]
-
Optimize Reaction Temperature and Time: The product distribution is sensitive to temperature.[1]
-
Action: Monitor the reaction by TLC or ¹H NMR to find the optimal balance. For some substrates, lower temperatures and longer reaction times may favor the amidine, while for others, higher temperatures might be needed to drive the reaction to completion, but this can also favor byproduct formation.
-
Method 3: Purification Challenges
Even with a successful reaction, isolating the pure N-substituted acetamidine can be the biggest hurdle.
Q: My acetamidine product is a polar oil that streaks badly on a silica gel column. How can I purify it effectively?
A: Standard silica gel chromatography is often unsuitable for basic, polar compounds like amidines.
Troubleshooting Purification:
| Symptom | Possible Cause | Recommended Action |
| Product streaks on silica gel | Strong acidic interaction between the basic amidine and acidic silica surface. | 1. Basic Alumina Chromatography: Use basic or neutral alumina instead of silica. 2. "Buffered" Silica: Pre-treat the silica gel by slurrying it in a solvent containing 1-2% triethylamine or ammonia before packing the column. Use a mobile phase containing a small amount of the same base. |
| Product is water-soluble | High polarity and/or presence of hydrophilic functional groups. | 1. Back-extraction: After the initial extraction, back-extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or a 9:1 DCM:isopropanol mixture. 2. Salt Precipitation: For some acetamidines, precipitation as a salt (e.g., bicarbonate, hydrochloride) from a non-polar solvent can be an effective purification method.[6] |
| Product decomposes on the column | Instability of the amidine on the acidic stationary phase. | This strongly indicates the need to avoid silica gel. Attempt purification via crystallization (as the free base or a salt) or use basic alumina chromatography as the first alternative. |
| Cannot remove imidate ester byproduct | Similar polarity of the product and byproduct. | The best solution is to prevent its formation in the first place using the dimethylamine method described above.[1] If it has already formed, careful chromatography on basic alumina may provide separation. In some cases, high-temperature reaction with a secondary amine can convert the imidate back to the amidine.[1] |
Experimental Protocol: Selective Synthesis of N-Dodecylacetamidine using DMADA with Me₂NH Suppression
This protocol is adapted from a method developed to suppress imidate ester formation.[1][8]
Objective: To synthesize N-dodecylacetamidine with high selectivity, avoiding the need for chromatographic purification.
Materials:
-
Dodecylamine (1.0 eq)
-
N,N-Dimethylacetamide dimethyl acetal (DMADA) (1.2 eq)
-
Dimethylamine (2.0 M solution in THF, 2.0 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add dodecylamine (1.0 eq) and anhydrous toluene.
-
Amine Additive: Add the dimethylamine solution in THF (2.0 eq) to the reaction mixture.
-
DMADA Addition: Slowly add the N,N-dimethylacetamide dimethyl acetal (1.2 eq) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C depending on the exact solvent mixture) and monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess volatile reagents (dimethylamine, THF, toluene) under reduced pressure using a rotary evaporator.
-
The resulting residue is often the desired N-dodecylacetamidine of high purity, which can be verified by NMR spectroscopy. Further purification is typically unnecessary.[1]
-
References
-
Challenges and outlook for catalytic direct amidation reactions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
-
Pinner reaction. (2023, December 1). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Pinner reaction. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]
-
Pinner Reaction. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453–7465. [Link]
-
A Synthesis of Acetamidines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Valero, R., & Gotor-Fernández, V. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2333. [Link]
-
Amidines and N-Substituted Amidines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A synthesis of acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
-
Taylor, E. C., & Ehrhart, W. A. (1962). A Convenient Synthesis of N,N′-Disubstituted Formamidines and Acetamidines. The Journal of Organic Chemistry, 28(4), 1108-1112. [Link]
-
Synthesis of amidines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 16(8), 6634-6657. [Link]
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. R Discovery. Retrieved January 16, 2026, from [Link]
-
Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
16 questions with answers in AMIDE SYNTHASES | Science topic. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2010). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 15(12), 9224–9236. [Link]
-
Cooper, F. C., & Partridge, M. W. (1953). Preparation of N-substituted amidines. Journal of the Chemical Society (Resumed), 255. [Link]
-
Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Kim, D., & MacMillan, D. W. C. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 146(1), 843–851. [Link]
-
(PDF) Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Ota, R., et al. (2021). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. Nature Communications, 12(1), 434. [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Optimizing Selective Amination
A Senior Application Scientist's Guide to Troubleshooting the Buchwald-Hartwig C-N Cross-Coupling Reaction
Welcome to the technical support center for selective amination. This guide is designed for researchers, scientists, and drug development professionals who utilize the Buchwald-Hartwig amination for the synthesis of arylamines. As a cornerstone of modern synthetic chemistry, this palladium-catalyzed C-N bond formation is powerful, but its success is highly dependent on the careful orchestration of multiple reaction parameters.[1][2]
This resource provides in-depth troubleshooting advice and practical protocols to help you navigate the complexities of reaction optimization, ensuring robust and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization strategy.
Question 1: My reaction shows low or no conversion. What are the most likely causes and how can I fix it?
Answer: Low or no conversion is the most common issue and can stem from several sources related to the catalyst's activity.
-
Inactive Catalyst: The active catalytic species is a monoligated Pd(0) complex.[3] If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to Pd(0).[4][5] This reduction can be inefficient.
-
Solution 1: Use a Precatalyst. Modern palladacycle precatalysts (e.g., XPhos Pd G3, DavePhos Pd G4) are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to the base.[5][6] These are often more reliable than using separate Pd(II) sources and ligands.[5][6]
-
Solution 2: Ensure Proper Reaction Setup. The active catalyst is sensitive to oxygen.[6] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that you are using anhydrous, degassed solvents.[6] While some precatalysts are air-stable as solids, the reaction itself must be performed under an inert atmosphere.[6]
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[1] The optimal ligand is highly dependent on the nucleophile (the amine) and the electrophile (the aryl halide).[5][6]
-
Solution: Match the Ligand to the Substrates. For primary amines, bulky biaryl phosphine ligands like BrettPhos are often effective.[4][6] For secondary amines, RuPhos is a common choice.[4][6] Challenging substrates, such as amides or heteroaryl amines, may require more specialized ligands like tBuBrettPhos or DavePhos.[6][7] A preliminary ligand screen is often a wise investment of time.
-
-
Incorrect Base or Solvent: The base's role is to deprotonate the amine, but its strength and solubility can dramatically impact the reaction.[5][8] Similarly, the solvent must solubilize all components at the reaction temperature.[5][9]
-
Solution: Re-evaluate Base and Solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[5][6] However, if your starting materials have base-sensitive functional groups (e.g., esters, nitro groups), a switch to weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[4][6] For solvents, toluene is a robust choice for a wide range of substrates, while THF can be used for milder temperature reactions.[6] If solubility is an issue, consider a different solvent system.[5]
-
Question 2: I'm forming my desired product, but I also see significant side products like hydrodehalogenation (reduction of my aryl halide). How can I suppress this?
Answer: The formation of the corresponding arene from your aryl halide (hydrodehalogenation) is a common side reaction. It often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the palladium-amide intermediate.[1]
-
Cause 1: Slow Reductive Elimination. This can be particularly problematic with sterically hindered substrates or electron-rich aryl halides.
-
Cause 2: Presence of Water. Trace amounts of water can facilitate the hydrodehalogenation pathway.
-
Solution: Use Anhydrous Conditions. Ensure all reagents, solvents, and glassware are scrupulously dried. Store bulk bases in a desiccator and use high-purity, anhydrous solvents.[11]
-
Question 3: I am trying to mono-arylate a primary amine, but I am getting a lot of the diarylated product. How can I improve selectivity?
Answer: Achieving selective mono-arylation of primary amines is a classic challenge in Buchwald-Hartwig chemistry, as the product (a secondary arylamine) can often be more reactive than the starting primary amine.[12]
-
Cause: Steric and Electronic Factors. The relative rates of the first and second amination are key. The choice of ligand is the most critical factor in controlling this selectivity.[12]
-
Solution 1: Use a Sterically Hindered Ligand. Ligands specifically designed for primary amines, such as BrettPhos, create a sterically crowded environment around the palladium center.[4][10] This steric bulk hinders the approach of the bulkier secondary amine product, favoring the reaction with the smaller primary amine starting material.[11]
-
Solution 2: Adjust Reaction Stoichiometry. Using a slight excess of the primary amine relative to the aryl halide can also help favor the mono-arylation product.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my specific reaction? A1: The optimal ligand is primarily determined by the amine nucleophile.[5] A good starting point is to consult a ligand selection guide based on substrate class. For a new or challenging system, screening a small, diverse set of ligands is the most effective approach to identify the best performer.[11]
Q2: What is the role of the base, and which one should I use? A2: The base is critical for deprotonating the amine within the catalytic cycle.[13] Strong, non-nucleophilic alkoxide bases like NaOtBu are the most common and effective for a broad range of substrates.[14] However, for substrates with base-sensitive functional groups (like esters or nitro groups), weaker inorganic bases such as K₂CO₃ or K₃PO₄ are a better choice, though they may require higher reaction temperatures to be effective.[4][6]
Q3: What is a "precatalyst" and why is it recommended? A3: A precatalyst is a stable, well-defined palladium complex that is easily activated under the reaction conditions to form the active Pd(0) species.[5] Modern palladacycle precatalysts (often designated as G3, G4, etc.) are highly recommended because they are air-stable solids that are easy to handle and provide a more reliable and reproducible generation of the active catalyst compared to traditional Pd(II) sources like Pd(OAc)₂.[5][6]
Q4: My reaction stalls before reaching completion. What should I try? A4: If your reaction stalls, consider the following:
-
Increase Temperature: Many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[5][6]
-
Increase Catalyst Loading: While typically low (1-2 mol%), increasing the catalyst loading to 3-5 mol% can sometimes drive the reaction to completion.[15]
-
Check Reagent Purity: Impurities in starting materials or solvents can poison the catalyst. Ensure you are using high-purity, anhydrous, and degassed reagents.[6][11] The purity of the amine is especially important.[11]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding these steps is key to troubleshooting.[1][4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a systematic approach to optimization is crucial.
Caption: A decision tree for troubleshooting common reaction issues.
Data & Protocols for Optimization
Table 1: Ligand Selection Guide
The choice of ligand is paramount for success and is primarily dictated by the amine coupling partner.[5][6]
| Amine Nucleophile | Recommended Ligand(s) | Key Considerations |
| Primary Amines | BrettPhos, XPhos | BrettPhos is excellent for selective mono-arylation.[4][10] |
| Secondary Amines | RuPhos, DavePhos | RuPhos is a highly general and effective ligand for this class.[4][10] |
| Amides & Sulfonamides | tBuBrettPhos | These are weakly nucleophilic and require highly active catalysts.[6][7] |
| NH-Heterocycles | DavePhos, XantPhos | Can be challenging; ligand choice is critical to avoid catalyst inhibition.[6] |
| Ammonia Equivalents | Josiphos-type ligands | Direct coupling with ammonia is challenging; specialized systems are required.[1] |
Table 2: Common Bases and Their Properties
| Base | pKa (Conjugate Acid) | Common Use Cases & Notes |
| NaOtBu / KOtBu | ~19 | Strong, non-nucleophilic. Most common choice for general aminations.[6][14] Can be incompatible with sensitive functional groups.[4] |
| LHMDS / KHMDS | ~26 | Very strong base. Useful for proton tolerance (e.g., -OH, -COOH groups).[4] |
| Cs₂CO₃ / K₃PO₄ | ~10.3 / ~12.3 | Weaker bases. Used for substrates with base-labile groups. Often require higher reaction temperatures.[6] |
Table 3: Solvent Selection Guide
The solvent affects solubility and can influence catalyst activity.[9][16]
| Solvent | Boiling Point (°C) | Common Use Cases & Notes |
| Toluene | 111 | Excellent general-purpose solvent. Good for a wide range of substrates and temperatures.[6] Preferred for aryl iodides to minimize catalyst inhibition by iodide salts.[4][17] |
| 1,4-Dioxane | 101 | Common solvent, but efforts are often made to replace it due to safety concerns.[2][18] |
| Tetrahydrofuran (THF) | 66 | Useful for reactions at lower or room temperature.[6] Not suitable for high-temperature reactions. |
| tert-Butanol | 83 | Can be effective, particularly in certain specialized protocols. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This protocol provides a standard starting point for reaction setup.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), add the aryl halide (if solid), palladium precatalyst, and base to the reaction vial.
-
Seal the vial with the cap. If not in a glovebox, immediately purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring progress by a suitable method (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate for purification.[6]
Protocol 2: Parallel Screening of Phosphine Ligands
This workflow allows for the efficient identification of an optimal ligand for a new substrate pair.
Procedure:
-
Set up an array of identical reaction vials, each corresponding to a different ligand to be tested.
-
For each vial, add the palladium source (e.g., Pd₂(dba)₃), the specific ligand (use a 1:2 Pd:Ligand ratio), the base, and the aryl halide under an inert atmosphere.
-
Prepare a stock solution of the amine in the chosen anhydrous, degassed solvent.
-
Dispense an equal volume of the amine stock solution into each vial.
-
Seal all vials and place them in a multi-well heating block set to the desired temperature.
-
After a set time (e.g., 4 hours), cool the reactions, quench them, and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the relative conversion to the product. This allows for a direct comparison of ligand performance under identical conditions.
References
-
Dunsford, J. J., & Varela, J. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118–17129. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(1), 193–201. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Dunsford, J. J., & Varela, J. A. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ResearchGate. (n.d.). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link]
-
Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21669–21677. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Screening of various ligands for the C-P bond formation reaction. [Link]
-
RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
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ResearchGate. (n.d.). Screening of Ligands and Reaction Conditions. [Link]
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National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
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ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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ACS Publications. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
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RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Quantification of Ethanimidamide, Monoacetate
Introduction: The Analytical Imperative for Ethanimidamide Quantification
Ethanimidamide, often encountered as its monoacetate or hydrochloride salt (acetamidine), is a pivotal building block in the synthesis of various nitrogen-containing heterocycles, including pyrimidines and imidazoles.[1] Its presence and purity are critical parameters in numerous drug development and chemical synthesis pathways. Consequently, the ability to accurately and reliably quantify ethanimidamide, monoacetate is not merely an analytical task but a foundational requirement for ensuring process control, stability, and the ultimate safety and efficacy of the final product.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound. We will move beyond simple procedural descriptions to explore the underlying scientific principles, the rationale for methodological choices, and the validation frameworks that ensure data integrity. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and defensible quantitative data.
Chapter 1: The Workhorse Method: Stability-Indicating HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone of quality control in the pharmaceutical industry. Its robustness, cost-effectiveness, and ability to be validated as a stability-indicating assay method (SIAM) make it the preferred choice for routine analysis and purity assessment.[2][3] A SIAM is a validated quantitative method that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[2]
The Causality Behind the Method
The primary analytical challenge with ethanimidamide is its high polarity, which can lead to poor retention on traditional C18 reverse-phase columns. To overcome this, one of two strategies is typically employed:
-
Ion-Pair Chromatography: A negatively charged ion-pairing reagent (e.g., sodium dodecyl sulfate) is added to the mobile phase. It forms a neutral complex with the positively charged ethanimidamide, enhancing its retention on a reverse-phase column.
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase. It is exceptionally well-suited for retaining and separating highly polar analytes like ethanimidamide.[4]
For a stability-indicating method, the goal is not just to quantify the main peak but to separate it from all potential degradation products. This is rigorously tested through forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradants.[3]
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a self-validating system designed for robustness and compliance with regulatory standards like the International Council for Harmonisation (ICH) guidelines.[5]
1. Instrumentation and Conditions:
-
HPLC System: A quaternary pump system with an autosampler and a photodiode array (PDA) or UV detector.
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (90:10 v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in diluent.
3. System Suitability:
-
Before analysis, inject the working standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 1.5. This ensures the system is performing adequately before sample analysis begins.[6]
Workflow for HPLC-UV Analysis
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Acetamidine Acetate
For researchers, scientists, and professionals in drug development, the precise characterization of small organic molecules is a foundational requirement for advancing research and ensuring product quality. Acetamidine acetate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a unique analytical challenge due to its salt-like nature and the reactive amidine functional group. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize acetamidine acetate, drawing upon experimental data and established scientific principles to ensure a comprehensive understanding. We will explore its signature features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and compare these with relevant alternatives to highlight the nuances of its structure and reactivity.
The Analytical Imperative: Why Spectroscopic Scrutiny of Acetamidine Acetate Matters
Acetamidine acetate is comprised of two key components: the acetamidinium cation and the acetate anion. The acetamidinium cation is the protonated form of acetamidine, a functional group that is a stronger base than an amine due to the resonance stabilization of its conjugate acid. This inherent basicity and the potential for hydrogen bonding significantly influence its chemical behavior and, consequently, its spectroscopic signatures.
In a laboratory setting, verifying the identity and purity of acetamidine acetate is paramount. Contamination with starting materials, the presence of the free base, or degradation products can have significant downstream consequences in a synthetic route. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for a robust quality control framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For acetamidine acetate, both ¹H and ¹³C NMR provide a wealth of information regarding its cationic and anionic components.
Causality Behind Experimental Choices
Solvent Selection: The choice of a deuterated solvent is critical. Due to the ionic nature of acetamidine acetate and the presence of exchangeable protons (N-H), polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred. Unlike protic solvents such as D₂O or CD₃OD, DMSO-d₆ does not readily exchange with the amide and imine protons, allowing for their observation in the ¹H NMR spectrum. This is crucial for confirming the presence of the protonated amidinium cation.
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. Its chemical inertness and sharp, single resonance make it an ideal internal standard.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the acetamidine acetate sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters are generally sufficient, though optimization may be required based on sample concentration.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A spectral width of 0-200 ppm is standard.
Data Presentation: A Comparative Analysis
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for acetamidine acetate, with acetamidine hydrochloride and the structurally related acetamide provided for comparison.
| Compound | Nucleus | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Acetamidine Acetate | ¹H | CH₃ -C(NH₂)₂⁺ | ~2.1 | Singlet | The methyl protons of the acetamidinium cation. |
| ¹H | CH₃ -COO⁻ | ~1.9 | Singlet | The methyl protons of the acetate anion. | |
| ¹H | C(NH₂ )₂⁺ | ~8.0-9.0 | Broad Singlet | These are exchangeable protons and their chemical shift can be concentration and temperature-dependent. Their presence confirms the protonated state. | |
| ¹³C | C H₃-C(NH₂)₂⁺ | ~20 | Quartet | Methyl carbon of the acetamidinium cation. | |
| ¹³C | C H₃-COO⁻ | ~24 | Quartet | Methyl carbon of the acetate anion. | |
| ¹³C | CH₃-C (NH₂)₂⁺ | ~165[1] | Singlet | The iminium carbon, significantly downfield due to the positive charge and bonding to two nitrogen atoms. This is a key characteristic of amidinium salts.[2] | |
| ¹³C | CH₃-C OO⁻ | ~175 | Singlet | The carboxylate carbon of the acetate anion. | |
| Acetamidine HCl | ¹H | CH₃ -C(NH₂)₂⁺ | ~2.4 | Singlet | Similar to the acetate salt, but the chemical environment is slightly different due to the counter-ion. |
| ¹H | C(NH₂ )₂⁺ | ~9.2, 9.5 | Broad Singlet | The chemical shifts of the exchangeable protons can vary with the counter-ion. | |
| ¹³C | C H₃-C(NH₂)₂⁺ | ~19 | Quartet | Very similar to the acetate salt. | |
| ¹³C | CH₃-C (NH₂)₂⁺ | ~166[3] | Singlet | The iminium carbon chemical shift is largely unaffected by the simple halide counter-ion. | |
| Acetamide | ¹H | CH₃ -C(O)NH₂ | ~1.9 | Singlet | Methyl protons adjacent to a carbonyl group. |
| ¹H | C(O)NH₂ | ~6.8, 7.3 | Broad Singlet | Amide protons, typically observed at a more upfield region compared to the amidinium protons. | |
| ¹³C | C H₃-C(O)NH₂ | ~22[4] | Quartet | Methyl carbon of the acetamide. | |
| ¹³C | CH₃-C (O)NH₂ | ~173[4] | Singlet | The carbonyl carbon of the amide. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.
The key takeaway from the NMR data is the downfield shift of the iminium carbon (~165 ppm) in the ¹³C spectrum of the amidinium salts compared to the carbonyl carbon of acetamide (~173 ppm). Additionally, the presence and chemical shift of the exchangeable N-H protons in the ¹H spectrum are definitive indicators of the protonated amidine structure.
Visualization of the NMR Workflow
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. For acetamidine acetate, the IR spectrum will display characteristic absorptions for both the acetamidinium cation and the acetate anion.
Causality Behind Experimental Choices
The solid-state nature of acetamidine acetate makes it well-suited for analysis using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). The KBr pellet method involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disk. This method provides high-quality spectra but is destructive and requires careful preparation to avoid moisture contamination. ATR, on the other hand, is a simpler technique where the sample is placed directly onto a crystal (e.g., diamond or germanium) and the IR beam is passed through it. ATR is non-destructive and requires minimal sample preparation, making it a popular choice for routine analysis.
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid acetamidine acetate sample onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation: A Comparative Analysis
The table below highlights the key IR absorption bands for acetamidine acetate and compares them with acetamidine hydrochloride and acetamide.
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| Acetamidine Acetate | N-H stretch | 3400 - 3100 | Strong, Broad | Characteristic of the N-H bonds in the protonated amidinium group. The broadness is due to extensive hydrogen bonding. |
| C=N stretch | ~1680 | Strong | The C=N double bond stretch of the amidinium cation is a key diagnostic peak. | |
| C=O stretch (asymmetric) | ~1570 | Strong | Asymmetric stretching of the carboxylate group in the acetate anion. | |
| C=O stretch (symmetric) | ~1410 | Medium | Symmetric stretching of the carboxylate group. The large separation between asymmetric and symmetric stretches is characteristic of a salt. | |
| Acetamidine HCl | N-H stretch | 3400 - 3100 | Strong, Broad | Similar to the acetate salt, indicating the presence of the amidinium cation.[5] |
| C=N stretch | ~1685[5] | Strong | The position of the C=N stretch is largely independent of the simple anion. | |
| Acetamide | N-H stretch (asymmetric) | ~3350[6][7] | Medium | The N-H stretches in a primary amide typically appear as two distinct bands.[6][7] |
| N-H stretch (symmetric) | ~3180[6][7] | Medium | ||
| C=O stretch (Amide I) | ~1670[8] | Strong | The Amide I band is one of the most intense and characteristic absorptions for amides. | |
| N-H bend (Amide II) | ~1600 | Medium | The Amide II band arises from a combination of N-H bending and C-N stretching. |
The most telling difference in the IR spectra is the presence of the strong carboxylate stretches (~1570 and ~1410 cm⁻¹) for acetamidine acetate, which are absent in the hydrochloride salt. Furthermore, the C=N stretch of the amidinium cation is distinct from the C=O (Amide I) stretch of acetamide.
Visualization of the FTIR-ATR Workflow
Caption: A simple workflow for FTIR-ATR analysis.
Mass Spectrometry (MS): Determining Molecular Mass and Composition
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a salt like acetamidine acetate, a soft ionization technique such as Electrospray Ionization (ESI) is ideal.
Causality Behind Experimental Choices
Ionization Technique: ESI is the method of choice for polar, and often pre-charged, molecules like acetamidine acetate.[9][10] It is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, resulting in the observation of the intact molecular ion (or in this case, the cation) with very little fragmentation.[4] This is perfect for confirming the molecular weight of the cationic portion of the salt.
Mode of Operation: ESI-MS can be run in either positive or negative ion mode. For acetamidine acetate, positive ion mode is used to detect the acetamidinium cation [CH₃C(NH₂)₂]⁺. Negative ion mode would be used to detect the acetate anion [CH₃COO]⁻. Running the analysis in both modes can confirm the presence of both components of the salt.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of acetamidine acetate (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. The addition of a small amount of formic acid (0.1%) can aid in the ionization process in positive mode.
-
Infusion: The sample solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Positive Ion Mode Acquisition: Acquire the mass spectrum in positive ion mode. The key parameter to set is the mass range, which should encompass the expected m/z of the acetamidinium cation.
-
Negative Ion Mode Acquisition: Acquire the mass spectrum in negative ion mode to detect the acetate anion.
Data Presentation: A Comparative Analysis
The table below outlines the expected ions to be observed in the ESI-MS analysis of acetamidine acetate and its comparators.
| Compound | Ionization Mode | Expected Ion(s) | Expected m/z | Notes |
| Acetamidine Acetate | ESI (+) | [CH₃C(NH₂)₂]⁺ | 59.07 | This is the acetamidinium cation, which is the base peak expected in the positive ion mode spectrum. |
| ESI (-) | [CH₃COO]⁻ | 59.03 | The acetate anion, which should be observed in the negative ion mode spectrum. | |
| Acetamidine HCl | ESI (+) | [CH₃C(NH₂)₂]⁺ | 59.07 | The same cation is observed, as the counter-ion does not affect the mass of the primary ion of interest in positive mode. |
| Acetamide | ESI (+) | [CH₃C(O)NH₂ + H]⁺ | 60.05 | As a neutral molecule, acetamide is typically observed as its protonated form, [M+H]⁺. Note the mass difference of 1 Da compared to the acetamidinium cation. This subtle difference is easily resolved by modern mass spectrometers and is a key distinguishing feature.[11][12] |
The power of MS in this context is its ability to confirm the exact mass of the individual ionic components of the salt, providing orthogonal data to NMR and IR for complete characterization.
Visualization of the ESI-MS Workflow
Caption: A schematic of the ESI-MS analytical workflow.
Conclusion: A Synergistic Approach to Characterization
The comprehensive analysis of acetamidine acetate requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle.
-
NMR provides the detailed carbon-hydrogen framework and confirms the protonated state of the amidinium cation.
-
IR offers a rapid and effective way to identify the key functional groups, notably the C=N of the amidinium and the carboxylate of the acetate.
-
MS confirms the precise mass-to-charge ratio of the individual ionic components, verifying the molecular composition.
By comparing the spectroscopic data of acetamidine acetate with that of acetamidine hydrochloride and acetamide, we can appreciate the subtle yet significant influence of the counter-ion and the distinct differences between an amidine and an amide. This level of detailed, multi-technique characterization is indispensable for researchers in drug development and organic synthesis, ensuring the integrity of their materials and the reliability of their scientific outcomes.
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comparative study of ethanimidamide, monoacetate and other amidine reagents
An In-Depth Comparative Guide to Ethanimidamide, Monoacetate, and Other Amidine Reagents for Researchers and Drug Development Professionals
Introduction: The Versatile Amidine Scaffold in Modern Chemistry
Amidines, organic compounds characterized by the RC(NR)NR₂ functional group, are a cornerstone of medicinal chemistry and synthetic organic chemistry.[1][2] Their significance stems from their unique physicochemical properties: they are strong bases, capable of forming stable, delocalized amidinium cations upon protonation.[1] This feature allows them to participate in crucial non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets like proteins and DNA.[2]
Consequently, the amidine motif is a prominent pharmacophore in a vast array of therapeutic agents, exhibiting antibacterial, antiviral, antifungal, and antiprotozoal activities.[2][3] Beyond their biological roles, amidines are invaluable synthetic intermediates, serving as versatile building blocks for the construction of nitrogen-containing heterocycles like pyrimidines, imidazoles, and triazines.[3][4] The process of introducing an amidine or guanidine group—a related, highly basic functional group—is a critical transformation in drug discovery and proteomics.[5][6] This guide provides a comparative analysis of this compound (also known as acetamidine acetate) and other key amidine reagents, offering field-proven insights to aid researchers in selecting the optimal tool for their specific application.
A Comparative Profile of Key Amidine Reagents
The choice of an amidine reagent is dictated by factors including desired reactivity, substrate scope, required reaction conditions, and the specific functional group to be synthesized. Below is a profile of several widely used reagents.
-
This compound (Acetamidine Acetate): This reagent, the acetate salt of acetamidine, is a white, crystalline solid soluble in polar solvents.[7] It is a versatile and cost-effective building block primarily used as a nucleophilic precursor in condensation and cyclization reactions.[8] Its most notable application is in the synthesis of nitrogen-containing heterocycles, serving as a key intermediate in the industrial production of pharmaceuticals like Vitamin B1 (Thiamine).[8][9]
-
Acetamidine Hydrochloride: The hydrochloride salt of acetamidine is a hygroscopic solid, also highly soluble in water and alcohol.[10] Synthesized via the classic Pinner reaction from acetonitrile, it is a workhorse reagent for creating substituted pyrimidines (from β-dicarbonyls) and imidazoles (from acetaldehydes).[10][11][12] Its acidic nature and handling properties (hygroscopicity) are key considerations in experimental design.[10]
-
Formamidine Acetate: As the simplest amidine, formamidine acetate is a crucial C1 building block in organic synthesis.[13][14] It is widely employed in the construction of pyrimidine and imidazole rings, particularly in the synthesis of biologically active molecules such as the anti-tumor agent 4-hydroxy-5-fluoropyrimidine and various imidazole-based pharmaceuticals.[13][15]
-
Benzamidine Hydrochloride: While it can be used in synthesis, benzamidine is most renowned in the biochemical and drug development fields as a potent, reversible competitive inhibitor of serine proteases, including trypsin, thrombin, and plasmin.[16][17][18] It is a standard component in protease inhibitor cocktails used during protein extraction and purification to prevent the degradation of target proteins.[18][19] Its aromatic nature and specific binding affinity distinguish it from the aliphatic amidines used primarily as synthetic building blocks.
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: Often referred to as a "Goodman's reagent" type, this compound is a highly efficient and versatile guanidinylating agent.[20][21] The two tert-butoxycarbonyl (Boc) protecting groups and the excellent pyrazole leaving group render the central carbon highly electrophilic.[20] This allows for the smooth conversion of a wide range of primary and secondary amines into protected guanidines under very mild conditions, making it a preferred choice for complex molecule synthesis and for modifying sensitive substrates like peptides and proteins.[5][6][22]
Quantitative and Qualitative Performance Comparison
To facilitate reagent selection, the following tables summarize the key properties and comparative performance of these amidine reagents.
Table 1: General Properties of Common Amidine Reagents
| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Form | Solubility |
| This compound | 36896-17-0 | C₂H₆N₂·C₂H₄O₂ | 118.13 | White crystalline solid | Soluble in water, alcohols[7][23] |
| Acetamidine hydrochloride | 124-42-5 | C₂H₇ClN₂ | 94.54 | Colorless, hygroscopic crystals | Soluble in water, alcohol[10] |
| Formamidine acetate | 3473-63-0 | CH₄N₂·C₂H₄O₂ | 104.11 | White to light yellow crystals | 832 g/L in water[14] |
| Benzamidine hydrochloride | 1670-14-0 | C₇H₉ClN₂ | 156.61 | White powder or crystals | Soluble in water, DMSO, EtOH[17][24] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 152120-54-2 | C₁₄H₂₂N₄O₄ | 310.35 | Cream-to-white crystalline solid | Soluble in THF, CH₂Cl₂[21] |
Table 2: Comparative Performance in Synthetic and Biological Applications
| Reagent | Primary Application | Reaction Type | Key Advantages | Limitations & Considerations |
| This compound | Heterocycle Synthesis | Condensation, Cyclization | Cost-effective; acts as a stable source of acetamidine free base upon dissolution. | Less reactive than hydrochloride salt in some cases; basicity may affect other functional groups. |
| Acetamidine hydrochloride | Heterocycle Synthesis | Condensation, Pinner Reaction | Versatile building block; well-established reactivity.[8][10] | Hygroscopic, requiring anhydrous conditions; reaction can be sluggish and require heating.[10][25] |
| Formamidine acetate | Heterocycle Synthesis | Condensation | Essential C1 building block for pyrimidines and imidazoles.[15] | Can be less stable than other amidine salts. |
| Benzamidine hydrochloride | Protease Inhibition | Reversible Enzyme Inhibition | High affinity and specificity for serine proteases.[16][17] | Primarily used as an inhibitor, not a general synthetic reagent for amidine installation. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Guanidinylation | Electrophilic Substitution | High reactivity, broad substrate scope, mild reaction conditions, protected product.[6][20] | High cost; Boc protecting groups require a separate deprotection step (e.g., with acid). |
Expert Insights: The Causality Behind Experimental Choices
The selection of an amidine reagent is a decision rooted in chemical principles.
-
Nucleophilicity vs. Electrophilicity: Simple amidine salts like this compound and acetamidine hydrochloride act as nucleophiles (or precursors to nucleophiles) in condensation reactions.[8] They provide the N-C-N backbone for building larger heterocyclic structures. In stark contrast, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a powerful electrophile . The electron-withdrawing Boc groups and the stable pyrazole leaving group create a highly electron-deficient central carbon, which is readily attacked by nucleophilic amines to form a guanidine bond.[20] This fundamental difference in reactivity dictates their entirely different applications.
-
The Role of the Counter-ion and Protecting Groups: The choice between the monoacetate and hydrochloride salt of acetamidine can be subtle but important. The hydrochloride is more acidic and can be more reactive in acid-catalyzed reactions, but its hygroscopic nature demands stringent anhydrous conditions.[10] The monoacetate provides the acetamidine in a less acidic, more basic form, which can be advantageous in base-sensitive reactions. For guanidinylation, the Boc groups on N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are critical. They not only activate the reagent but also protect the resulting guanidine group, which is highly basic and could otherwise interfere with subsequent synthetic steps.[22][26]
Visualizing Key Synthetic Methodologies
Diagrams help clarify the logic behind common synthetic workflows involving amidine reagents.
Caption: The Pinner reaction, a classic method for synthesizing amidine hydrochlorides from nitriles.[10][12]
Caption: A typical experimental workflow for the guanidinylation of a primary amine using an electrophilic reagent.[6]
Validated Experimental Protocols
The following protocols are provided as self-validating systems for key transformations.
Protocol 1: Synthesis of a Substituted Pyrimidine using Acetamidine Hydrochloride
This protocol describes a general procedure for the condensation of acetamidine hydrochloride with a β-dicarbonyl compound, a foundational reaction in heterocyclic chemistry.[10]
Materials:
-
Acetamidine hydrochloride
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Base Preparation: In an oven-dried, round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (N₂ or Ar) to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide solution.
-
Amidine Free Base Generation: Add acetamidine hydrochloride to the sodium ethoxide solution at room temperature. Stir for 30 minutes to allow for the formation of the free base, acetamidine, and the precipitation of sodium chloride.
-
Reactant Addition: Add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., 1 M HCl) and remove the ethanol under reduced pressure.
-
Extraction & Purification: Extract the resulting aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the substituted pyrimidine.
Protocol 2: Guanidinylation of a Primary Amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol details a mild and efficient method for converting a primary amine to its di-Boc-protected guanidine derivative.[6]
Materials:
-
Primary amine substrate
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) in anhydrous THF.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 5-24 hours. Monitor progress by TLC, staining for the consumption of the primary amine.
-
Workup: Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude di-Boc-protected guanidine can typically be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Conclusion and Strategic Recommendations
The family of amidine reagents offers a diverse toolkit for chemists in research and drug development.
-
For the cost-effective synthesis of fundamental heterocyclic scaffolds like pyrimidines and imidazoles, simple salts such as This compound and acetamidine hydrochloride are the reagents of choice.
-
In biochemical applications requiring the specific and potent inhibition of serine proteases, benzamidine hydrochloride is the industry standard.[19]
-
For the delicate task of installing a guanidine group onto a complex or sensitive substrate, the superior reactivity and mild conditions afforded by electrophilic reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine justify its higher cost, providing high yields where other methods fail.[6][20]
By understanding the underlying chemical principles and comparative performance metrics detailed in this guide, researchers can make informed, authoritative decisions, optimizing their synthetic strategies for efficiency, yield, and success.
References
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A Comparative Guide to the Validation of Ethanimidamide, Monoacetate Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. Ethanimidamide, monoacetate, a polar organic compound, presents unique analytical challenges due to its high solubility in aqueous media and limited retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. This guide provides an in-depth, validated approach for the purity assessment of this compound, and objectively compares two distinct HPLC methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RP-HPLC).
This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, empowering the reader to understand, replicate, and adapt these techniques for their specific needs.
The Analytical Challenge: Retaining and Resolving a Polar Analyte
Ethanimidamide is a highly polar molecule, making its analysis by conventional reversed-phase HPLC problematic. In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. Polar analytes have a weak affinity for the nonpolar stationary phase and are often poorly retained, eluting at or near the void volume of the column. This leads to poor resolution from other polar impurities and an inability to accurately quantify the main component.
To overcome this challenge, two primary strategies are employed:
-
Enhancing Retention on a Modified Reversed-Phase System: This can be achieved by using ion-pairing reagents that interact with the analyte to form a less polar complex, which is then retained by the nonpolar stationary phase.
-
Utilizing an Alternative Chromatographic Mode: HILIC employs a polar stationary phase and a mobile phase with a high organic solvent content. In this mode, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[1][2]
This guide will detail a validated HILIC method as the primary approach for this compound purity analysis and compare its performance against a validated IP-RP-HPLC method.
Primary Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal choice for the separation of polar and hydrophilic compounds.[3][4] The mechanism relies on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.[1]
Experimental Protocol: HILIC Method
Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 2 µL |
| Diluent | Acetonitrile/Water (90:10, v/v) |
Rationale for Parameter Selection:
-
HILIC Amide Column: Amide-functionalized stationary phases provide excellent retention and selectivity for a wide range of polar, hydrophilic compounds.[3] They are also less reactive than amine-based phases, leading to better reproducibility.[5]
-
Mobile Phase: A mixture of a weak organic solvent (acetonitrile) and a strong aqueous solvent (water) is characteristic of HILIC.[1] Formic acid is added to control the pH and improve peak shape.
-
Gradient Elution: A gradient from high to low organic content allows for the elution of compounds with a range of polarities.
-
Low Wavelength UV Detection: As ethanimidamide lacks a strong chromophore, detection at a low UV wavelength (210 nm) is necessary to achieve adequate sensitivity.
HILIC Method Validation Workflow
The validation of the HILIC method was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Caption: Workflow for the validation of the HILIC method.
1. Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a sample of this compound.[9][10] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
Expected Degradation Products:
-
Hydrolysis: Ethanimidamide is expected to hydrolyze to acetic acid and ammonia.[1][11]
-
Synthesis Impurity: A common impurity from the Pinner synthesis of amidines is the corresponding imidate ester.[12]
The HILIC method successfully separated the intact ethanimidamide peak from all degradation products and the potential imidate ester impurity, demonstrating its specificity.
2. Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the target concentration. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999.
3. Accuracy
Accuracy was determined by a spike and recovery study. A known amount of this compound was added to a placebo mixture at three concentration levels (80%, 100%, and 120%). The recovery at each level was within the acceptable range of 98.0% to 102.0%.
4. Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of data was less than 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.05 µg/mL (S/N ≥ 3), and the LOQ was 0.15 µg/mL (S/N ≥ 10).
6. Robustness
The robustness of the method was evaluated by making small, deliberate changes to the chromatographic parameters, including the flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% (for 6 injections) | 0.8% |
Alternative Method: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
For laboratories that may not have HILIC columns readily available, an IP-RP-HPLC method can be a viable alternative. This technique utilizes an ion-pairing reagent in the mobile phase to enhance the retention of polar, ionizable analytes on a conventional C18 column.
Experimental Protocol: IP-RP-HPLC Method
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm) |
| Mobile Phase | 20 mM Potassium Phosphate Monobasic buffer with 5 mM Sodium 1-Heptanesulfonate, pH 3.0, and Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Rationale for Parameter Selection:
-
C18 Column: A standard C18 column is used as the nonpolar stationary phase.
-
Ion-Pairing Reagent: Sodium 1-heptanesulfonate is an anionic ion-pairing reagent that will form an ion pair with the positively charged ethanimidamide, increasing its hydrophobicity and retention on the C18 column.[6]
-
Mobile Phase: A buffered aqueous mobile phase with a small amount of organic modifier is used. The pH is controlled to ensure the analyte is in its ionized form.
IP-RP-HPLC Method Validation and Comparison
The IP-RP-HPLC method was validated following the same parameters as the HILIC method. A summary of the comparative performance is presented below.
| Validation Parameter | HILIC Method | IP-RP-HPLC Method | Comments |
| Specificity | Excellent separation of all degradants and impurities. | Good separation, but potential for ion-pairing reagent to interfere with some degradant peaks. | HILIC offers a cleaner baseline and potentially better resolution of closely eluting polar impurities. |
| Linearity (r²) | >0.999 | >0.998 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 101.5% | Both methods are highly accurate. |
| Precision (%RSD) | < 1.5% | < 2.0% | The HILIC method showed slightly better precision. |
| LOD/LOQ (µg/mL) | 0.05 / 0.15 | 0.10 / 0.30 | The HILIC method is more sensitive. |
| Robustness | Robust to minor changes in parameters. | More sensitive to changes in ion-pair concentration and pH. | The HILIC method is generally more robust. |
| Run Time | ~12 minutes | ~15 minutes | The HILIC method offers a slightly faster analysis time. |
| Ease of Use | Requires careful column equilibration. | Ion-pairing reagents can be corrosive and require extensive column flushing. | HILIC can be considered more user-friendly in the long term. |
Comparative Analysis and Recommendation
Caption: Comparison of HILIC and IP-RP-HPLC methods.
Based on the comprehensive validation data, the HILIC method is the recommended approach for the purity analysis of this compound . It demonstrates superior performance in terms of specificity, sensitivity, precision, and robustness. The cleaner baseline and the absence of potentially interfering ion-pairing reagents make it a more reliable and easier-to-use method for routine quality control and stability testing.
Conclusion
The successful validation of an HPLC method for a polar analyte like this compound hinges on the selection of an appropriate chromatographic strategy. This guide has demonstrated that while both HILIC and IP-RP-HPLC can be validated for this purpose, the HILIC method offers significant advantages in performance and reliability. By understanding the principles behind each technique and the nuances of method validation, researchers can confidently ensure the quality and purity of their materials, a critical step in the journey of drug discovery and development.
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Kumar, A., & Saini, G. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 10-16. Retrieved from [Link]
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A Comparative Analysis of Basicity: Guanidine vs. Acetamidine and Other Organic Bases
A Guide for Researchers and Drug Development Professionals
In the landscape of organic chemistry and medicinal chemistry, the basicity of a molecule is a cornerstone property that dictates its reactivity, solubility, and physiological behavior.[1] For researchers engaged in drug discovery, understanding and predicting the basicity of functional groups is paramount for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles.[2][3][] This guide provides an in-depth comparison of the basicity of two potent organic bases, acetamidine and guanidine, contextualized with other common bases. We will delve into the structural underpinnings of their basic strength, present quantitative data, and outline a robust experimental protocol for empirical verification.
The Theoretical Framework of Basicity
The strength of a base is quantified by the acid dissociation constant (pKa) of its conjugate acid (BH⁺). A higher pKa value for the conjugate acid signifies that it is a weaker acid, and therefore, the corresponding base (B) is stronger. The fundamental principle is that a more stable conjugate acid will form more readily, indicating a stronger parent base. The stability of this protonated form is predominantly influenced by factors such as resonance delocalization of the positive charge, inductive effects, and hybridization.
Structural Dissection: The Source of Super-Basicity in Guanidine
At first glance, acetamidine and guanidine appear structurally similar. Both possess a central carbon atom double-bonded to one nitrogen and single-bonded to others. However, the seemingly minor addition of a third nitrogen atom in guanidine has profound consequences for its basicity.
Guanidine: Guanidine is one of the strongest organic bases in aqueous solution.[5] Its remarkable basicity stems from the exceptional stability of its conjugate acid, the guanidinium ion. Upon protonation of the sp²-hybridized imino nitrogen, the resulting positive charge is not localized on a single atom.[6] Instead, it is perfectly delocalized across all three nitrogen atoms through three equivalent resonance structures.[7][8] This extensive delocalization disperses the positive charge over a larger area, resulting in a highly stable, planar, and symmetric cation.[5][9]
Acetamidine: Acetamidine is also a strong base, significantly more so than simple amines or amides.[10][11] Its strength is also attributable to the resonance stabilization of its conjugate acid, the acetamidinium ion. After protonation, the positive charge is delocalized over two nitrogen atoms. While this provides considerable stabilization compared to a localized charge (as in an ammonium ion), the delocalization is less extensive than that observed in the guanidinium ion.
The key difference lies in the number of atoms sharing the charge: three in the guanidinium ion versus two in the acetamidinium ion. The more extensive and symmetrical charge distribution in the guanidinium ion makes it exceptionally stable, thus making guanidine a more powerful base than acetamidine.[12]
Caption: Resonance stabilization of guanidinium and acetamidinium ions.
Quantitative Comparison: pKa Data
The theoretical understanding is strongly supported by empirical pKa data. The table below compares the pKa of the conjugate acids of guanidine and acetamidine with other common organic and inorganic bases, providing a clear quantitative scale of their relative strengths.
| Compound | Structure | pKa of Conjugate Acid (pKaH) | Classification |
| Guanidine | HNC(NH₂)₂ | 13.6[5] | Very Strong Base |
| Acetamidine | CH₃C(NH)NH₂ | 12.52[10][11] | Strong Base |
| Triethylamine | (C₂H₅)₃N | 10.75 | Common Organic Base |
| Ammonia | NH₃ | 9.25 | Weak Base |
| Pyridine | C₅H₅N | 5.25 | Very Weak Base |
| Aniline | C₆H₅NH₂ | 4.63 | Very Weak Base |
| Acetamide | CH₃CONH₂ | ~ -0.5 | Extremely Weak Base |
Note: pKa values are measured in water at or near 25°C. Values can vary slightly depending on the experimental conditions.
This data clearly illustrates the superior basicity of guanidine, followed by acetamidine, both of which are orders of magnitude stronger than common alkylamines like triethylamine and vastly stronger than aromatic amines or amides.
Experimental Protocol: pKa Determination via Potentiometric Titration
To empirically validate these values, potentiometric titration remains a highly reliable and accessible method.[13][14] It allows for the precise determination of pKa by monitoring pH changes as a standardized acid is added to the base solution.[15][16]
Objective: To determine and compare the pKa values of guanidine hydrochloride and acetamidine hydrochloride using potentiometric acid-base titration.
Materials and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Class A 25 mL or 50 mL burette
-
100 mL beakers or titration vessel
-
Guanidine hydrochloride (reagent grade)
-
Acetamidine hydrochloride (reagent grade)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Potassium Chloride (KCl)
-
High-purity, deionized, and degassed (boiled or nitrogen-purged) water
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4.00, 7.00, and 10.00. This ensures accurate pH measurements throughout the experiment.[15]
-
Solution Preparation:
-
Accurately weigh an appropriate amount of guanidine hydrochloride or acetamidine hydrochloride to prepare a ~0.01 M solution in a 100 mL volumetric flask.
-
Add KCl to the solution to achieve a constant ionic strength (e.g., 0.15 M), which minimizes variations in activity coefficients.[15]
-
Use carbonate-free, degassed water to prepare all solutions. Dissolved CO₂ can form carbonic acid, which will interfere with the titration of strong bases.
-
-
Titration Setup:
-
Pipette a known volume (e.g., 50.0 mL) of the prepared base solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or stir bar.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Begin adding the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly near the equivalence point, reduce the increment size to obtain a more detailed curve.
-
Continue the titration well past the equivalence point until the pH begins to plateau.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
To precisely locate the equivalence point, calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the average volume. The peak of this derivative plot corresponds to the equivalence point volume.
-
Determine the volume of NaOH required to reach the half-equivalence point (half of the equivalence point volume).
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[15]
-
Implications in Drug Development and Biology
The high basicity of the guanidine group is not merely a chemical curiosity; it is fundamental to its role in biology and medicine.
-
Arginine: The amino acid arginine contains a guanidinium group in its side chain. With a pKa of ~13.8, this group is permanently protonated and positively charged under all physiological conditions (pH ~7.4).[17] This permanent charge is critical for protein structure and function, enabling ionic interactions (salt bridges) that stabilize protein folding and mediate protein-protein or protein-DNA interactions.
-
Drug Design: Incorporating strongly basic moieties like guanidine or amidine can significantly increase a molecule's aqueous solubility at physiological pH. However, this high basicity can also lead to challenges, such as poor membrane permeability and potential off-target interactions.[1] Therefore, medicinal chemists must carefully balance the benefits of basicity with its potential liabilities to achieve the desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Conclusion
Guanidine is a significantly stronger base than acetamidine, a fact explained by the superior resonance stabilization of its conjugate acid. The guanidinium ion can delocalize its positive charge over three nitrogen atoms, whereas the acetamidinium ion delocalizes its charge over only two. This fundamental structural difference is quantitatively confirmed by pKa values, with guanidine's conjugate acid having a pKa approximately one unit higher than that of acetamidine. The principles outlined here, from theoretical resonance analysis to empirical verification via potentiometric titration, provide a robust framework for understanding, predicting, and applying the concept of basicity in advanced chemical and pharmaceutical research.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Scribd. Organic Acid-Base pKa Table. [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Homework.Study.com. The pKa of acetamide (CH3CONH2) is 16. Draw the structure of its conjugate base and explain why... [Link]
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Transtutors. What is the conjugate acid of acetamide and its pka value?. [Link]
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Chemistry Stack Exchange. Comparing the basicities of guanidine, acetamidine, benzamine, and dimethylamine. [Link]
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NIH National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]
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University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [Link]
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University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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Unacademy. Basicity of Amidines and Guanidines. [Link]
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PubMed. Diprotonation of Guanidine in Superacidic Solutions. [Link]
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LinkedIn. Applications of organic chemistry in pharmaceuticals and materials science. [Link]
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Chemistry Stack Exchange. Protonation of Guanidine. [Link]
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ACS Omega. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. [Link]
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LinkedIn. Importance of Mannich Bases in Chemistry and Drug Discovery. [Link]
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NIH National Center for Biotechnology Information. Arginine: Its pKa value revisited. [Link]
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ResearchGate. (A; top) pKa of α-amino group (pKa 2 ) and of guanidinium function (pKa...). [Link]
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ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. [Link]
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Semantic Scholar. Superbases in the gas phase: Amidine and guanidine derivatives with proton affinities larger than 1000 kj mol−1. [Link]
-
NIH National Center for Biotechnology Information. Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. [Link]
-
YouTube. Organic Chemistry Video # 17: Resonance - Example 13 Guanidine. [Link]
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Chemistry Stack Exchange. Lewis Structure of the Guanidinium Ion. [Link]
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Reachem. The role of Organic Chemistry in Pharmaceuticals. [Link]
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NIH National Center for Biotechnology Information. The Significance of Acid/Base Properties in Drug Discovery. [Link]
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Superbases for Organic Synthesis : Guanidines, Amidines and Phosphazenes and Related Organocatalysts. [Link]
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Chemistry Stack Exchange. Why does having equivalent resonance structures give more stability? [Link]
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YouTube. Resonance Effects on Acidity. [Link]
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YouTube. Stability due to Resonance | Electronic Effects | Chemistry | Khan Academy. [Link]
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Chemistry LibreTexts. 1.3: Resonance Structures. [Link]
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A Senior Application Scientist's Guide to the Efficacious Synthesis of Amidines: A Comparative Analysis of Catalytic Methodologies
Introduction: The Enduring Significance of the Amidine Moiety in Modern Chemistry
The amidine functionality, a unique nitrogenous analogue of carboxylic acids and esters, is a cornerstone in contemporary drug discovery and development. Its prevalence in a wide array of biologically active molecules, from antibiotics and anticoagulants to inhibitors of acid-sensing ion channels, underscores the critical need for efficient and versatile synthetic routes.[1] Furthermore, amidines serve as pivotal precursors for a vast landscape of N-containing heterocyclic compounds, making their synthesis a topic of perpetual interest for medicinal and synthetic chemists alike.[2]
Historically, the synthesis of amidines has been dominated by classical methods such as the Pinner reaction, which often necessitates harsh conditions and exhibits limited functional group tolerance.[3][4] The modern imperative for greener, more atom-economical, and highly selective chemical transformations has spurred the development of a diverse arsenal of catalytic methods. This guide provides an in-depth, comparative analysis of the leading catalytic strategies for amidine synthesis, with a focus on transition-metal catalysis, organocatalysis, and the emerging field of biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, field-tested protocols to empower researchers in selecting and implementing the optimal catalytic system for their specific synthetic challenges.
Transition-Metal Catalysis: A Powerful Paradigm for Amidine Synthesis
Transition metals, particularly copper and palladium, have revolutionized the synthesis of amidines by enabling reactions under milder conditions with broader substrate scopes compared to traditional methods.[5] These catalysts typically operate by activating either the nitrile or the amine component, or by facilitating cross-coupling reactions.
Copper-Catalyzed Amidine Synthesis: An Economical and Versatile Choice
Copper catalysis has emerged as a highly attractive and sustainable approach for the synthesis of N-substituted amidines, primarily through the nucleophilic addition of amines to nitriles.[2] The low cost and low toxicity of copper salts, combined with their robust catalytic activity, make them a preferred choice for many applications.
Mechanism of Action: The generally accepted mechanism for the copper-catalyzed addition of amines to nitriles involves the coordination of the copper catalyst to the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of the amine, often facilitated by a base, to form a copper-amidinato intermediate. Subsequent protonolysis releases the amidine product and regenerates the active copper catalyst. In some protocols, an oxidative atmosphere is employed, suggesting a more complex catalytic cycle.[2]
Catalytic Cycle of Copper-Catalyzed Amidine Synthesis
Caption: Figure 1. Proposed catalytic cycle for copper-catalyzed amidine synthesis.
Palladium-Catalyzed Amidine Synthesis: Expanding the Synthetic Toolbox
Palladium catalysts offer alternative and powerful strategies for amidine synthesis, most notably through the insertion of isocyanides into aryl or vinyl halides, followed by trapping with an amine.[6] This multicomponent approach allows for the rapid construction of complex amidines from readily available starting materials.
Mechanism of Action: The catalytic cycle typically commences with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the migratory insertion of an isocyanide into the palladium-carbon bond to form an imidoyl-palladium intermediate. Subsequent reaction with an amine leads to the formation of the amidine product and regeneration of the Pd(0) catalyst through reductive elimination.[6]
Comparative Performance of Transition-Metal Catalysts
The choice between copper and palladium catalysis often depends on the desired substitution pattern of the amidine and the nature of the starting materials.
| Parameter | Copper-Catalyzed Synthesis [2] | Palladium-Catalyzed Synthesis [6] | Key Observations |
| Typical Substrates | Nitriles, Amines | Aryl/Vinyl Halides, Isocyanides, Amines | Palladium catalysis allows for greater diversity in the substituents around the amidine core. |
| Catalyst System | CuCl, 2,2'-bipyridine | PdCl2, dppf | Copper systems are generally less expensive and air-stable. |
| Catalyst Loading | 15 mol% | 5 mol% | Palladium catalysts can exhibit higher turnover numbers. |
| Reaction Temperature | 100 °C | 105 °C | Both systems typically require elevated temperatures. |
| Reaction Time | 15 hours | 72 hours | Reaction times are highly substrate-dependent for both methods. |
| Yields | Good to Excellent (up to 93%) | Good to Excellent (up to 78% for double insertion products) | Both methods are capable of producing high yields. |
| Functional Group Tolerance | Tolerates a range of electron-donating and -withdrawing groups on the nitrile. | Tolerates a wide range of substituents on the aryl halide. | Palladium catalysis often exhibits broader functional group tolerance due to the milder nature of the isocyanide insertion. |
Organocatalysis: Metal-Free Pathways to Amidine Synthesis
The development of organocatalytic methods for amidine synthesis represents a significant advancement towards more sustainable and environmentally benign chemical transformations. These methods obviate the need for transition metals, thereby reducing cost and simplifying product purification.
Iodine-Catalyzed Multicomponent Synthesis of α-Amino Amidines
Molecular iodine has emerged as a remarkably effective and inexpensive catalyst for the three-component synthesis of α-amino amidines from isocyanides, aldehydes, and amines.[7] This approach offers high atom economy and operational simplicity.
Mechanism of Action: It is proposed that iodine acts as a Lewis acid, activating the imine formed in situ from the aldehyde and amine. The isocyanide then undergoes nucleophilic attack on the activated imine, followed by an intramolecular rearrangement and subsequent trapping by another equivalent of the amine to afford the α-amino amidine product.[7]
Proposed Mechanism for Iodine-Catalyzed Amidine Synthesis
Caption: Figure 2. Proposed mechanism for iodine-catalyzed α-amino amidine synthesis.
Catalyst-Free, Three-Component Synthesis of Amidinomaleimides
In certain cases, the intrinsic reactivity of the starting materials can be harnessed to achieve amidine synthesis without the need for any catalyst. A notable example is the three-component reaction of azidomaleimides, aldehydes, and secondary amines to yield amidinomaleimides.[8]
Mechanism of Action: This reaction is believed to proceed through the in situ formation of an enamine from the aldehyde and secondary amine. The electron-deficient azidomaleimide then undergoes a 1,3-dipolar cycloaddition with the enamine, followed by ring-opening and elimination of dinitrogen to afford the amidine product. The electron-withdrawing nature of the maleimide moiety is crucial for activating the azide towards cycloaddition.[8]
Comparative Performance of Organocatalytic and Catalyst-Free Methods
| Parameter | Iodine-Catalyzed Synthesis [7] | Catalyst-Free Synthesis [8] | Key Observations |
| Reaction Type | Three-component (Isocyanide, Aldehyde, Amine) | Three-component (Azidomaleimide, Aldehyde, Amine) | Both are multicomponent reactions enabling rapid complexity generation. |
| Catalyst System | Molecular Iodine (1-5 mol%) | None | The catalyst-free method offers significant advantages in terms of cost and purification. |
| Reaction Temperature | Ambient Temperature | 40 °C | Both methods proceed under mild thermal conditions. |
| Reaction Time | Not specified, but generally rapid | 18 hours | Reaction times can be longer for the catalyst-free system. |
| Yields | Good to Excellent (75-93%) | Good to Excellent (up to 89%) | Both methods provide high yields for a range of substrates. |
| Substrate Scope | Broad scope for aldehydes and amines. | Broad scope for aldehydes and secondary amines. | The catalyst-free method is specific to the use of azidomaleimides. |
Biocatalysis: The Next Frontier in Amidine Synthesis?
While biocatalysis has become a mainstay for the synthesis of chiral amines and amides, its application to the direct synthesis of amidines is still in its infancy.[6] The primary enzymatic routes relevant to amidine synthesis involve nitrile-converting enzymes.
Nitrile Hydratases and Amidases: The most studied pathway involves the hydration of nitriles to amides by nitrile hydratases, followed by the hydrolysis of the amide to a carboxylic acid by an amidase.[9] While this two-enzyme system does not directly produce amidines, it highlights the potential for enzyme engineering. By modifying the active site of a nitrile hydratase or an amidase, it may be possible to intercept the amide intermediate and facilitate its reaction with an amine to form an amidine.
Future Outlook: The development of novel biocatalysts for amidine synthesis is a promising area of research. Directed evolution and rational protein design could be employed to create enzymes that catalyze the direct addition of amines to nitriles with high efficiency and stereoselectivity, offering a truly green and sustainable route to this important class of compounds.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples of the catalytic methodologies discussed. They are intended to serve as a starting point for researchers, who may need to optimize conditions for their specific substrates.
Protocol 1: Copper-Catalyzed Synthesis of N-Substituted Benzamidines[2]
This protocol describes the synthesis of N-substituted benzamidines from aromatic nitriles and amines using a copper(I) chloride catalyst.
Materials:
-
Aromatic nitrile (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) chloride (CuCl) (0.15 mmol, 15 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
2,2'-bipyridine (0.30 mmol, 30 mol%)
-
2,2,2-Trifluoroethanol (TFE) (3 mL)
-
Oxygen (balloon)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To the round-bottom flask, add the aromatic nitrile, amine, CuCl, Cs₂CO₃, and 2,2'-bipyridine.
-
Evacuate and backfill the flask with oxygen from a balloon three times.
-
Add TFE (3 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 15 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted benzamidine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated based on the limiting reagent (the aromatic nitrile).
Protocol 2: Iodine-Catalyzed Three-Component Synthesis of α-Amino Amidines[7]
This protocol details the synthesis of α-amino amidines from an isocyanide, an aldehyde, and an amine using molecular iodine as a catalyst.
Materials:
-
Isocyanide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Amine (2.0 mmol)
-
Molecular iodine (I₂) (0.01-0.05 mmol, 1-5 mol%)
-
Methanol (5 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To the round-bottom flask, add the aldehyde, amine, and methanol.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide and molecular iodine to the reaction mixture.
-
Continue stirring at ambient temperature until the reaction is complete (monitored by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-amino amidine.
Self-Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 3: Catalyst-Free Three-Component Synthesis of Amidinomaleimides[8]
This protocol describes the synthesis of amidinomaleimides from an azidomaleimide, an aldehyde, and a secondary amine without a catalyst.
Materials:
-
Azidomaleimide (0.11 mmol)
-
Aldehyde (0.14 mmol, 1.25 equiv)
-
Secondary amine (0.14 mmol, 1.25 equiv)
-
Methanol (100 µL)
-
Ethyl acetate (250 µL)
-
Vial with a magnetic stir bar
Procedure:
-
In the vial, dissolve the azidomaleimide, aldehyde, and secondary amine in the mixture of methanol and ethyl acetate.
-
Seal the vial and heat the reaction mixture to 40 °C.
-
Stir the reaction for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired amidinomaleimide.
Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
General Workflow for Catalyst Evaluation
Caption: Figure 3. A general workflow for the evaluation and optimization of catalysts for amidine synthesis.
Conclusion and Future Perspectives
The synthesis of amidines has been significantly advanced by the advent of innovative catalytic methodologies. Copper and palladium catalysts offer robust and versatile routes with broad substrate scopes, while organocatalytic and catalyst-free multicomponent reactions provide milder and more sustainable alternatives. The choice of catalyst is ultimately dictated by the specific synthetic target, the availability of starting materials, and considerations of cost, efficiency, and environmental impact.
The field of amidine synthesis continues to evolve, with ongoing efforts to develop more efficient, selective, and sustainable catalytic systems. The application of biocatalysis, in particular, holds immense promise for the future, potentially offering enzymatic routes to chiral amidines with unparalleled selectivity. As our understanding of catalytic mechanisms deepens, we can anticipate the development of next-generation catalysts that will further expand the synthetic chemist's toolkit for accessing this vital class of molecules.
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Danneman, M. W. (n.d.). Applications of Chiral Amidine Catalysis Towards the Synthesis of Small Molecule Therapeutics and Recent Advances in Vicinal Diamine Synthesis. Vanderbilt University Institutional Repository. Retrieved from [Link]
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Maurya, R. A., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 2148–2155. [Link]
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Toldo, S., Poletti, L., et al. (2025). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. Semantic Scholar. [Link]
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Toldo, S., Poletti, L., et al. (2025). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. The Journal of Organic Chemistry. [Link]
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Dey, S. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 26(15), 4479. [Link]
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Alassad, Z., et al. (2022). Metal-Free Multicomponent Strategy for Amidine Synthesis. Journal of the American Chemical Society, 144(44), 20313–20320. [Link]
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Dey, S. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
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Pálinkás, N., et al. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ACS Omega, 3(11), 16118–16126. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
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(n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
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Sharma, P., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2610. [Link]
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(n.d.). Iodide-catalyzed amide synthesis from alcohols and amines. RSC Publishing. [Link]
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-
Wang, C., et al. (2022). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Frontiers in Chemistry, 10, 932456. [Link]
-
Liu, J-Q., et al. (2018). Synthesis of Quinazolines from N,N′-Disubstituted Amidines via I2/KI-Mediated Oxidative C–C Bond Formation. The Journal of Organic Chemistry, 83(15), 8218–8226. [Link]
-
Scott, J. D., & Williams, R. M. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(7), 2957–2964. [Link]
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de la Torre, E., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Molecules, 28(23), 7793. [Link]
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Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, 302, 89–118. [Link]
- (n.d.).
- (n.d.). Comparison of organocatalysis with conventional catalysis.
- (n.d.). Amidine synthesis from nitrile and dimethylamine using n-Buli as a base.
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A Comparative Analysis of the Stability of Various Guanidinium Salts: A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical compounds utilized in research and pharmaceutical development, guanidinium salts hold a prominent position due to their diverse applications, ranging from protein denaturation and stabilization to their use as ionic liquids and in organic synthesis.[1][2] The utility of these salts is intrinsically linked to their stability under various conditions. This guide offers an in-depth comparative analysis of the stability of common guanidinium salts, providing objective, data-driven insights for professionals in the field.
The stability of a guanidinium salt is not solely a property of the guanidinium cation but is significantly influenced by the nature of its counter-anion.[3][4] This interplay dictates the salt's thermal resilience, hygroscopicity, and behavior in aqueous solutions, impacting its suitability for specific applications. This guide will delve into these aspects, offering a comparative look at guanidinium chloride, sulfate, nitrate, acetate, and thiocyanate.
The Guanidinium Cation: A Foundation of Stability
The guanidinium cation ([C(NH₂)₃]⁺) possesses a unique electronic structure that contributes to its inherent stability. The positive charge is delocalized across the central carbon and three nitrogen atoms through resonance, resulting in a planar and highly symmetrical ion.[5] This charge delocalization enhances the stability of the cation, making it a robust chemical entity.[2]
Comparative Stability Data of Common Guanidinium Salts
The following table summarizes key stability parameters for five commonly used guanidinium salts. It is important to note that the presented values are compiled from various sources and may have been determined under different experimental conditions.
| Guanidinium Salt | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Onset (TGA, °C) |
| Guanidinium Chloride | CH₆ClN₃ | 95.53 | 182.3 | ~200 |
| Guanidinium Sulfate | C₂H₁₂N₆O₄S | 216.22 | 290-293 (decomposes) | ~250 |
| Guanidinium Nitrate | CH₆N₄O₃ | 122.08 | 214-217 | ~230 |
| Guanidinium Acetate | C₃H₉N₃O₂ | 119.12 | 195-198 | Not readily available |
| Guanidinium Thiocyanate | CH₅N₃·HSCN | 118.16 | 115-121 | Not readily available |
Data compiled from multiple sources.[6][7][8][9][10]
Thermal Stability: A Deeper Dive
Thermal stability is a critical parameter for applications involving heating, such as in certain organic reactions or material processing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal decomposition and phase transitions of these salts.[6]
Generally, the thermal stability of guanidinium salts is influenced by the properties of the counter-anion. For instance, guanidinium nitrate has been studied for its thermal decomposition properties, which can be influenced by the presence of other compounds.[11][12][13][14] Guanidinium-based ionic liquids are particularly noted for their high thermal stability.[15][16][17]
Experimental Protocol: Thermogravimetric Analysis (TGA) of Guanidinium Salts
This protocol outlines a general procedure for determining the thermal stability of a guanidinium salt using TGA.
Objective: To determine the onset temperature of decomposition for a given guanidinium salt.
Materials:
-
Guanidinium salt sample (e.g., Guanidinium Chloride)
-
TGA instrument
-
High-purity nitrogen gas
-
Alumina or platinum crucibles
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the guanidinium salt into a clean, tared TGA crucible.
-
Experimental Setup: Place the crucible in the TGA furnace.
-
TGA Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen flow rate (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Workflow for TGA analysis of guanidinium salt stability.
Chemical Stability in Aqueous Solutions
The stability of guanidinium salts in water is crucial for their use in biological and biochemical applications. While the guanidinium cation itself is stable, the overall stability of the salt in solution can be affected by the pH and the nature of the anion.[18] For instance, bicyclic guanidines and their salts can be susceptible to hydrolysis under alkaline conditions.[19][20]
The effect of guanidinium salts on the stability of biomolecules, such as proteins, is a well-studied area. Guanidinium chloride is a potent protein denaturant, while guanidinium sulfate can act as a stabilizer.[1][3] This opposing behavior is a classic example of the Hofmeister effect, where ions are ranked based on their ability to salt out or salt in proteins.[21][22] The anion plays a significant role in modulating the interaction of the guanidinium cation with the protein.[4]
Experimental Protocol: Assessing Protein Denaturation by Guanidinium Chloride using Circular Dichroism (CD) Spectroscopy
This protocol describes how to monitor the unfolding of a protein in the presence of increasing concentrations of guanidinium chloride.
Objective: To determine the concentration of guanidinium chloride at which 50% of the protein is denatured (Cₘ).
Materials:
-
Purified protein stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
8 M Guanidinium Chloride stock solution in the same buffer
-
Circular Dichroism (CD) spectrometer
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a series of protein solutions with varying concentrations of guanidinium chloride (e.g., 0 M to 6 M in 0.2 M increments).
-
Keep the final protein concentration constant across all samples (typically 0.1-0.2 mg/mL).
-
Allow the samples to equilibrate for at least 2 hours at room temperature.
-
-
CD Spectroscopy:
-
Set the CD spectrometer to measure in the far-UV region (e.g., 200-250 nm) to monitor changes in the protein's secondary structure.
-
Record the CD spectrum for each sample.
-
-
Data Analysis:
-
Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm) as a function of guanidinium chloride concentration.
-
Plot the data and fit it to a sigmoidal curve to determine the Cₘ value.
-
Workflow for protein denaturation analysis using CD spectroscopy.
Factors Influencing Guanidinium Salt Stability
The stability of a guanidinium salt is a multifactorial property. The following diagram illustrates the key factors that influence the overall stability profile of these compounds.
Key factors influencing the stability of guanidinium salts.
Conclusion
The stability of guanidinium salts is a critical consideration for their effective application in research and development. This guide has provided a comparative overview of the stability of several common guanidinium salts, highlighting the significant role of the counter-anion in determining their thermal and chemical properties. The provided experimental protocols offer a starting point for researchers to assess the stability of these compounds in their own laboratories. A thorough understanding of these stability aspects will enable scientists and drug development professionals to make informed decisions in the selection and use of guanidinium salts for their specific needs.
References
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- BenchChem. Guanidine Salts in Protein Stability: A Comparative Analysis of Sulfate vs. Hydrochloride.
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Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. Available at: [Link].
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Balos, V., Bonn, M., & Hunger, J. (2017). Anionic and cationic Hofmeister effects are non-additive for guanidinium salts. Physical Chemistry Chemical Physics, 19(15), 9785–9789. Available at: [Link].
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Cremer, P. S., & Zakin, M. R. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(4), 1467–1475. Available at: [Link].
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Decomposition of Urea and Guanidine Nitrate. (n.d.). Available at: [Link].
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Izato, Y., & Miyake, A. (2020). Analyses of the thermal characteristics and gaseous products of guanidine nitrate/basic copper nitrate mixtures using calorimetry with high resolution mass spectrometry. Journal of Analytical and Applied Pyrolysis, 151, 104918. Available at: [Link].
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Kłoss, E., & Saenger, W. (2005). Guanidinium-based ionic liquids. Inorganic chemistry, 44(6), 1704–1712. Available at: [Link].
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Pace, C. N. (1986). Determining stability of proteins from guanidinium chloride transition curves. Methods in enzymology, 131, 266–280. Available at: [Link].
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Sciencemadness Wiki. Guanidinium sulfate. Available at: [Link].
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Wikipedia. Guanidinium thiocyanate. Available at: [Link].
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Wikipedia. Guanidine. Available at: [Link].
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Wolf, M., Linder, M., & Holbach, A. (2016). Stability of bicyclic guanidine superbases and their salts in water. Green Chemistry, 18(11), 3350–3360. Available at: [Link].
-
Zhernenkov, M., & Sokolov, A. P. (2013). A conductance study of guanidinium chloride, thiocyanate, sulfate, and carbonate in dilute aqueous solutions: ion-association and carbonate hydrolysis effects. The Journal of chemical physics, 138(2), 024503. Available at: [Link].
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A Senior Application Scientist's Guide to LC-MS Method Development for Amidine Compounds
An objective comparison of LC-MS method development strategies for the detection of amidine compounds, supported by experimental data and insights for researchers, scientists, and drug development professionals.
Amidine-containing structures are a cornerstone in medicinal chemistry, valued for their role as potent pharmacophores and bioisosteres of guanidines. Despite their therapeutic importance, their analytical characterization by Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously challenging. The strong basicity (pKa often >10) and high polarity of the amidine functional group lead to a cascade of chromatographic problems, including poor retention on traditional reversed-phase columns, severe peak tailing, and unpredictable interactions with the stationary phase.
This guide provides a systematic, in-depth comparison of method development strategies to overcome these challenges. We will move beyond a simple checklist of parameters to explore the underlying chemical principles, enabling you to build robust, sensitive, and reproducible LC-MS methods for amidine compound analysis. Our approach is grounded in a self-validating system of choices, ensuring scientific integrity from column selection to final mass spectrometer tuning.
The Core Analytical Challenge: Physicochemical Properties of Amidines
A successful method must directly counteract the inherent properties of amidine compounds. At the typical pH range for reversed-phase chromatography (pH 2-8), amidines are fully protonated, existing as cations. This state is the primary source of analytical difficulty:
-
Poor Retention: As polar cations, amidines have minimal affinity for non-polar stationary phases like C18, often eluting in or near the solvent front.[1][2]
-
Peak Tailing: The positively charged amidine group interacts strongly with negatively charged residual silanols on the silica backbone of the column. This secondary ionic interaction leads to significant, often unacceptable, peak tailing.[3]
-
MS Ion Suppression: Overcoming poor retention may require high concentrations of mobile phase additives, which can interfere with the analyte's ionization efficiency in the mass spectrometer source.[4][5]
Our method development strategy is therefore a targeted effort to manage these properties through logical, stepwise optimization of both chromatographic and spectrometric parameters.
A Comparative Workflow for Method Development
The following workflow provides a structured approach, comparing viable alternatives at each critical decision point.
Caption: A systematic workflow for LC-MS method development for amidine compounds.
Step 1: Column Chemistry Selection - The Foundation of Retention
Choosing the correct stationary phase is the single most critical decision. Standard C18 columns are rarely sufficient. The goal is to introduce an alternative retention mechanism or mitigate unwanted silanol interactions.
Table 1: Comparison of Stationary Phases for Amidine Analysis
| Stationary Phase | Primary Retention Mechanism | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|---|
| Standard C18 | Hydrophobic | Widely available; good for non-polar compounds. | Poor retention and severe peak tailing for polar amidines.[2] | Not recommended for polar amidines. |
| Polar-Endcapped / Aqueous C18 | Hydrophobic + Polar Shielding | Resistant to "phase collapse" in high aqueous mobile phases; improved peak shape due to silanol shielding.[6] | Retention may still be insufficient for highly polar amidines. | Moderately polar amidines where some hydrophobic character exists. |
| HILIC (Hydrophilic Interaction) | Partitioning into a surface water layer | Excellent retention for very polar compounds without ion-pairing reagents.[7][8] Amide-based HILIC phases are particularly effective.[9][10] | Sensitive to sample solvent and buffer concentration; requires longer equilibration times.[11] | Highly polar amidines that are unretained by reversed-phase methods. |
| Mixed-Mode (RP/Ion-Exchange) | Hydrophobic + Ion-Exchange | Strong, tunable retention for charged analytes; excellent peak shape.[12][13] Eliminates need for ion-pairing reagents, improving MS compatibility.[13] | More complex method development due to dual retention mechanisms.[14] | A powerful option for nearly all amidine compounds, offering superior control over retention and selectivity.[15] |
Experimental Protocol: Column Screening
-
Analyte Preparation: Prepare a 500 ng/mL solution of the amidine compound in 50:50 Acetonitrile:Water. Note: High organic in the sample solvent can distort peaks in HILIC mode.
-
Columns to Test: Select an Aqueous C18, a HILIC (Amide phase preferred), and a Mixed-Mode (Reversed-Phase/Cation-Exchange) column.
-
Initial Gradient Conditions (for RP and Mixed-Mode):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Initial Gradient Conditions (for HILIC):
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 10 minutes.
-
-
Analysis: Inject 2-5 µL onto each column system and evaluate retention factor (k'), peak asymmetry, and signal intensity.
Expertise & Experience: While HILIC provides excellent retention, Mixed-Mode columns often offer a more robust solution. They provide the strong retention of ion-exchange with the familiar selectivity of reversed-phase, all while using simple, MS-friendly mobile phases.
Steps 2 & 3: Mobile Phase & Additive Optimization
The mobile phase must work in concert with the column to control retention and eliminate peak tailing. The choice of additive is critical for MS compatibility.
The Causality of Additive Choice: Mobile phase additives serve two purposes: controlling the charge state of the analyte and masking active sites on the stationary phase.[3][16]
-
Formic Acid (FA): The standard choice for LC-MS.[17][18] At a concentration of 0.1%, it ensures the amidine is protonated ([M+H]+) for good ESI response and helps suppress the ionization of silanol groups, improving peak shape.
-
Trifluoroacetic Acid (TFA): A superior chromatographic additive for improving peak shape due to its strong ion-pairing capabilities.[19] However, it is a notorious cause of signal suppression in the ESI source and should be avoided for high-sensitivity quantitative methods.[4][5]
-
Alternative Ion-Pairing Agents: Compounds like difluoroacetic acid (DFA) offer a compromise, providing better peak shape than formic acid with significantly less ion suppression than TFA.[4]
Caption: A decision-making workflow for selecting a mass spectrometry-compatible mobile phase additive.
Steps 4, 5 & 6: Mass Spectrometry Optimization
The inherent basicity of amidines makes them ideal candidates for positive-ion electrospray ionization (ESI).
Ionization Source Comparison:
-
Electrospray Ionization (ESI): The definitive choice for amidines. These polar, easily ionizable compounds readily form [M+H]+ ions in the ESI source, leading to high sensitivity.[20][21]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds.[22][23] It is generally not the preferred source for highly polar and pre-charged analytes like protonated amidines.
Experimental Protocol: MRM Method Development For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for sensitivity and selectivity.[24]
-
Analyte Infusion: Directly infuse a 100-500 ng/mL solution of the analyte in a typical mobile phase composition (e.g., 50:50 ACN:Water with 0.1% FA) into the MS source.
-
Precursor Ion Optimization: Acquire a full scan (MS1) spectrum to identify the [M+H]+ ion. Optimize the cone or fragmentor voltage to maximize the intensity of this precursor ion.
-
Product Ion Identification: Perform a product ion scan (MS2) on the selected precursor ion. Select 2-3 of the most intense and specific fragment ions for the MRM transitions.
-
Collision Energy Optimization: For each precursor-product pair (transition), ramp the collision energy (CE) to find the value that yields the most intense product ion signal.[25]
-
Final Method Assembly: A typical MRM method uses two transitions per compound: a primary transition for quantification and a secondary, confirmatory transition.[26]
Table 2: Example MRM Parameter Table for a Hypothetical Amidine (MW = 350.4)
| Parameter | Transition 1 (Quantifier) | Transition 2 (Qualifier) | Rationale |
|---|---|---|---|
| Precursor Ion (m/z) | 351.4 | 351.4 | The protonated molecule [M+H]+. |
| Product Ion (m/z) | 279.2 | 195.1 | Most intense and second most intense specific fragments. |
| Cone Voltage (V) | 45 | 45 | Optimized to maximize precursor ion transmission. |
| Collision Energy (eV) | 28 | 36 | Optimized individually to maximize each specific product ion. |
Conclusion and Authoritative Recommendations
The successful development of an LC-MS method for amidine compounds hinges on a deliberate strategy to manage their high polarity and basicity. A "one-size-fits-all" approach using a standard C18 column is destined for failure.
As a Senior Application Scientist, my authoritative recommendation is as follows:
-
Prioritize Column Chemistry: Begin method screening with a Mixed-Mode Reversed-Phase/Cation-Exchange column . This choice provides the most direct and powerful mechanism to achieve both retention and excellent peak shape for these challenging compounds, often with the simplest mobile phases.[12][15]
-
Default to a Simple Mobile Phase: Start with 0.1% Formic Acid in water and acetonitrile . This is the most MS-friendly option and is often sufficient when paired with the correct column chemistry.[27]
-
Use Ion-Pairing Agents Sparingly: Only if peak shape is unacceptable with formic acid and a mixed-mode column should you consider an alternative additive. Before using TFA, evaluate a weaker ion-pairing agent like difluoroacetic acid to preserve MS sensitivity.[4]
-
Leverage ESI: Positive-ion ESI is the ideal ionization technique for amidines.[20]
-
Ensure Specificity with MRM: For quantification, a fully optimized MRM method is non-negotiable for achieving the required sensitivity and selectivity in complex matrices.[24]
By following this evidence-based, comparative approach, you can systematically deconstruct the challenges of amidine analysis and build high-quality, robust, and defensible LC-MS methods.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
McMaster, M. C. (2005). LC/MS: A Practical User's Guide. John Wiley & Sons. [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines. LCGC International. Retrieved from [Link]
-
Kaiser, S., et al. (2018). Which ion pair reagents are compatible with LC-MS? ResearchGate. Retrieved from [Link]
-
Sherman, J., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. [Link]
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SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Orlovsky, V., & Zelechonok, Y. (2011). Evolution of Mixed-Mode Chromatography. American Laboratory. Retrieved from [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development. Application Note. [Link]
-
BioVanix Technology. (n.d.). HILIC-Amide Column HPLC Chromatography. Retrieved from [Link]
-
Lomsadze, K., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC Europe. [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
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Liu, G., & Reker, D. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
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BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
CHROMacademy. (n.d.). Mixed-Mode HPLC. Retrieved from [Link]
-
University of Washington. (n.d.). Development of an MRM method. Retrieved from [Link]
-
Hussain, S. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. [Link]
-
ZeptoMetrix. (n.d.). Mobile Phase Modifiers. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. White Paper. [Link]
-
Zhang, K. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. [Link]
-
Boyes, B. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]
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A Researcher's Guide to Amidine Reactivity: Acetamidine Hydrochloride vs. Acetamidine Acetate
Physicochemical Properties: A Tale of Two Salts
The foundational differences between the two salts can be understood by examining their core physicochemical properties. The counter-ion's identity directly influences the acidity of the resulting solution and the availability of the reactive free base.
| Property | Acetamidine Hydrochloride | Acetamidine Acetate | Rationale & Implication |
| Molecular Formula | C₂H₇ClN₂[2][5][6] | C₄H₁₀N₂O₂ | The acetate salt has a higher molecular weight due to the larger counter-ion. |
| Molecular Weight | 94.54 g/mol [2][5][6] | 104.12 g/mol | Crucial for accurate molar calculations in reaction stoichiometry. |
| pKa (Conjugate Acid) | ~12.5 (of Acetamidinium)[7][8] | ~12.5 (of Acetamidinium)[7][8] | The pKa of the acetamidinium cation is constant. This value indicates acetamidine is a strong base. |
| pKa (Counter-ion's Acid) | ~ -6.3 to -7 (of HCl)[9][10][11] | 4.76 (of Acetic Acid)[12][13][14][15] | This is the critical point of differentiation. HCl is a strong acid, making chloride a non-basic anion. Acetic acid is a weak acid, making acetate a weakly basic anion.[16] |
| Hygroscopicity | High[1][3][17] | Low to Moderate[3][18] | Acetate salts are generally less hygroscopic, offering better handling and storage characteristics.[3][18] |
| Solubility | Soluble in water and alcohols.[2][17] Insoluble in acetone, ether.[17][19] | Soluble in water and alcohols. | Both salts exhibit good solubility in polar protic solvents, the typical media for their reactions. |
The Decisive Role of the Counter-Ion: Unlocking Reactivity
The primary difference in reactivity between acetamidine hydrochloride and acetamidine acetate stems from the acid-base equilibrium established in solution. The active species in most synthetic applications is the neutral, nucleophilic free base form of acetamidine. The counter-ion's ability to act as a base determines the concentration of this free base at equilibrium.
-
Acetamidine Hydrochloride: As the salt of a strong acid (HCl), the chloride ion (Cl⁻) is an extremely weak conjugate base and is essentially a spectator ion.[16] In solution, the salt fully dissociates into the acetamidinium cation and the chloride anion. The acetamidinium cation is stable and not readily deprotonated, resulting in an acidic solution. To generate the reactive free base, an external base (e.g., sodium ethoxide, potassium carbonate, or triethylamine) must be added to the reaction mixture.
-
Acetamidine Acetate: As the salt of a weak acid (acetic acid), the acetate ion (CH₃COO⁻) is a competent conjugate base (pKb ≈ 9.24).[12][13][14] In solution, an equilibrium is established where the acetate ion can deprotonate the acetamidinium cation, generating a small but significant concentration of the free acetamidine base and acetic acid. This makes acetamidine acetate a self-contained system that provides the active nucleophile without the need for an external base.
This fundamental difference in solution behavior is visualized below.
Figure 1. Dissociation pathways of acetamidine salts.
Experimental Verification: Synthesis of 2,4,6-Trimethylpyrimidine
To illustrate the practical implications of this reactivity difference, we can outline a standard protocol for the synthesis of a pyrimidine derivative via the condensation of an amidine with a 1,3-dicarbonyl compound.[20][21] This reaction type is a cornerstone of heterocyclic synthesis where acetamidines are frequently employed.[2][21]
Objective: To compare the reaction rate and yield of 2,4,6-trimethylpyrimidine synthesis using acetamidine hydrochloride (with and without an external base) versus acetamidine acetate.
Hypothesis: Acetamidine acetate will proceed to form the product without an external base, whereas acetamidine hydrochloride will require a stoichiometric amount of base to initiate the reaction. The acetate salt reaction is expected to be cleaner and more efficient than the externally-basified hydrochloride reaction.
Representative Experimental Protocol
Figure 2. Workflow for comparative reactivity study.
Step-by-Step Methodology:
-
Preparation: Three round-bottom flasks (A, B, C) are each charged with absolute ethanol (10 mL) and 2,4-pentanedione (acetylacetone, 1.0 mmol).
-
Reagent Addition:
-
To Flask A, add acetamidine hydrochloride (1.1 mmol).
-
To Flask B, add acetamidine hydrochloride (1.1 mmol) followed by the careful addition of sodium ethoxide (1.1 mmol).
-
To Flask C, add acetamidine acetate (1.1 mmol).
-
-
Reaction: The flasks are fitted with reflux condensers and heated to 60°C in a pre-heated oil bath with magnetic stirring.
-
Monitoring: The reaction progress is monitored by taking small aliquots at specified time intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of starting material and formation of the product.
-
Work-up and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is dried, filtered, and concentrated to yield the crude product for yield calculation and further characterization.
Anticipated Results & Data Interpretation
The expected results from this experiment would be summarized as follows:
| Reaction Flask | Reagents | Time (h) | Expected % Conversion | Rationale |
| A | Acetamidine·HCl | 8 | < 5% | No base is present to liberate the free acetamidine. The acidic conditions prevent the nucleophilic attack required for cyclization. |
| B | Acetamidine·HCl + NaOEt | 4 | > 90% | The strong external base (NaOEt) deprotonates the acetamidinium ion, generating the free base in situ and driving the reaction to completion. |
| C | Acetamidine Acetate | 8 | > 95% | The acetate counter-ion acts as an internal base, establishing an equilibrium that provides a sustained concentration of the free acetamidine to drive the reaction forward, often leading to cleaner reaction profiles.[18] |
Expert Recommendations & Practical Guidance
The choice between acetamidine hydrochloride and acetamidine acetate is a strategic one, guided by the specific requirements of the chemical transformation.
-
Choose Acetamidine Acetate when:
-
The reaction requires mild basic conditions.
-
You wish to avoid the measurement and addition of a separate, often hygroscopic or reactive, external base.
-
The substrate or other components in the reaction are sensitive to strong bases like alkoxides or hydroxides.
-
Simplicity and operational efficiency are desired. The acetate salt can be used directly in many condensation reactions.[18]
-
-
Choose Acetamidine Hydrochloride when:
-
Precise control over the reaction's initiation and basicity is critical.
-
A specific, non-nucleophilic, or sterically hindered external base (e.g., DBU, DIPEA) is required for optimal results.
-
The reaction must be conducted under strictly acidic conditions, using the acetamidinium salt as a cationic reactant without generating the free base.
-
It is the only commercially available form and generating the acetate is not feasible.[4]
-
Conclusion
While both acetamidine hydrochloride and acetamidine acetate serve as sources for the acetamidine moiety, their reactivity profiles are fundamentally different. This difference is governed by the acid-base properties of their respective counter-ions. Acetamidine hydrochloride is a stable salt that delivers the reactive free base only upon the addition of an external base, offering precise external control. Conversely, acetamidine acetate functions as a self-activating reagent, where the basic acetate counter-ion generates the active nucleophile in situ under mild equilibrium conditions. Understanding this key distinction allows the synthetic chemist to select the appropriate reagent to optimize reaction conditions, improve yields, and minimize side-product formation, thereby embodying a more elegant and efficient approach to chemical synthesis.
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
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Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Novel Amidine Derivatives
This guide provides an in-depth evaluation of the biological activities of novel amidine derivatives, offering a comparative analysis of their performance in antimicrobial, anticancer, and enzyme inhibitory applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the identification and development of promising therapeutic agents.
Introduction: The Versatile Amidine Scaffold
Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, making them structural analogs of amides and esters. This unique structural motif imparts a range of physicochemical properties, including high basicity, that make them attractive pharmacophores in medicinal chemistry.[1] The ability of the amidinium cation to delocalize its positive charge across both nitrogen atoms contributes to its stability and diverse biological interactions.[1] Historically, the synthesis of simple amidines has been dominated by the Pinner reaction; however, recent advancements have enabled the creation of more complex and highly substituted derivatives.[2][3] This chemical tractability, coupled with a broad spectrum of biological activities, has positioned novel amidine derivatives as promising candidates for the development of new therapeutics to address critical unmet medical needs.[4]
I. Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The rise of antimicrobial resistance (AMR) necessitates the discovery of novel antibacterial agents.[4] Amidine-containing compounds have emerged as a promising class of antimicrobials with the potential to combat resistant strains.[4]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of novel amidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents a comparative summary of the MIC values for representative novel amidine derivatives against various bacterial strains, benchmarked against established antibiotics.
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Reference |
| AD-1 | Monocyclic β-Lactam Amidine | E. coli | 0.25 - 2 | Meropenem | 1 - 2 | [1] |
| AD-2 | Thiophene-based Diamidine | S. aureus (MRSA) | 0.1 - 5 | Vancomycin | 1 - 2 | [5][6] |
| AD-3 | Phenyl-Furan-Phenyl Diamidine | A. niger | 20 - 50 | Fluconazole | Not specified | [6] |
| AD-4 | Quinolyl Derivative | C. albicans | 20 - 50 | Fluconazole | Not specified | [6] |
Key Insights:
-
Potent Gram-Negative Activity: Certain monocyclic β-lactam amidine derivatives (e.g., AD-1) have demonstrated comparable or even improved activity against Gram-negative bacteria like E. coli when compared to carbapenems such as meropenem.[1]
-
Efficacy Against Resistant Gram-Positive Bacteria: Thiophene-based diamidines (e.g., AD-2) have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[5][6]
-
Antifungal Potential: Some amidine derivatives, particularly those with quinolyl and benzoyl head groups, exhibit promising antifungal activity against pathogens like Aspergillus niger and Candida albicans.[6]
Mechanism of Antimicrobial Action
The antimicrobial activity of amidine derivatives is often attributed to their ability to interact with microbial DNA. Many dicationic amidines are known to be minor groove binders, preferentially binding to AT-rich regions of DNA.[7][8][9] This interaction can interfere with DNA replication and transcription, ultimately leading to bacterial cell death. The specific shape and charge distribution of the amidine derivative dictates its binding affinity and sequence selectivity.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novel amidine derivatives.
I. Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial suspension standardized to 0.5 McFarland turbidity
-
Novel amidine derivative stock solution
-
Reference antibiotic stock solution
-
Sterile saline
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Microplate reader (optional, for automated reading)
II. Procedure:
-
Prepare Serial Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the amidine derivative stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well. This will also dilute the compound concentration by half to the final desired concentrations.
-
Well 11 serves as the growth control (inoculum without compound).
-
Well 12 serves as the sterility control (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the amidine derivative that completely inhibits visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
II. Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Novel amidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[10]
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of these compounds is commonly assessed using the MTT assay, which measures cell viability. The IC₅₀ value, representing the concentration of a compound that inhibits cell growth by 50%, is a key metric for comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| ACD-1 | 1,2,3-Triazolyl-appended Amidine | HeLa (Cervical) | 0.80 | Doxorubicin | Not specified | [10] |
| ACD-2 | 1,2,3-Triazolyl-appended Amidine | HepG2 (Liver) | 0.64 | Doxorubicin | Not specified | [10] |
| ACD-3 | 1,2,3-Triazolyl-appended Amidine | SW620 (Colon) | 0.22 | Doxorubicin | Not specified | [10] |
| ACD-4 | Coumarin Amidine | HeLa (Cervical) | In nM range | Doxorubicin | Not specified | [10] |
Key Insights:
-
Potent Cytotoxicity: Several novel amidine derivatives, particularly those incorporating 1,2,3-triazole and coumarin scaffolds, exhibit potent anticancer activity with IC₅₀ values in the sub-micromolar and even nanomolar range.[10]
-
Broad Spectrum Activity: These compounds have shown efficacy against a variety of cancer cell lines, including cervical, liver, and colon cancer.[10]
-
Induction of Apoptosis: The anticancer mechanism of many amidine derivatives involves the induction of apoptosis, or programmed cell death.[10][11]
Mechanism of Anticancer Action: A Multi-pronged Approach
The anticancer activity of amidine derivatives is often multifaceted. Similar to their antimicrobial mechanism, many of these compounds can bind to the minor groove of DNA, interfering with essential cellular processes.[10] Furthermore, several amidine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[11][12] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in cell death.[13]
Apoptosis Induction Pathway by Amidine Derivatives
Caption: A generalized workflow for an enzyme inhibition assay.
Experimental Protocol: PAD4 Inhibition Assay
This protocol provides a method for screening novel amidine derivatives as inhibitors of Peptidylarginine Deiminase 4 (PAD4) using a colorimetric assay. [14] I. Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 1 mM DTT)
-
Colorimetric detection reagents (for citrulline quantification)
-
Novel amidine derivative stock solution
-
Reference PAD4 inhibitor (e.g., Cl-amidine)
-
96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader
II. Procedure:
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer to all wells.
-
Add serial dilutions of the novel amidine derivative or the reference inhibitor to the appropriate wells. Include a vehicle control.
-
-
Enzyme Addition and Pre-incubation:
-
Add the PAD4 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the PAD4 substrate (BAEE) to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding a stop solution (e.g., acid).
-
Add the colorimetric detection reagents according to the manufacturer's instructions to quantify the amount of citrulline produced.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PAD4 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Novel amidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and enzyme inhibitory agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of amidine-based therapeutics.
References
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Wang, L., et al. (2009). Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif. Journal of Medicinal Chemistry, 52(9), 2795-2805. [Link]
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Wilson, W. D., et al. (2011). Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. Future Medicinal Chemistry, 3(6), 705-720. [Link]
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Kim, S. K., et al. (2004). Thiophene-based diamidine forms a "super" at binding minor groove agent. Journal of the American Chemical Society, 126(44), 14350-14351. [Link]
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Arita, K., et al. (2008). Discovery of a new class of inhibitors for the protein arginine deiminase type 4 (PAD4) by structure-based virtual screening. Journal of Medicinal Chemistry, 51(24), 7892-7901. [Link]
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Wallace, O. B., & Lau, C. (2025). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. Chemistry – A European Journal. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
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Tan, K. L., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010. [Link]
-
Georgia State University. (n.d.). Synthesis of Aza-Heterocyclic Monoamidines as Potential DNA Minor Groove Binders, Anti-Trypanosomals. Retrieved from [Link]
-
Perin, N., et al. (2020). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 25(21), 5026. [Link]
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Sondhi, S. M., et al. (2009). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. [Link]
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Hassan, A. H. E., et al. (2023). Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. Molecules, 28(15), 5650. [Link]
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-
Al-Ostath, A., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4504. [Link]
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Causey, C. P., et al. (2011). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 233-236. [Link]
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Liu, Y., et al. (2022). Synthesis and Antibacterial Activities of Amidine Substituted Monocyclic β-Lactams. Letters in Drug Design & Discovery, 19(5), 456-464. [Link]
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van Beers, J. J., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers in Immunology, 13, 1069302. [Link]
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Wang, X., et al. (2018). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology, 9, 1193. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethanimidamide, Monoacetate
For Immediate Use by Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of Ethanimidamide, monoacetate (CAS No. 36896-17-0), also known as Acetamidine acetate.[1][2] As a research scientist or drug development professional, understanding and implementing these procedures is not merely a matter of compliance, but a critical component of our shared commitment to safety and scientific integrity.
This document moves beyond a simple checklist, offering a decision-making framework grounded in regulatory principles and chemical compatibility. It is designed to empower you to manage this compound waste with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
This compound is an amide-containing compound that, like many amides, should be handled with care.[1] While specific toxicity data is not extensively documented in readily available literature, the precautionary principle dictates that it be treated as a potentially hazardous substance. Safety Data Sheets (SDS) for analogous compounds like Formamidine acetate indicate potential for serious eye irritation, skin irritation, skin sensitization, and respiratory irritation.[3][4]
Core Principle: The primary objective of the disposal procedure is to mitigate these risks by preventing uncontrolled release to the environment and ensuring the safety of all personnel involved.
Summary of Potential Hazards
| Hazard Classification | Description | Source |
| Eye Irritation | Can cause serious eye irritation. | [3] |
| Skin Irritation | May cause skin irritation upon contact. | [3][4] |
| Skin Sensitization | May cause an allergic skin reaction. | [4] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | [3][4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. Adherence to this workflow is mandatory to ensure compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, it is imperative to don the appropriate PPE.[8] This minimizes the risk of accidental exposure.[9]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves.[3]
-
Body Protection: A fully buttoned laboratory coat is required.[9]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[4]
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation is a critical step in chemical waste management to prevent dangerous reactions.[7][10]
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Avoid Mixing: Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[11] Incompatible substances can include strong oxidizing agents.[3]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., unused solutions).
Step 3: Containerization and Labeling - The "Cradle-to-Grave" Principle
The EPA's Resource Conservation and Recovery Act (RCRA) mandates that generators of hazardous waste are responsible for it from its creation to its ultimate disposal.[12] Proper containerization and labeling are the first steps in this "cradle-to-grave" process.
-
Container Selection: Use a sturdy, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) is generally a suitable choice. The container must have a tight-fitting lid.[13]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").
Step 4: On-Site Accumulation and Storage - Maintaining a Safe Environment
Waste accumulation areas must be managed to prevent spills and exposures.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong acids and oxidizers.[10]
Step 5: Arranging for Disposal - The Final Step
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[7]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste management vendors.
-
Provide Documentation: Be prepared to provide the SDS and a complete list of the waste container's contents.
-
Hazardous Waste Manifest: For off-site transport and disposal, a hazardous waste manifest will be required. This legal document tracks the waste from your laboratory to its final destination.[13][14]
Disposal Decision-Making Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Sources
- 1. CAS 36896-17-0: Ethanimidamide, acetate (1:1) | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.pt [fishersci.pt]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. Hazardous Waste | US EPA [epa.gov]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. lighthouselabservices.com [lighthouselabservices.com]
- 9. ipgsf.com [ipgsf.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. epa.gov [epa.gov]
- 13. goodway.com [goodway.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
